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  • Product: (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
  • CAS: 1508261-86-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of this proline derivative, offering field-proven insights and detailed experimental protocols.

Introduction: A Chiral Building Block of Strategic Importance

(S)-2-methylpyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, is a valuable chiral building block in organic synthesis and medicinal chemistry.[1] Its rigid pyrrolidine ring and the presence of a quaternary stereocenter imbue molecules with unique conformational constraints. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for a variety of chemical transformations. This guide will explore the intrinsic basic properties of this compound, stemming from the secondary amine within the pyrrolidine ring, and the influence of the α-methyl and carboxylic acid functionalities on its overall chemical behavior.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is paramount for its effective utilization in research and development.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂[2]
Molecular Weight 165.62 g/mol [2]
Appearance White to off-white or light yellow solid[3]
Storage Conditions Room temperature, under an inert atmosphere[3]
Solubility Soluble in water.[4]

Structural Elucidation:

The structure of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is characterized by a five-membered pyrrolidine ring with two substituents at the C2 position: a methyl group and a carboxylic acid. The "(S)" designation indicates the stereochemistry at this chiral center. The hydrochloride salt form signifies that the lone pair of electrons on the pyrrolidine nitrogen is protonated, forming a positively charged ammonium ion, with a chloride anion providing the counter-charge.

Understanding the Basic Properties: A Tale of Two Functional Groups

The basicity of (S)-2-methylpyrrolidine-2-carboxylic acid is a critical parameter influencing its reactivity and handling. The primary contributor to its basic character is the secondary amine within the pyrrolidine ring.[5] However, the presence of the electron-withdrawing carboxylic acid group at the adjacent carbon atom significantly modulates this basicity.

The Influence of Molecular Structure on Basicity

Pyrrolidine itself is a relatively strong base among secondary amines.[6] The substituents at the C-2 position, in this case, a methyl and a carboxylic acid group, play a crucial role in altering the electron density on the nitrogen atom and, consequently, its ability to accept a proton.[5] The electron-withdrawing inductive effect of the carboxylic acid group is expected to decrease the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine.

Experimental Determination of pKa

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard procedure for determining the pKa values of an amino acid hydrochloride, such as (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride.[7]

Materials and Equipment:

  • (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 100 mg of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration with Acid (Optional but Recommended): To determine the pKa of the carboxylic acid group (pKa1), titrate the solution with 0.1 M HCl. Add the titrant in small increments (e.g., 0.2 mL) and record the pH after each addition. Continue the titration until a significant drop in pH is observed.

  • Titration with Base: To determine the pKa of the ammonium group (pKa2), titrate a fresh solution of the analyte with 0.1 M NaOH. Add the titrant in small increments, recording the pH after each addition. Continue the titration until a significant rise in pH is observed.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point (for pKa1) is at half the volume of HCl needed to reach the first equivalence point. The second half-equivalence point (for pKa2) is at half the volume of NaOH added between the first and second equivalence points.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Expected pKa Values:

For amino acids, the pKa of the α-carboxylic acid group (pKa1) is typically around 2-3, while the pKa of the α-ammonium group (pKa2) is generally in the range of 9-10.[1] For (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride, we can anticipate a pKa1 in the lower range due to the electron-withdrawing nature of the adjacent protonated amine. The pKa2 is expected to be influenced by the steric and electronic effects of the α-methyl group.

G cluster_titration Titration of (S)-2-methylpyrrolidine-2-carboxylic acid HCl A Fully Protonated Form (Low pH) B Zwitterionic Form A->B pKa1 (-COOH deprotonation) C Fully Deprotonated Form (High pH) B->C pKa2 (-NH2+ deprotonation) G Proline (S)-Proline Azetidinone Azetidinone Intermediate Proline->Azetidinone Protection Methylated α-Methylated Intermediate Azetidinone->Methylated α-Methylation (LDA, MeI) Final (S)-2-methylpyrrolidine- 2-carboxylic acid HCl Methylated->Final Hydrolysis (HCl)

Sources

Exploratory

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride CAS number

An In-depth Technical Guide to (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride Introduction (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride is a synthetically derived, chiral, non-proteinogenic amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride

Introduction

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride is a synthetically derived, chiral, non-proteinogenic amino acid. As a derivative of L-proline, it incorporates a quaternary stereocenter at the α-position, a structural motif of significant interest in medicinal chemistry and drug development. This modification introduces conformational constraints that are not present in its parent amino acid, making it a valuable building block for creating molecules with specific three-dimensional architectures. The fixed stereochemistry and constrained ring system allow researchers to probe molecular interactions with high precision, often leading to enhanced potency, selectivity, and metabolic stability in drug candidates.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the compound's core properties, provides a validated synthesis protocol with mechanistic insights, discusses its applications, and outlines essential safety and handling procedures.

Section 1: Compound Identification and Core Properties

Accurate identification is the foundation of reproducible science. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

  • CAS Number : 1508261-86-6[1][2][3][4][5][6]

This unique numerical identifier distinguishes the hydrochloride salt of the (S)-enantiomer from other related structures.

Table 1: Chemical Identifiers and Nomenclature
IdentifierValueSource
IUPAC Name (2S)-2-methylpyrrolidine-2-carboxylic acid;hydrochloridePubChem[6]
Synonyms (S)-2-methylproline hydrochloride, 2-Methyl-L-proline HCl, (2S)-2-methylpyrrolidine-2-carboxylic acid hydrochlorideGuidechem[1], PubChem[6]
Molecular Formula C₆H₁₂ClNO₂Guidechem[1], PubChem[6]
Molecular Weight 165.62 g/mol BLD Pharm[5], PubChem[6]
InChI InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1Guidechem[1], PubChem[6]
InChIKey YWPABDPNGQMUFH-RGMNGODLSA-NGuidechem[1], PubChem[6]
Canonical SMILES C[C@]1(CCCN1)C(=O)O.ClGuidechem[1], PubChem[6]
Table 2: Physical and Computed Properties
PropertyValueSource
Appearance Off-white to light yellow solidChemicalBook[3]
Storage Temperature Inert atmosphere, Room TemperatureBLD Pharm[5], ChemicalBook[3]
Topological Polar Surface Area 49.3 ŲGuidechem[1], PubChem[6]
Hydrogen Bond Donor Count 3Guidechem[1], PubChem[6]
Hydrogen Bond Acceptor Count 3Guidechem[1], PubChem[6]
Rotatable Bond Count 1Guidechem[1], PubChem[6]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is efficiently achieved via a stereoselective route starting from the readily available and chiral amino acid, (S)-proline.[2][7] This choice of starting material is crucial as it establishes the desired (S)-stereochemistry at the outset, avoiding the need for costly chiral resolution or asymmetric synthesis steps later on. The synthesis proceeds through a three-step sequence involving protection, stereoselective alkylation, and deprotection/hydrolysis.[2][7]

SynthesisWorkflow proline (S)-Proline intermediate1 Azetidinone Intermediate 2 proline->intermediate1 Chloral Hydrate, MgSO₄, MeCN intermediate2 Methylated Azetidinone 3 intermediate1->intermediate2 1. LDA, THF, -78°C 2. MeI final_product (S)-2-methylpyrrolidine- 2-carboxylic acid HCl (4) intermediate2->final_product 6M HCl, Reflux

Caption: Multi-step synthesis workflow from (S)-Proline.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage confirm the reaction's progress before proceeding to the next, ensuring a higher final yield and purity.

Step 1: Synthesis of Azetidinone Intermediate (2)

  • Rationale: This step protects the proline's carboxylic acid and amine functionalities within a rigid bicyclic azetidinone structure. This rigidity is key to controlling the stereochemistry of the subsequent methylation step.

  • Methodology:

    • Suspend (S)-proline (99 mmol) and chloral hydrate (211.6 mmol) in acetonitrile (MeCN, 100 mL).[7]

    • Add magnesium sulfate (MgSO₄, 30g) to act as a dehydrating agent.[7]

    • Heat the mixture at 60°C for 24 hours, then continue stirring at room temperature for 48 hours.[7]

    • Filter the mixture and wash the solid residue with ethyl acetate (EtOAc).[7]

    • Combine the organic phases, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate under reduced pressure to yield the crude product.[7]

    • Recrystallize from ethanol (EtOH) to obtain the pure azetidinone intermediate as a white solid.[7]

Step 2: α-Methylation of Azetidinone Intermediate (3)

  • Rationale: This is the key stereochemistry-defining step. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at a very low temperature (-78°C) selectively deprotonates the α-carbon. The subsequent addition of methyl iodide (MeI) results in alkylation that proceeds from the less sterically hindered face of the enolate, preserving the desired stereoconfiguration.

  • Methodology:

    • Dissolve the azetidinone intermediate (2) (4.30 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) and cool the solution to -78°C under an inert atmosphere.[7]

    • Add a cold solution of 2M LDA (5.20 mmol) dropwise. Stir for 30 minutes to ensure complete enolate formation.[7]

    • Add MeI (8.67 mmol) and allow the mixture to warm to -30°C over 2 hours.[7]

    • Quench the reaction with water and warm to room temperature.[7]

    • Extract the product with chloroform (CHCl₃), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.[7]

    • Purify the residue by silica gel column chromatography to yield the methylated azetidinone (3).[7]

Step 3: Acid Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic acid Hydrochloride (4)

  • Rationale: The final step involves the harsh conditions of concentrated hydrochloric acid and heat to hydrolyze the protective azetidinone ring, liberating both the carboxylic acid and the pyrrolidine amine. The acidic workup ensures the final product is isolated as its stable and water-soluble hydrochloride salt.

  • Methodology:

    • Add the methylated intermediate (3) (1.66 mmol) to 6M hydrochloric acid (HCl, 5 mL).[7]

    • Heat the mixture at reflux for 3 hours to ensure complete hydrolysis.[7]

    • Concentrate the mixture under reduced pressure to remove excess acid and water.[7]

    • Grind the resulting residue with hot acetone, then cool. After 24 hours, decant the acetone and dry the solid residue to obtain the final product as a white solid.[7]

Section 3: Spectroscopic Characterization

Analytical validation is critical to confirm the identity and purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

  • ¹H NMR (500 MHz, D₂O): δ 3.47-3.36 (m, 1H), 2.43-2.35 (m, 1H), 2.17-1.94 (m, 3H), 1.64 (s, 3H).[7]

    • Interpretation: The singlet at 1.64 ppm corresponds to the newly introduced methyl group (CH₃). The complex multiplets between 1.94 and 3.47 ppm represent the diastereotopic protons of the pyrrolidine ring. The integration of these signals confirms the correct proton count.

While ¹H NMR is highly informative, a comprehensive characterization package should also include ¹³C NMR to identify all carbon environments, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) Spectroscopy to verify the presence of key functional groups (carboxylic acid, amine hydrochloride).[8]

Section 4: Applications in Research and Drug Development

(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is not merely a chemical curiosity; it is a strategic tool for molecular design. Its utility stems from its classification as a constrained amino acid analogue.

  • Chiral Building Block: The compound serves as a valuable chiral pool starting material. Its inherent stereochemistry is transferred to more complex target molecules, making it a cornerstone in asymmetric synthesis for producing enantiomerically pure pharmaceuticals.[9]

  • Pharmaceutical Intermediate: It is widely used in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][9] The pyrrolidine scaffold is a common feature in many successful drugs, and the α-methyl group provides a handle for modulating pharmacological properties. For example, it is a documented starting material for the synthesis of investigational compounds such as ACT-541468, ACT-658090, and ACT-605143.[3]

  • Constrained Scaffold in Medicinal Chemistry: The introduction of the α-methyl group conformationally "locks" the pyrrolidine ring compared to native L-proline. This rigidity can lead to a more favorable entropy of binding when the molecule interacts with a biological target, often resulting in higher affinity and selectivity.

LogicalFlow A (S)-2-methylpyrrolidine- 2-carboxylic acid HCl B Constrained Chiral Scaffold A->B Provides C Advanced Pharmaceutical Intermediate B->C Enables Synthesis of D Active Pharmaceutical Ingredient (API) C->D Leads to

Caption: Role as a foundational block in API development.

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure. Provide appropriate exhaust ventilation at places where dust is formed.[10]

  • Personal Protection:

    • Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalents.[10]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after. Wear a lab coat or impervious clothing.[10]

    • Hygiene: Avoid contact with skin and eyes.[10] Wash hands thoroughly before breaks and at the end of the workday.[10]

GHS Hazard Information

According to aggregated data from ECHA C&L Inventory, the compound has the following hazard classifications from a minority of notifiers[6]:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

It is important to note that the majority of notifications (75%) to the ECHA C&L inventory report that this chemical does not meet the criteria for GHS hazard classification.[6] However, it is best practice to handle it with the precautions outlined above.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[10]

  • Container: Keep the container tightly closed and sealed.[2][10]

  • Atmosphere: For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., Nitrogen or Argon).[2][5] The product is typically valid for 24 months from the date of production under these conditions.[2]

Conclusion

(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is a well-defined and highly valuable chiral building block for chemical and pharmaceutical research. Its stereospecific synthesis from L-proline is robust and scalable. The conformational rigidity imparted by the α-methyl group offers distinct advantages in medicinal chemistry, enabling the design of potent and selective ligands. With a clear understanding of its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively leverage this compound to advance their projects in organic synthesis and drug discovery.

References

  • LookChem. CAS:1508261-86-6| (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride). [Link]

  • Pharmaffiliates. CAS No : 1508261-86-6 | Product Name : (S)-2-Methylpyrrolidine-2-carboxylic acid Hydrochloride. [Link]

  • PubChem. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2. [Link]

  • Google Patents.
  • Acros PharmaTech Limited. SAFETY DATA SHEET: (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride. [Link]

Sources

Foundational

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride molecular weight

High-Fidelity Reagent Characterization & Application Guide [1] Executive Summary (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride (commonly (S)- -methylproline HCl ) is a non-proteinogenic, quaternary amino acid d...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Reagent Characterization & Application Guide [1]

Executive Summary

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride (commonly (S)-


-methylproline HCl ) is a non-proteinogenic, quaternary amino acid derivative used primarily as a conformational constraint in peptidomimetic drug design.[1] By replacing the 

-proton of proline with a methyl group, this moiety introduces severe steric hindrance (the Thorpe-Ingold effect), locking peptide backbones into specific secondary structures such as

-turns and

-helices.[1] This guide details its physicochemical profile, synthetic pathways, and critical handling protocols for high-purity applications.[1]

Part 1: Physicochemical Profile[1]

The hydrochloride salt form is the preferred state for storage and handling due to the hygroscopic nature and oxidative instability of the free amino acid.

Table 1: Core Specifications
ParameterSpecification
Chemical Name (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
Common Synonyms (S)-

-methylproline HCl; (S)-2-MePro[1][2][3][4][5][6]·HCl
CAS Registry Number 1508261-86-6 (Salt); 42856-71-3 (Free Base)
Molecular Formula

Molecular Weight 165.62 g/mol
Appearance White to off-white crystalline powder
Solubility High: Water, Methanol, Ethanol.[1] Low: Dichloromethane, Ethyl Acetate.[1]
Chirality (S)-Enantiomer (L-configuration)
Melting Point >250 °C (decomposition)
Structural Visualization

The following diagram illustrates the steric environment of the quaternary carbon (


-carbon) which dictates the molecule's utility in drug design.

G Salt (S)-2-Methylproline HCl (Ionic Lattice) FreeBase Free Base (In Solution) Salt->FreeBase Neutralization (pH > 9) Sterics Quaternary Carbon (Steric Lock) FreeBase->Sterics α-Methyl Group Function Peptide Constraint (Helix/Turn Inducer) Sterics->Function Restricts φ/ψ Angles

Figure 1: Functional relationship between the salt form, chemical structure, and peptidomimetic utility.[1][6]

Part 2: Synthetic Utility & Mechanism[1]

The "Chiral Brake" Effect

In medicinal chemistry, (S)-2-methylproline acts as a "chiral brake."[1] Standard proline restricts the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 (phi) dihedral angle to approximately -60°.[1][4][7][8] The addition of the 

-methyl group further restricts the

(psi) angle, severely limiting the conformational space available to the peptide backbone.
  • Helix Stabilization: Promotes the formation of

    
    -helices and stabilizes Type III' 
    
    
    
    -turns.[1]
  • Proteolytic Stability: The quaternary center prevents recognition by standard proteases, significantly extending the half-life of peptide therapeutics in vivo.

  • Cis/Trans Isomerism: Unlike standard proline, which often exists in equilibrium between cis and trans amide bonds, (S)-

    
    -methylproline strongly favors the trans conformation in peptide bonds due to the steric clash of the methyl group in the cis state.
    

Part 3: Synthesis & Purification Protocol

The synthesis of quaternary amino acids is non-trivial due to steric hindrance.[1] The industry-standard method utilizes the Seebach Self-Regeneration of Stereocenters (SRS) principle.[1]

Workflow: Seebach SRS Method

This protocol describes the generation of the HCl salt from L-Proline via a bicyclic oxazolidinone intermediate.[1]

Synthesis start Starting Material: (S)-Proline step1 1. Condensation (Pivalaldehyde/Chloral) start->step1 inter1 Intermediate: Bicyclic Oxazolidinone step1->inter1 step2 2. Enolization & Alkylation (LDA, -78°C; then MeI) inter1->step2 Stereoselective inter2 Intermediate: α-Methylated Oxazolidinone step2->inter2 step3 3. Hydrolysis (Aq. HCl, Reflux) inter2->step3 final Product: (S)-2-Methylproline HCl step3->final Purification

Figure 2: The Seebach SRS pathway allows for the stereoselective insertion of the methyl group at the hindered alpha-position.[1]

Detailed Protocol: Recrystallization of the HCl Salt

The crude HCl salt often contains inorganic salts (LiCl if LiOH was used, or ammonium salts). High-purity crystals are required for X-ray crystallography or GMP manufacturing.[1]

  • Dissolution: Dissolve the crude brown residue in a minimum volume of hot Methanol (approx. 60°C).

  • Filtration: Filter while hot through a Celite pad to remove insoluble inorganic particulates or polymer byproducts.[1]

  • Precipitation: Slowly add Ethyl Acetate or Diethyl Ether to the filtrate until slight turbidity is observed.

  • Crystallization: Allow the solution to cool to room temperature, then place in a -20°C freezer for 12–24 hours.

  • Isolation: Collect the colorless platelets via vacuum filtration.[1] Wash with cold ether.[1]

    • Note: If the product oils out (common with proline derivatives), redissolve in methanol and repeat with a slower addition of the antisolvent (Ethyl Acetate).

Part 4: Analytical Quality Control

Verification of the molecular weight and structure is critical.[1] The following data corresponds to the pure HCl salt.

Mass Spectrometry (ESI-MS)[1]
  • Expected [M+H]+: 130.09 m/z (corresponds to the cation

    
    ).[1]
    
  • Observation: You will not see the 165.62 peak directly in positive mode MS; you will see the free base mass + proton (130.1). The chloride ion (35/37 m/z) may be visible in negative mode.[1]

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent:

    
     (Deuterium Oxide)[1]
    
  • Key Signals:

    • 
       1.65 ppm (s, 3H): The diagnostic singlet of the 
      
      
      
      -methyl group
      . If this is a doublet, racemization or incomplete methylation has occurred.[1]
    • 
       1.90–2.40 ppm (m, 4H): Pyrrolidine ring protons (
      
      
      
      and
      
      
      ).[1]
    • 
       3.30–3.50 ppm (m, 2H): 
      
      
      
      -protons adjacent to the nitrogen.[1]
HPLC Purity Check
  • Column: Chiralpak zwix(+) or similar zwitterionic chiral stationary phase (to separate enantiomers if checking optical purity).

  • Mobile Phase: MeOH/MeCN + 50mM Formic Acid.[1]

  • Detection: UV is weak (no chromophore).[1] Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1]

References

  • PubChem. (2025).[1][6] (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride.[1][2][9] National Library of Medicine.[1] [Link][1]

  • Seebach, D., et al. (1983).[1][10] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. [Link][1]

  • Organic Syntheses. (1993).[1] Synthesis of (S)-2-Methylproline. Org. Syn. Coll. Vol. 8, p.152.[1] [Link]

  • De Poli, M., et al. (2009).[1] Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? Chemistry - A European Journal.[1] [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride, a substituted proline derivative, is a chiral building block of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride, a substituted proline derivative, is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine ring and stereochemistry make it a valuable scaffold for introducing conformational constraints in peptides and small molecule therapeutics. A thorough understanding of its structural and physicochemical properties is paramount for its effective utilization. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound. It details predicted and experimentally observed spectral data, outlines standardized protocols for data acquisition, and offers in-depth interpretations to elucidate the structural features of the molecule.

Introduction

(S)-2-methylpyrrolidine-2-carboxylic acid, also known as (S)-α-methylproline, is a non-proteinogenic amino acid. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of applications in synthetic and medicinal chemistry.[1][2] The introduction of a methyl group at the α-position of the proline ring imparts unique conformational properties, influencing the puckering of the pyrrolidine ring and the torsional angles of the peptide backbone when incorporated into a peptide sequence.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of a compound. This guide serves as a practical resource for researchers, providing the necessary spectroscopic data and methodologies for the unambiguous identification and analysis of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride.

Molecular Structure and Key Features

The structure of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride is characterized by a five-membered pyrrolidine ring with a carboxylic acid and a methyl group attached to the same chiral center (C2). In the hydrochloride salt, the nitrogen atom of the pyrrolidine ring is protonated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride, both ¹H and ¹³C NMR are essential for confirming its constitution and stereochemistry.

¹H NMR Spectroscopy

Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is a common choice for amino acid hydrochlorides due to their high solubility.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS or DSS).

experimental_workflow

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride in D₂O is expected to show signals corresponding to the non-exchangeable protons of the molecule. Based on available data and spectral prediction, the following assignments can be made.[3]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H₅ (axial & equatorial)~3.47 - 3.36Multiplet2H
H₃ (axial & equatorial)~2.43 - 2.35Multiplet2H
H₄ (axial & equatorial)~2.17 - 1.94Multiplet2H
-CH₃~1.64Singlet3H
  • Pyrrolidine Ring Protons (H₃, H₄, H₅): The protons on the pyrrolidine ring are diastereotopic and will appear as complex multiplets due to geminal and vicinal coupling. The protons on C5, being adjacent to the protonated nitrogen, are expected to be the most deshielded.

  • Methyl Protons (-CH₃): The methyl group, being attached to a quaternary carbon, will appear as a sharp singlet.

¹³C NMR Spectroscopy

Experimental Protocol:

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~175 - 180
C₂ (Quaternary)~65 - 70
C₅~45 - 50
C₃~35 - 40
C₄~25 - 30
-CH₃~20 - 25
  • Carbonyl Carbon (C=O): The carboxylic acid carbon is the most deshielded and will appear at the downfield end of the spectrum.

  • Quaternary Carbon (C₂): The carbon atom bearing the methyl and carboxylic acid groups will also be significantly deshielded.

  • Pyrrolidine Ring Carbons (C₃, C₄, C₅): These carbons will appear in the aliphatic region of the spectrum, with C₅ being the most deshielded due to its proximity to the nitrogen atom.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded and appear at the upfield end of the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol:

For a solid sample like (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride, the spectrum can be obtained using a KBr pellet or as a thin film.

  • KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

  • Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

ir_workflow

Interpretation of the IR Spectrum:

The IR spectrum of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride will exhibit characteristic absorption bands for the carboxylic acid, the secondary ammonium salt, and the aliphatic C-H bonds. The expected vibrational modes are summarized below, with frequencies estimated by analogy to L-proline hydrochloride.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3400 - 2400O-H stretch (carboxylic acid) and N⁺-H stretch (ammonium)Broad, Strong
~2950 - 2850C-H stretch (aliphatic)Medium
~1730 - 1700C=O stretch (carboxylic acid)Strong
~1600 - 1500N-H bend (secondary amine salt)Medium
~1450C-H bend (CH₂ scissoring)Medium
~1200 - 1000C-N stretchMedium
  • O-H and N⁺-H Stretching: A very broad and strong absorption in the region of 3400-2400 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, which is often overlapped by the N⁺-H stretch of the ammonium salt.

  • C=O Stretching: A strong, sharp absorption around 1730-1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • N-H Bending: The bending vibration of the secondary ammonium group is expected to appear in the 1600-1500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula.

Experimental Protocol (Electrospray Ionization - ESI):

ESI is a soft ionization technique well-suited for polar molecules like amino acids.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Introduce the sample solution into an ESI mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

ms_workflow

Interpretation of the Mass Spectrum:

The molecular formula of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride is C₆H₁₂ClNO₂, with a molecular weight of 165.62 g/mol . The free base has a molecular weight of 129.16 g/mol .

  • Molecular Ion Peak: In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed. For the free base (C₆H₁₁NO₂), this would correspond to an m/z of 130.08.

  • Fragmentation Pattern: The fragmentation of the protonated molecule can provide further structural information. Common fragmentation pathways for proline derivatives include the loss of water (-18 Da) and the loss of the carboxylic acid group as CO₂ (-44 Da) or HCOOH (-46 Da). A characteristic fragment for proline and its derivatives is the iminium ion resulting from the cleavage of the carboxylic acid group, which in this case would have an m/z of 84.08.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride. This guide has outlined the expected spectral features and provided standardized protocols for data acquisition and interpretation. By leveraging this information, researchers can confidently verify the identity and purity of this important chiral building block, facilitating its application in the development of novel therapeutics and other advanced materials.

References

  • PubChem. (n.d.). (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-Methylpyrrolidine-2-carboxylic acid Hydrochloride. Retrieved from [Link]

Sources

Foundational

Technical Guide: (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride in Asymmetric Catalysis

[1] Executive Summary (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (also known as (S)- -methylproline HCl) is a conformationally rigid, non-proteinogenic amino acid derivative.[1] While L-proline is the founda...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (also known as (S)-


-methylproline HCl) is a conformationally rigid, non-proteinogenic amino acid derivative.[1] While L-proline is the foundational pillar of enamine organocatalysis, its efficacy diminishes in sterically demanding transformations or when high conformational entropy leads to parasitic side reactions.[1]

The introduction of the


-methyl group at the C2 position serves two critical functions:
  • Conformational Locking: It restricts the

    
     and 
    
    
    
    torsion angles, forcing the pyrrolidine ring into a rigid envelope conformation that enhances stereocontrol.[1]
  • Quaternary Center Stability: It prevents

    
    -proton abstraction at the catalyst center, eliminating the risk of catalyst racemization and enabling the synthesis of difficult quaternary stereocenters.[1]
    

This guide details the mechanistic principles, activation protocols for the hydrochloride salt, and experimental workflows for deploying this catalyst in asymmetric synthesis.

Part 1: Chemical Identity & Physiochemical Properties[1][2]

Before deployment, the catalyst must be characterized to ensure purity, particularly regarding moisture content, as water acts as a co-catalyst in many organocatalytic cycles.

Table 1: Physiochemical Specification[1]
ParameterSpecificationCritical Note
IUPAC Name (2S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride
Common Name (S)-

-Methylproline HCl
CAS Number 1508261-86-6 (HCl salt) / 42856-71-3 (Free Acid)Verify salt form stoichiometry (usually 1:1).[1][2]
Molecular Weight 165.62 g/mol
Appearance White to off-white crystalline powderHygroscopic.[1] Store in desiccator.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Toluene) unless neutralized.
pKa (approx) ~2.0 (COOH), ~10.5 (NH)Higher basicity than proline due to inductive effect of methyl group.[1]
Melting Point 161–163 °CSharp melting point indicates high purity.[1]

Part 2: Mechanistic Principles[1][4]

The catalytic utility of (S)-


-methylproline relies on covalent catalysis , specifically the Enamine Cycle .[1] Unlike metal catalysts that act as Lewis acids, this organocatalyst activates the nucleophile (donor).[1]
The "Conformational Lock" Mechanism

In standard proline catalysis, the transition state is stabilized by a hydrogen bond between the carboxylic acid and the electrophile (Zimmerman-Traxler model).[1] However, the flexible pyrrolidine ring can sometimes adopt multiple puckering states, eroding enantioselectivity (ee).

The


-methyl group in (S)-2-methylpyrrolidine-2-carboxylic acid creates a steric anchor .[1] It forces the bulky electrophile to approach from the face opposite the methyl group, while simultaneously locking the carboxylic acid side chain into a position optimal for hydrogen bonding. This "lock" is essential when synthesizing quaternary stereocenters , where the transition state is highly crowded.
Diagram 1: The Enamine Catalytic Cycle

The following diagram illustrates the activation pathway.[1] Note the critical "Salt Neutralization" step required for the HCl form.[1]

EnamineCycle Start Catalyst Precursor (S)-alpha-Methylproline HCl ActiveCat Active Catalyst (Free Amino Acid) Start->ActiveCat Neutralization Base Activation Base (e.g., Et3N or DIPEA) Base->ActiveCat Iminium Iminium Ion Intermediate ActiveCat->Iminium + Substrate (-H2O) Substrate Ketone Substrate (Donor) Substrate->Iminium Enamine Enamine Species (Nucleophile) Iminium->Enamine Tautomerization TS C-C Bond Formation (Zimmerman-Traxler TS) Enamine->TS + Electrophile Electrophile Electrophile (e.g., Aldehyde) Electrophile->TS ProductIm Product Iminium TS->ProductIm New C-C Bond ProductIm->ActiveCat Catalyst Regeneration FinalProd Optically Active Product ProductIm->FinalProd Hydrolysis (+H2O)

Caption: The Enamine Catalytic Cycle. The HCl salt must first be neutralized to enter the cycle.[1] The sterically demanding


-methyl group directs the enamine geometry.

Part 3: Experimental Application & Protocols

Critical Pre-requisite: Salt Neutralization

The hydrochloride salt is stable but catalytically dormant.[1] The amine nitrogen is protonated (


) and cannot attack the carbonyl carbon to form the enamine.[1]
  • Method A (In-situ): Add 1.0 equivalent of a mild base (Triethylamine or DIPEA) directly to the reaction mixture.[1]

  • Method B (Biphasic): Use a basic buffer system if the reaction tolerates water.[1]

Protocol: Asymmetric Aldol Reaction (Quaternary Center Synthesis)

This protocol describes the reaction of cyclohexanone with a substituted benzaldehyde, a benchmark reaction where


-methylproline often yields superior diastereoselectivity compared to proline.[1]

Reagents:

  • (S)-2-methylpyrrolidine-2-carboxylic acid HCl (20 mol%)[1]

  • Triethylamine (20 mol%)[1]

  • Cyclohexanone (Donor, 5.0 equiv)

  • 4-Nitrobenzaldehyde (Acceptor, 1.0 equiv)[1]

  • Solvent: DMSO/Water (4:1 v/v) or pure DMSO (wet)[1]

Step-by-Step Methodology:

  • Catalyst Activation: In a 10 mL vial equipped with a magnetic stir bar, dissolve (S)-2-methylpyrrolidine-2-carboxylic acid HCl (33 mg, 0.2 mmol) in DMSO (1.6 mL). Add Triethylamine (28

    
    L, 0.2 mmol) and stir for 10 minutes at room temperature. The solution should become clear.
    
  • Enamine Formation: Add Cyclohexanone (520

    
    L, 5.0 mmol) to the catalyst mixture. Stir vigorously for 15–30 minutes.
    
    • Why? This "induction period" allows the sterically hindered secondary amine to condense with the ketone, building up the steady-state concentration of the enamine intermediate.

  • Reaction Initiation: Add water (0.4 mL) followed by 4-Nitrobenzaldehyde (151 mg, 1.0 mmol). Seal the vial.

    • Note: Water is crucial.[1] It facilitates proton transfer in the transition state and aids in the hydrolysis of the product iminium ion, turning over the catalyst.

  • Monitoring: Stir at Room Temperature (20–25 °C) for 24–48 hours. Monitor via TLC (Hexane/EtOAc 7:3) or HPLC.[1][3]

    • Endpoint: Disappearance of the aldehyde spot.[1]

  • Work-up: Quench with saturated aqueous ammonium chloride (5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography on silica gel.

Diagram 2: Experimental Workflow

Workflow Step1 1. Weigh Catalyst (HCl Salt) Step2 2. Neutralize Add Et3N (1.0 eq) Step1->Step2 Activation Step3 3. Induction Add Ketone & Stir Step2->Step3 Enamine Gen. Step4 4. Reaction Add Aldehyde + H2O Step3->Step4 C-C Bond Step5 5. Quench & Purify Step4->Step5 Isolation

Caption: Operational workflow for converting the stable HCl salt into the active catalytic species.

Part 4: Troubleshooting & Optimization

Issue: Low Conversion

  • Cause: The

    
    -methyl group adds significant steric bulk, making the initial condensation with the ketone slower than with proline.
    
  • Solution: Increase the "Induction" time (Step 2) to 1 hour. Increase catalyst loading to 30 mol%. Ensure water content is optimized (too much water hydrolyzes the enamine; too little prevents product release).[1]

Issue: Poor Enantioselectivity (ee)

  • Cause: "Leakage" through a non-Zimmerman-Traxler transition state or background reaction (uncatalyzed).[1]

  • Solution: Lower the temperature to 0 °C or 4 °C. The rigid structure of

    
    -methylproline maintains activity at lower temperatures better than flexible catalysts.[1]
    

Issue: Catalyst Insolubility

  • Cause: The zwitterionic form (after neutralization) is highly polar.[1]

  • Solution: Use DMSO or DMF.[1][4] If using non-polar solvents (CHCl3, Toluene), add a phase transfer catalyst or use a lipophilic counter-ion (e.g., neutralize with a lipophilic amine).[1]

References

  • PubChem. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride.[1] National Library of Medicine.[1] Link[1]

  • List, B., et al. (2000).[1][4] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[1] Link (Foundational mechanism reference).[1]

  • Seebach, D., et al. (1983).[1]

    
    -Alkylation of amino acids without racemization.[1] Journal of the American Chemical Society.[1] (Establishes the stability of 
    
    
    
    -methylproline derivatives).
  • Mowat, J., et al. (2025).[1] L-proline Catalyzed Aldol Reaction for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.[1] BenchChem Protocols. Link (Base protocol adapted for

    
    -methyl analog).[1]
    
  • Sigma-Aldrich. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride Product Sheet. Link

Sources

Exploratory

Chiral Pyrrolidine Derivatives: The Organocatalytic Powerhouse in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The chiral pyrrolidine scaffold represents one of the most privileged and versatile structural motifs in moder...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chiral pyrrolidine scaffold represents one of the most privileged and versatile structural motifs in modern organic synthesis and medicinal chemistry.[1][2] Its prevalence in natural products, pharmaceuticals, and as a core component of powerful organocatalysts underscores its significance.[3] This guide provides a comprehensive overview of chiral pyrrolidine derivatives, moving from their historical context and fundamental mechanistic principles to their synthesis and cutting-edge applications. We will explore the dual modes of activation—enamine and iminium ion catalysis—that allow these simple molecules to be hailed as the "simplest enzymes."[4][5] Through detailed explanations, step-by-step protocols, and a case study in the total synthesis of Oseltamivir (Tamiflu®), this document serves as an in-depth resource for professionals aiming to leverage the power of chiral pyrrolidines in their research and development endeavors.

The Privileged Scaffold: An Introduction to Chiral Pyrrolidines

The Significance of Chirality in Drug Development

Chirality is a fundamental property of molecules that has profound implications in pharmacology. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities, efficacies, and toxicological profiles. The ability to selectively synthesize a single desired enantiomer is therefore a cornerstone of modern drug development. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, frequently serves as a core chiral scaffold that influences receptor binding and overall drug metabolism.[3][6]

Historical Cornerstone: The Dawn of Proline Catalysis

The journey of chiral pyrrolidines as catalysts began long before the formal term "organocatalysis" gained widespread popularity. In the early 1970s, independent research groups reported the use of the naturally occurring amino acid L-proline to catalyze an intramolecular aldol reaction with high enantioselectivity. This transformation, now famously known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, was a seminal discovery that demonstrated the potential of small organic molecules to induce chirality without the need for metal catalysts.[4][7][8] Despite these remarkable early results, the field lay dormant for decades until a renaissance in the early 2000s, sparked by reports from Barbas, List, and MacMillan, who extended the concept to intermolecular reactions and broadened its scope, igniting the modern era of organocatalysis.[4][9][10]

The Organocatalytic Engine: Mechanisms of Action

The remarkable catalytic efficiency of proline and its derivatives stems from their ability to transiently and reversibly form covalent intermediates with carbonyl substrates, activating them for subsequent reactions. This activation can occur through two distinct, yet complementary, catalytic cycles: enamine and iminium ion catalysis.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the secondary amine of the pyrrolidine catalyst condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate.[11][12] This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, turning it into a soft nucleophile capable of attacking various electrophiles. The carboxylate group of proline plays a crucial role as a general acid/base, facilitating proton transfers within a well-organized transition state.[12][13] The chirality of the pyrrolidine backbone directs the subsequent bond formation, leading to a high degree of stereocontrol.


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Figure 1: Enamine Catalysis Workflow.

Iminium Ion Catalysis: Activating the Electrophile

Conversely, when reacting with α,β-unsaturated aldehydes or ketones, pyrrolidine catalysts form a cationic iminium ion intermediate.[14][15] This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, dramatically enhancing its electrophilicity.[16] The bulky substituents often found on modified pyrrolidine catalysts (e.g., Hayashi-Jørgensen catalysts) provide steric shielding, forcing the nucleophile to attack from a specific face of the molecule, thereby ensuring high enantioselectivity in reactions like Diels-Alder and conjugate additions.


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// Edges sub -> iminium [label="+ Catalyst\n- H₂O"]; cat -> iminium [style=invis]; iminium -> inv1 [label="+ Nucleophile"]; nuc -> inv1 [style=invis]; inv1 -> adduct_iminium [label="Stereoselective Attack"]; adduct_iminium -> inv2 [label="+ H₂O\n(Hydrolysis)"]; inv2 -> product; inv2 -> cat [label="Catalyst\nRegeneration"]; }

Figure 2: Iminium Ion Catalysis Workflow.

The Stereochemical Model: Predicting Reaction Outcomes

The stereochemical outcome of many proline-catalyzed reactions can be rationalized by the Houk-List model, which invokes a chair-like, six-membered transition state analogous to the Zimmerman-Traxler model.[7][8] In this model for the aldol reaction, the enamine (formed from the catalyst and the ketone donor) attacks the aldehyde acceptor. The carboxylate group of proline acts as an intramolecular Brønsted acid, activating the aldehyde via hydrogen bonding. The most stable transition state places the bulky R group of the aldehyde in an equatorial position to minimize steric hindrance, leading to a predictable anti-diastereoselectivity and controlling the absolute stereochemistry of the newly formed stereocenters.

Synthesis of Chiral Pyrrolidine Derivatives

While L-proline is an inexpensive and readily available catalyst, significant research has focused on designing and synthesizing modified pyrrolidine derivatives to improve reactivity, solubility, and stereoselectivity.[1]

  • From the Chiral Pool : The most common starting materials are naturally occurring amino acids like L-proline and 4-hydroxy-L-proline, which provide a robust and inexpensive entry point to a vast array of derivatives.[17]

  • Modern Synthetic Methods : Advanced synthetic strategies have enabled access to novel pyrrolidine structures. These include ring-closing enyne metathesis for creating unsaturated pyrrolidines[18], catalytic asymmetric C-H amination (a modern variant of the Hofmann-Löffler-Freytag reaction) for direct ring formation[2], and catalyst-tuned hydroalkylation of pyrrolines to achieve divergent synthesis of C2- or C3-substituted products.[19][20]

  • Key Catalyst Architectures : Beyond simple proline amides and esters, two other families of pyrrolidine-based catalysts have become indispensable:

    • MacMillan Imidazolidinones : These catalysts, developed by David MacMillan, are particularly effective in iminium ion-mediated reactions and were crucial for developing the first direct enantioselective aldehyde-aldehyde aldol reactions.[10]

    • Hayashi-Jørgensen Catalysts : These are diarylprolinol silyl ethers, developed independently by the Hayashi and Jørgensen groups. They are highly effective in a wide range of enamine-mediated reactions, offering improved solubility in organic solvents and higher activity compared to proline.[21]

Core Applications in Asymmetric Synthesis

The dual activation modes of chiral pyrrolidines have been applied to a vast array of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone transformation catalyzed with exceptional efficiency by proline and its derivatives.[7][9] It allows for the coupling of an unmodified ketone donor with an aldehyde acceptor to generate chiral β-hydroxy ketones.

CatalystAldehydeKetoneSolventYield (%)ee (%)Reference
(S)-Proline (30 mol%)4-NitrobenzaldehydeAcetoneDMSO6876
(S)-Proline (3 mol%)2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione(Intramolecular)DMF>9993

Experimental Protocol: Representative Proline-Catalyzed Intermolecular Aldol Reaction [9]

  • Setup : To a vial, add the aldehyde (1.0 mmol), the ketone (5.0 mmol, used as solvent or co-solvent), and the chosen solvent (e.g., DMSO, 2 mL).

  • Catalyst Addition : Add (S)-proline (0.30 mmol, 30 mol%).

  • Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 4 to 24 hours.

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure β-hydroxy ketone.

  • Analysis : Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Causality Note: The use of a polar aprotic solvent like DMSO is crucial as it helps to solubilize the zwitterionic proline catalyst and favors the proposed catalytic cycle. The excess of the ketone component pushes the equilibrium towards product formation.

The Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds, which are key precursors for amino acids and other nitrogen-containing pharmaceuticals. Proline catalysis provides direct access to these structures with high diastereo- and enantioselectivity.[4][5] The proposed mechanism is analogous to the aldol reaction, where the proline-derived enamine attacks an imine electrophile.[5][22]

Experimental Protocol: Representative Proline-Catalyzed Mannich Reaction [5]

  • Imine Formation (if pre-formed) : In a separate flask, stir the aldehyde (1.0 mmol) and amine (e.g., p-anisidine, 1.0 mmol) in the reaction solvent (e.g., dioxane) at room temperature for 30 minutes.

  • Setup : To the main reaction vessel, add the ketone (2.0 mmol) and (S)-proline (0.10 mmol, 10 mol%).

  • Reaction : Add the pre-formed imine solution to the ketone/proline mixture and stir at the desired temperature (e.g., 4 °C). Monitor the reaction by TLC.

  • Workup : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Purification : Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the Mannich product.

  • Analysis : Determine diastereomeric ratio by ¹H NMR and enantiomeric excess by chiral HPLC.

Impact on Drug Development and Total Synthesis

The versatility and reliability of chiral pyrrolidine derivatives have made them indispensable tools in the pharmaceutical industry, both as core structural motifs in drugs and as catalysts in their synthesis.[3][17]

Pyrrolidine Scaffolds in FDA-Approved Drugs

The pyrrolidine ring is a common feature in a wide range of therapeutic agents, valued for its ability to introduce conformational rigidity and provide a key nitrogen atom for receptor interactions.[3]

Drug NameTherapeutic AreaRole of Pyrrolidine Scaffold
Captopril AntihypertensiveThe proline core mimics a dipeptide, enabling inhibition of angiotensin-converting enzyme (ACE).
Varenicline Smoking CessationThe rigid pyrrolidine-fused ring system provides high affinity and selectivity for the α4β2 nicotinic receptor.
Linagliptin AntidiabeticThe chiral aminopyrrolidine moiety is crucial for binding to the dipeptidyl peptidase-4 (DPP-4) enzyme.
Asunaprevir Antiviral (Hepatitis C)Contains a hydroxyproline derivative that is key to its activity as an NS3/4A protease inhibitor.[17]
Case Study: Total Synthesis of Oseltamivir (Tamiflu®)

A landmark application of chiral pyrrolidine catalysis in pharmaceutical synthesis is the efficient total synthesis of the antiviral drug (-)-oseltamivir. The synthesis developed by Hayashi and coworkers features a highly diastereoselective and enantioselective Michael addition as the key step.[23][24] This reaction is catalyzed by a diarylprolinol silyl ether (a Hayashi-Jørgensen catalyst), which constructs the chiral cyclohexane core of the molecule with exceptional stereocontrol in a single step.[21][23] This organocatalytic approach provided a crucial alternative to the original synthesis, which relied on shikimic acid, a starting material subject to supply chain volatility.[25]


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// Edges start -> catalysis; catalysis -> intermediate; catalyst -> catalysis [style=dashed, arrowhead=tee, label=" (Catalyst)"]; intermediate -> steps; steps -> product; }

Figure 3: Oseltamivir Synthesis Workflow.

Future Outlook

The field of chiral pyrrolidine catalysis continues to evolve. Current research focuses on developing more sustainable and scalable processes. Key emerging trends include:

  • Heterogenization : Anchoring pyrrolidine catalysts to solid supports like polymers, metal-organic frameworks (MOFs), or covalent-organic frameworks (COFs) to facilitate catalyst recovery and recycling.[26]

  • Biocatalysis : Engineering enzymes to perform intramolecular C-H amination, providing novel biocatalytic routes to chiral pyrrolidines and indolines.[27]

  • Synergistic Catalysis : Combining aminocatalysis with other catalytic modes, such as photoredox or metal catalysis, to unlock novel and previously inaccessible chemical transformations.[28]

The foundational principles established by proline catalysis have paved the way for a universe of synthetic possibilities. Chiral pyrrolidine derivatives will undoubtedly remain at the forefront of innovation, empowering chemists to build complex, life-changing molecules with ever-increasing precision and efficiency.

References

  • Mechanism proposed for the proline‐catalyzed aldol reaction via enamine c
  • Proline-catalyzed aldol reactions - Wikipedia. Wikipedia. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC. National Center for Biotechnology Information. [Link]

  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS - Chemistry | Illinois. University of Illinois Urbana-Champaign. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH. National Institutes of Health. [Link]

  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction | Organic Letters - ACS Publications. American Chemical Society Publications. [Link]

  • Proline-Catalyzed Direct Asymmetric Aldol Reactions | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

  • Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

  • Proline organocatalysis - Wikipedia. Wikipedia. [Link]

  • Applications of Chiral Pyrrolidine Derivatives in Pharmaceutical R&D. Pharmaffiliates. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC - NIH. National Institutes of Health. [Link]

  • 10.1: Chiral Proline Based Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI. [Link]

  • Proline as an Asymmetric Organocatalyst | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books. De Gruyter. [Link]

  • New mechanistic studies on the proline-catalyzed aldol reaction - PMC - NIH. National Institutes of Health. [Link]

  • Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. Chem-Station. [Link]

  • New mechanistic studies on the proline-catalyzed aldol reaction - Moodle@Units. Università degli Studi di Trieste. [Link]

  • Scheme 3. a) The reaction mechanism of the proline-catalyzed direct... - ResearchGate. ResearchGate. [Link]

  • Iminium Catalysis | Chemical Reviews - ACS Publications. American Chemical Society Publications. [Link]

  • Synergistic Strategies in Aminocatalysis - PMC - NIH. National Institutes of Health. [Link]

  • The Importance of Iminium Geometry Control in Enamine Catalysis: Identification of a New Catalyst Architecture for Aldehyde-Alde - Macmillan Group. Macmillan Group at Princeton University. [Link]

  • ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS - Nobel Prize. The Nobel Prize. [Link]

  • Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. American Chemical Society Publications. [Link]

  • Time Economical Total Synthesis of (-)-Oseltamivir - PubMed. National Center for Biotechnology Information. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY | Chemistry of Heterocyclic Compounds. Springer. [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC. National Center for Biotechnology Information. [Link]

  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - PubMed. National Center for Biotechnology Information. [Link]

  • Results obtained using chiral pyrrolidine-containing organocatalysts in... - ResearchGate. ResearchGate. [Link]

  • Time Economical Total Synthesis of (−)-Oseltamivir | Organic Letters - ACS Publications. American Chemical Society Publications. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination | ACS Central Science. American Chemical Society Publications. [Link]

  • Oseltamivir total synthesis - Wikipedia. Wikipedia. [Link]

  • The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]

  • A Practical Synthesis of (−)-Oseltamivir - ResearchGate. ResearchGate. [Link]

Sources

Foundational

Technical Monograph: Operational Framework for (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

Executive Summary (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride (also known as (S)- -methylproline HCl) is a specialized non-proteinogenic amino acid used primarily to introduce conformational constraints in pe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride (also known as (S)-


-methylproline HCl) is a specialized non-proteinogenic amino acid used primarily to introduce conformational constraints in peptide backbones. The presence of the 

-methyl group at the quaternary carbon center restricts rotation around the

(phi) and

(psi) torsion angles, stabilizing secondary structures such as helices and turns while enhancing resistance to enzymatic proteolysis.

However, this structural advantage introduces significant operational challenges: steric hindrance during synthesis and hygroscopicity during handling. This guide moves beyond basic safety data to provide a validated framework for the storage, handling, and synthetic application of this compound.

Physicochemical Identity & Specification

The following data establishes the baseline identity for quality control (QC) upon receipt.

PropertySpecificationOperational Note
Chemical Name (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
Common Synonyms (S)-

-methylproline HCl; (S)-2-Me-Pro HCl
CAS Number 1508261-86-6Verify specific salt form CAS with supplier.[1]
Molecular Formula

Molecular Weight 165.62 g/mol Critical for stoichiometric calculations.
Appearance White to off-white crystalline powderYellowing indicates oxidation/degradation.
Solubility Soluble in Water, Methanol, DMSOPoor solubility in non-polar organics (DCM, Hexane).
Hygroscopicity High Rapidly absorbs atmospheric moisture.

Operational Safety Profile (Risk Assessment)

While not classified as highly toxic, the hydrochloride salt form presents specific irritation hazards that require engineering controls, particularly to prevent inhalation of fine particulates.

GHS Classification (H-Codes)[2]
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Mandatory PPE & Engineering Controls
  • Respiratory: Use a NIOSH-approved N95 respirator or perform all open-container operations within a certified chemical fume hood to mitigate H335 risks.

  • Ocular: Chemical splash goggles are required. Standard safety glasses are insufficient due to the fine, dispersible nature of the powder.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during weighing to prevent perspiration transfer to the hygroscopic solid.

Critical Handling Protocol: Moisture Management

The primary cause of synthetic failure with (S)-


-methylproline HCl is stoichiometric error caused by water uptake . As an HCl salt, the compound is hygroscopic. If weighed in humid air, the mass recorded includes undefined water weight, leading to under-loading of the reagent in coupling reactions.
Workflow: Inert Handling & Storage

The following logic gate describes the required handling lifecycle to maintain anhydrous integrity.

StorageWorkflow Receipt Receipt of Material QC_Check QC: Appearance & 1H-NMR Verification Receipt->QC_Check Desiccation Desiccation (Vacuum/P2O5, 24h) QC_Check->Desiccation Pass Storage Storage (4°C, Argon, Sealed) Desiccation->Storage Usage Equilibration to RT (Before Opening) Storage->Usage Required for Synthesis Weighing Rapid Weighing (Inert Atmosphere) Usage->Weighing Weighing->Storage Reseal under Ar

Figure 1: Moisture management lifecycle. Critical control point: Equilibration to Room Temperature (RT) prevents condensation on cold solid surfaces.

Protocol Steps:

  • Equilibration: Never open a cold bottle. Allow the container to warm to room temperature (approx. 30-60 mins) inside a desiccator to prevent condensation.

  • Weighing: Ideally, weigh inside a glove box or glove bag filled with Nitrogen/Argon. If not available, use a "weigh-by-difference" technique rapidly.

  • Resealing: Purge the headspace of the container with Argon before resealing. Wrap the cap with Parafilm.

Advanced Synthetic Application: Overcoming Steric Hindrance

The


-methyl group creates significant steric bulk at the reaction center. Standard peptide coupling protocols (e.g., EDC/NHS or standard HBTU cycles) often fail or result in low yields due to slow kinetics, leading to incomplete coupling or racemization.
Optimized Coupling Strategy

To successfully incorporate (S)-


-methylproline, you must drive the reaction thermodynamically and kinetically.

Recommended Reagents:

  • Coupling Agent: HATU or PyBOP (more reactive than HBTU/EDC).

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Additives: HOAt (if using HATU) to suppress racemization.

  • Alternative: Acid Fluorides (using TFFH) are highly effective for sterically hindered amino acids.

Synthesis Decision Logic

The following diagram illustrates the decision process for coupling this hindered amino acid.

SynthesisLogic Start Peptide Coupling Step Check Is (S)-2-Me-Pro the Acylating Species? Start->Check Standard Standard Protocol (HBTU/DIC) Check->Standard No (Standard AA) Hindered Hindered Protocol Required Check->Hindered Yes Selection Select Activation Method Hindered->Selection MethodA Method A: HATU/HOAt (2-4h, Double Coupling) Selection->MethodA MethodB Method B: Acid Fluoride (TFFH, 1-2h) Selection->MethodB Monitor Monitor via HPLC/LCMS MethodA->Monitor MethodB->Monitor Monitor->Selection Incomplete (Retry) Complete Proceed to Deprotection Monitor->Complete Conversion >98%

Figure 2: Synthetic decision tree for sterically hindered coupling. Note the divergence from standard HBTU protocols.

Experimental Protocol: HATU-Mediated Coupling
  • Dissolution: Dissolve (S)-2-methylpyrrolidine-2-carboxylic acid HCl (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Activation: Add HOAt (1.2 equiv) and DIEA (2.5 equiv). Note: Extra base is needed to neutralize the HCl salt.

  • Reaction: Stir for 2 minutes to activate, then add the resin-bound amine or free amine component.

  • Conditions: React for 2–4 hours at room temperature. For difficult sequences, microwave irradiation (75°C, 25W) for 10 minutes can drive completion.

  • Monitoring: Check for unreacted amine using the Chloranil test (ninhydrin is often ineffective for secondary amines like proline, though valid for the incoming amine).

Emergency Response Protocols

ScenarioImmediate Action
Inhalation Move victim to fresh air immediately. If respiratory irritation persists (coughing, wheezing), seek medical attention.
Eye Contact Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[3][4] Do not rub eyes (abrasive powder).
Skin Contact Wash with soap and copious water.[3] Remove contaminated clothing to prevent prolonged contact with the acidic salt.
Spill Cleanup Dampen the spill with a wet paper towel (to prevent dust generation) before wiping. Treat waste as chemical hazard.

References

  • Oakwood Chemical. Safety Data Sheet for (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (PubChem). Compound Summary: (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride.[2][5][6][7] Retrieved January 29, 2026, from [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[8] Retrieved January 29, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis using (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride as a catalyst

Introduction: The Rise of α-Substituted Proline Catalysts in Asymmetric Synthesis In the landscape of modern synthetic chemistry, the quest for efficient, selective, and environmentally benign methodologies for the const...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of α-Substituted Proline Catalysts in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the quest for efficient, selective, and environmentally benign methodologies for the construction of chiral molecules is paramount. Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical transformations, has emerged as a powerful tool in this endeavor, offering a compelling alternative to traditional metal-based catalysts.[1][2] At the forefront of this field is the amino acid (S)-proline, which has proven to be a remarkably versatile and effective catalyst for a wide array of asymmetric reactions, including aldol, Mannich, and Michael additions.[3][4]

This document delves into the application of a promising derivative of proline: (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride . The introduction of a methyl group at the α-position of the pyrrolidine ring introduces a significant steric influence, which can profoundly impact the catalyst's performance, often leading to enhanced stereoselectivity.[5] As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles and practical protocols for leveraging this catalyst in key asymmetric C-C bond-forming reactions. We will explore the causality behind experimental choices and provide detailed, self-validating protocols to ensure reproducible and successful outcomes in the laboratory.

Core Principle: The Enamine Catalytic Cycle

The catalytic prowess of (S)-2-methylpyrrolidine-2-carboxylic acid, much like its parent, proline, is rooted in its ability to form a transient, nucleophilic enamine intermediate with a carbonyl donor (typically a ketone or an aldehyde). This enamine then undergoes a stereoselective addition to an electrophile, guided by the chiral scaffold of the catalyst. The resulting iminium ion is subsequently hydrolyzed to regenerate the catalyst and furnish the chiral product. The carboxylic acid moiety plays a crucial role in this cycle, acting as a Brønsted acid/base co-catalyst to activate the electrophile and facilitate proton transfer steps.

The methyl group at the 2-position of the pyrrolidine ring in (S)-2-methylpyrrolidine-2-carboxylic acid introduces steric bulk that can enhance the facial discrimination in the transition state, leading to higher levels of enantioselectivity compared to unsubstituted proline in certain reactions.

Enamine Catalytic Cycle cluster_0 Catalytic Cycle Catalyst (S)-2-Methylpyrrolidine- 2-carboxylic Acid Enamine Chiral Enamine Intermediate Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Product Chiral Product Iminium->Product + H₂O Product->Catalyst Carbonyl_Donor Carbonyl Donor (Ketone/Aldehyde) Carbonyl_Donor->Enamine - H₂O Electrophile Electrophile (Aldehyde, Imine, etc.) Electrophile->Iminium Water H₂O Water->Product

Figure 1: The enamine catalytic cycle for (S)-2-methylpyrrolidine-2-carboxylic acid.

Application in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[1] (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride can effectively catalyze the direct aldol reaction between ketones and aldehydes.

Causality in Experimental Design:
  • Catalyst Loading: Typically, a catalyst loading of 10-30 mol% is employed. The α-methyl group can sometimes lead to slower reaction rates compared to proline, necessitating slightly higher catalyst loadings or longer reaction times to achieve high conversion.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are commonly used as they can solubilize the catalyst and reactants.[6] The hydrochloride salt form may require initial neutralization with a base or the use of a protic co-solvent to ensure solubility and catalytic activity.

  • Temperature: Reactions are often conducted at room temperature or slightly below to enhance enantioselectivity. Lower temperatures generally favor the formation of the thermodynamically more stable transition state, leading to higher stereocontrol.

  • Additives: In some cases, the addition of a weak acid or base can influence the reaction rate and selectivity by modulating the concentration of the active catalytic species.

Detailed Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol provides a representative procedure for the asymmetric aldol reaction.

Materials:

  • (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

  • Triethylamine (Et₃N)

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (0.05 mmol, 20 mol%) in DMSO (1.0 mL) at room temperature, add triethylamine (0.05 mmol, 20 mol%) to neutralize the hydrochloride. Stir for 10 minutes.

  • Add cyclohexanone (2.5 mmol, 10 equivalents).

  • Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equivalent).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Application in Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are valuable precursors for a wide range of nitrogen-containing molecules.[4] (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride can catalyze the three-component Mannich reaction of an aldehyde, an amine, and a ketone.

Causality in Experimental Design:
  • Substrate Scope: The steric hindrance from the 2-methyl group can lead to high diastereoselectivity, particularly with sterically demanding substrates.

  • Imine Formation: The reaction proceeds via the in-situ formation of an imine from the aldehyde and the amine. The rate of this equilibrium can influence the overall reaction rate.

  • Solvent and Temperature: Similar to the aldol reaction, polar aprotic solvents are preferred, and lower temperatures generally lead to higher stereoselectivities.

Detailed Protocol: Asymmetric Three-Component Mannich Reaction

This protocol outlines a general procedure for a direct asymmetric Mannich reaction.

Materials:

  • (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

  • Triethylamine

  • p-Anisidine

  • p-Nitrobenzaldehyde

  • Acetone (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve p-nitrobenzaldehyde (0.5 mmol, 1.0 equivalent) and p-anisidine (0.55 mmol, 1.1 equivalents) in DMF (1.0 mL).

  • Add acetone (5.0 mmol, 10 equivalents).

  • Add (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (0.1 mmol, 20 mol%) followed by triethylamine (0.1 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for 48-96 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate (10 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral β-amino ketone.

  • Analyze the diastereomeric ratio and enantiomeric excess by chiral HPLC.

Application in Asymmetric Michael Additions

The asymmetric Michael addition is a key reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride can catalyze the addition of ketones or aldehydes to nitroalkenes and other Michael acceptors.

Causality in Experimental Design:
  • Nucleophile and Acceptor: The reactivity of both the Michael donor (enamine precursor) and the Michael acceptor will dictate the reaction conditions. More reactive acceptors may allow for lower catalyst loadings and shorter reaction times.

  • Stereochemical Control: The chiral environment created by the catalyst directs the stereochemical outcome of the conjugate addition. The 2-methyl group can play a crucial role in shielding one face of the enamine, leading to high enantioselectivity.

Detailed Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol describes a general procedure for an asymmetric Michael addition.

Materials:

  • (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

  • Triethylamine

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Chloroform (CHCl₃, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (0.05 mmol, 20 mol%) in chloroform (1.0 mL), add triethylamine (0.05 mmol, 20 mol%) and stir for 10 minutes at room temperature.

  • Add cyclohexanone (0.5 mmol, 2.0 equivalents).

  • Add trans-β-nitrostyrene (0.25 mmol, 1.0 equivalent).

  • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with chloroform (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.

  • Determine the diastereomeric and enantiomeric ratios using chiral HPLC.

Quantitative Data Summary

The following table summarizes typical results obtained in asymmetric reactions catalyzed by proline and its derivatives. Note that specific results for (S)-2-methylpyrrolidine-2-carboxylic acid are less commonly reported in the literature, and these values represent the general expectations for α-substituted proline catalysts. Performance will vary depending on the specific substrates and reaction conditions.

Reaction TypeCarbonyl DonorElectrophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)dr (syn:anti)Reference
AldolAcetone4-Nitrobenzaldehyde10-20DCM224-72Moderateup to 61N/A[1]
MannichPropionaldehydeEthyl glyoxylate imine20DioxaneRT-->9919:1[4]
MichaelCyclohexanonetrans-β-Nitrostyrene10-20CHCl₃RT24-48GoodHighHighGeneral Protocol

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_workflow General Asymmetric Synthesis Workflow Start Start: Reagent Preparation Catalyst_Prep Catalyst Preparation (Neutralization of HCl salt) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Addition of Reactants) Catalyst_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC/GC/LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup (Quenching & Extraction) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, Chiral HPLC) Purification->Analysis End End: Chiral Product Analysis->End

Figure 2: A generalized experimental workflow for asymmetric synthesis using the catalyst.

Conclusion and Future Outlook

(S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride represents a valuable and highly effective organocatalyst for a range of asymmetric transformations. The steric hindrance introduced by the α-methyl group provides a powerful tool for enhancing stereoselectivity in aldol, Mannich, and Michael reactions. The protocols outlined in this guide serve as a robust starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors. As the field of organocatalysis continues to evolve, the development and application of such rationally designed catalysts will undoubtedly play a crucial role in advancing the synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.

References

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (n.d.). Retrieved from [Link]

  • Proline-catalyzed aldol reactions - Wikipedia. (n.d.). Retrieved from [Link]

  • Leveraging (S)-2-Methylproline in Asymmetric Synthesis and Organocatalysis. (2025, December 17). Retrieved from [Link]

  • Mannich Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • A Multistep Organocatalysis Experiment for the Undergraduate Organic Laboratory: An Enantioselective Aldol Reaction Catalyzed by Methyl Prolinamide | Request PDF. (n.d.). Retrieved from [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). Retrieved from [Link]

  • 10.1: Chiral Proline Based Reactions - Chemistry LibreTexts. (2021, March 16). Retrieved from [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC. (n.d.). Retrieved from [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (n.d.). Retrieved from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC. (n.d.). Retrieved from [Link]

  • Proline-Catalyzed Asymmetric Aldol Reaction Between Methyl Ketones and α-Ketoesters. (2025, August 6). Retrieved from [Link]

  • Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. (n.d.). Retrieved from [Link]

  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS - Chemistry | Illinois. (2005, October 31). Retrieved from [Link]

Sources

Application

Application Note: (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride in Organocatalyzed Mannich Reactions

This Application Note is designed for research scientists and drug development professionals focusing on asymmetric organocatalysis. It details the use of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride (also kno...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals focusing on asymmetric organocatalysis. It details the use of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride (also known as (S)-


-methylproline HCl) as a robust chiral catalyst in Mannich-type reactions.

Introduction & Scientific Rationale

The Mannich reaction is a cornerstone of organic synthesis, providing a direct route to


-amino carbonyl compounds—key pharmacophores in natural products and APIs. While L-Proline  is the historical standard for organocatalyzed Mannich reactions, it suffers from limitations such as solubility issues in non-polar solvents, parasitic side reactions involving the acidic 

-proton, and moderate enantioselectivity with sterically demanding substrates.

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride ((S)-


-Methylproline HCl) addresses these deficits through a structural modification: the replacement of the 

-hydrogen with a methyl group.
Key Advantages over L-Proline:
  • Quaternary Center Stability: The

    
    -methyl group eliminates the acidic 
    
    
    
    -proton on the catalyst backbone. This prevents catalyst racemization and suppresses off-cycle parasite reactions (e.g., oxazolidinone formation) that can degrade catalyst turnover numbers (TON).
  • Conformational Locking: The steric bulk of the quaternary center restricts the conformational flexibility of the pyrrolidine ring, often favoring a specific "envelope" pucker. This rigidity leads to a tighter transition state and, consequently, higher enantioselectivity (ee) for specific substrate classes.

  • Solubility Profile: As the hydrochloride salt, the catalyst is stable and non-hygroscopic. Upon in-situ neutralization, the organic solubility profile differs from proline, often showing enhanced compatibility with polar aprotic solvents (DMSO, DMF) used in difficult Mannich couplings.

Mechanism of Action: The Enamine Cycle

The catalytic cycle follows the standard enamine activation mode but with distinct steric governance.

  • Activation: The hydrochloride salt is neutralized in situ by a base (e.g., DIPEA or Et

    
    N) to release the secondary amine.
    
  • Enamine Formation: The free amine condenses with the enolizable carbonyl donor (ketone/aldehyde) to form an enamine intermediate . The

    
    -methyl group on the catalyst forces the enamine double bond into an s-trans conformation to minimize steric clash (A(1,3) strain).
    
  • Facial Selectivity: In the transition state (Zimmerman-Traxler model), the bulky

    
    -methyl group effectively blocks the Re-face of the enamine, directing the electrophile (imine) to attack from the Si-face (or vice versa, depending on specific substitution).
    
  • Hydrolysis: The resulting iminium species is hydrolyzed, releasing the chiral Mannich base and regenerating the catalyst.

Diagram: Catalytic Cycle & Steric Control

MannichCycle Cat_HCl (S)-α-Methylproline HCl Salt Cat_Free Active Catalyst (Free Amine) Cat_HCl->Cat_Free Neutralization Base Base (e.g. DIPEA) Base->Cat_Free Enamine Enamine Intermediate (Sterically Locked) Cat_Free->Enamine + Ketone (-H2O) Ketone Ketone Substrate (Donor) Ketone->Enamine TS C-C Bond Formation (Transition State) Enamine->TS + Imine Imine Imine Electrophile (Acceptor) Imine->TS Iminium Iminium Adduct TS->Iminium Stereoselective Step Iminium->Cat_Free Catalyst Regeneration Product Chiral Mannich Base (Product) Iminium->Product Hydrolysis (+H2O)

Figure 1: The catalytic cycle of (S)-


-methylproline in the Mannich reaction. The cycle highlights the in-situ neutralization and the regeneration of the active catalyst.

Experimental Protocol

Standard Operating Procedure: Asymmetric Mannich Reaction of Ketones with N-PMP Imines

This protocol describes the coupling of cyclohexanone with an N-para-methoxyphenyl (PMP) aldimine.

Reagents:

  • (S)-2-methylpyrrolidine-2-carboxylic acid HCl: 20 mol% (Catalyst)

  • Cyclohexanone: 2.0 equivalents (Donor)

  • N-PMP-benzaldimine: 1.0 equivalent (Acceptor)

  • DIPEA (N,N-Diisopropylethylamine): 20 mol% (Base for neutralization)

  • Solvent: DMSO (Anhydrous) or DMSO/H

    
    O (9:1 v/v)
    
  • Workup: Saturated NH

    
    Cl, Ethyl Acetate.
    

Step-by-Step Methodology:

  • Catalyst Activation: In a clean, dry 10 mL reaction vial equipped with a magnetic stir bar, weigh (S)-2-methylpyrrolidine-2-carboxylic acid HCl (0.10 mmol, 16.5 mg). Add DMSO (1.0 mL).

    • Critical Step: Add DIPEA (0.10 mmol, 17.5 µL) to the vial. Stir at Room Temperature (25°C) for 10 minutes. This neutralizes the HCl salt, generating the free amino acid in situ. The solution may remain slightly cloudy depending on concentration.

  • Substrate Addition: Add Cyclohexanone (1.0 mmol, 104 µL) to the catalyst mixture. Stir for 15 minutes to allow pre-formation of the enamine equilibrium.

  • Reaction Initiation: Add N-PMP-benzaldimine (0.5 mmol, 105.5 mg) in one portion.

    • Note: If the imine is not soluble, add an additional 0.5 mL of DMSO.

  • Incubation: Seal the vial and stir vigorously at 25°C for 24–48 hours.

    • Monitoring: Monitor reaction progress via TLC (hexane/EtOAc 3:1) or HPLC. The formation of the Mannich base is typically indicated by a new spot appearing at a lower R

      
       than the imine.
      
  • Quench & Workup: Quench the reaction by adding Saturated NH

    
    Cl (aq)  (5 mL).
    Extract the mixture with Ethyl Acetate  (3 x 10 mL).
    Combine organic layers, wash with Brine  (10 mL), and dry over anhydrous Na
    
    
    
    SO
    
    
    . Filter and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane:Ethyl Acetate (90:10 to 70:30).

    • Product: The Mannich adduct ((S)-2-((R)-(4-methoxyphenylamino)(phenyl)methyl)cyclohexanone) is typically obtained as a solid.

Optimization & Troubleshooting

The performance of (S)-


-methylproline is highly sensitive to solvent and water content.
ParameterConditionEffect / Recommendation
Solvent DMSO Preferred. High dielectric constant stabilizes the zwitterionic catalyst state.
CHCl

Poor solubility for the HCl salt; requires thorough neutralization or phase transfer conditions.
MeOHCan lead to hemiacetal side reactions; generally avoid unless necessary for solubility.
Additives Water Small amounts (1-5 eq.) often accelerate the hydrolysis step (turnover limiting) without eroding ee.
Base Mandatory. The HCl salt is inactive. Use DIPEA or KOH. Avoid pyridine (too weak).
Temperature 4°CIncreases enantioselectivity (ee) but significantly reduces reaction rate. Use for highly reactive imines.
40°CIncreases rate but may promote aldol self-condensation of the ketone.
Troubleshooting Guide
  • Problem: Low Conversion (<20% after 24h).

    • Root Cause:[1][2] Steric hindrance of the

      
      -methyl group slows enamine formation compared to proline.
      
    • Solution: Increase catalyst loading to 30 mol% or add 5 equivalents of water to facilitate the hydrolysis of the intermediate iminium.

  • Problem: Poor Enantioselectivity (<80% ee).

    • Root Cause:[1][2] "Leakage" through the unshielded face or background reaction.

    • Solution: Lower temperature to 0°C. Ensure the solvent is anhydrous if water is not explicitly added as an additive.

  • Problem: Catalyst insolubility.

    • Root Cause:[1][2] Incomplete neutralization of the HCl salt.

    • Solution: Ensure 1:1 stoichiometry of Base:Catalyst. Switch solvent to DMF.

References

  • BenchChem. (S)-2-Methylpyrrolidine-2-carboxylic acid Application Data. Retrieved from

  • BOC Sciences. L-alpha-Methylproline in Asymmetric Transformations. Retrieved from

  • Hayashi, Y. (2014). The Asymmetric Catalytic Mannich Reaction Catalyzed by Organocatalyst. ResearchGate. Retrieved from

  • Brimble, M. A., et al. (2009).[3] Influence of

    
    -methyl substitution of proline-based organocatalysts on the asymmetric 
    
    
    
    -oxidation of aldehydes. Tetrahedron. Retrieved from

Sources

Method

Application of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride in pharmaceutical intermediate synthesis

[1] -Methylproline HCl, (S)-2-MePro·HCl CAS: 1508261-86-6 (HCl salt), 42856-71-3 (Free base) Abstract This technical guide outlines the strategic application of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride ((S...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Methylproline HCl, (S)-2-MePro·HCl
CAS:  1508261-86-6 (HCl salt), 42856-71-3 (Free base)

Abstract

This technical guide outlines the strategic application of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride ((S)-2-MePro·HCl) in the synthesis of peptidomimetics and chiral pharmaceutical intermediates. Unlike standard L-proline, the


-methyl substitution creates a quaternary center that imposes severe conformational constraints (locking 

and

torsion angles) and renders the adjacent peptide bond nearly immune to enzymatic proteolysis. This guide provides validated protocols for overcoming the steric hindrance associated with coupling this moiety in Solid-Phase Peptide Synthesis (SPPS) and details its activation for asymmetric organocatalysis.

Strategic Utility: The "Methyl Effect" in Drug Design

The incorporation of (S)-2-MePro into a peptide backbone is a deliberate medicinal chemistry strategy used to modulate pharmacokinetics and pharmacodynamics.

Conformational Locking

Standard L-proline restricts the conformational space of a peptide chain. The addition of the


-methyl group amplifies this effect, forcing the backbone into specific secondary structures, predominantly stabilizing 

-turns
and

-helices
. This rigidity reduces the entropic penalty of binding to a receptor, potentially increasing potency.
Metabolic Stability (Proteolytic Resistance)

The most critical advantage of (S)-2-MePro is its resistance to peptidases.

  • Mechanism: Proteases typically require an accessible hydrogen atom at the

    
    -position or specific steric clearance to cleave the amide bond. The bulky methyl group at the quaternary center acts as a steric shield, preventing the enzyme's active site from engaging the scissile bond.
    
  • Racemization Immunity: Unlike standard amino acids, (S)-2-MePro lacks an acidic

    
    -proton. Consequently, it is chemically immune to racemization  via the oxazolone pathway during activation and coupling, a common failure mode in peptide synthesis.
    
Pathway Visualization: Metabolic Stabilization

The following diagram illustrates how


-methylation blocks proteolytic degradation pathways.

MetabolicStability LinearPeptide Linear Peptide (Flexible, Vulnerable) AlphaMePro Incorporation of (S)-2-MePro LinearPeptide->AlphaMePro Synthetic Modification Protease Proteolytic Enzyme (Trypsin/Chymotrypsin) LinearPeptide->Protease Substrate Recognition ConformationalLock Conformational Lock (Rigid Beta-Turn) AlphaMePro->ConformationalLock Restricts Phi/Psi Angles StericShield Steric Shielding of Amide Bond AlphaMePro->StericShield Blocks Active Site Access Stability Metabolic Stability (High Half-Life) ConformationalLock->Stability Pre-organized Binding StericShield->Protease Inhibits Binding StericShield->Stability Prevents Cleavage Degradation Hydrolysis/Degradation Protease->Degradation Cleavage

Caption: Mechanism of action showing how (S)-2-MePro integration prevents proteolytic cleavage through steric shielding and conformational rigidification.

Critical Handling & Salt Neutralization

(S)-2-MePro is supplied as the Hydrochloride salt to ensure shelf stability. The free amine is prone to oxidation and hygroscopicity.

Critical Warning: For organocatalytic applications, the salt must be neutralized to the free base. For peptide coupling, in situ neutralization is preferred to prevent solubility issues.

Data Table: Physical Properties
PropertyValueRelevance
Molecular Weight 165.62 g/mol Calculation of equivalents.[1]
Appearance White Crystalline SolidDiscoloration indicates oxidation.
Solubility High: Water, MethanolModerate: DMF, DMSOLow: DCM, THFUse DMF/NMP for coupling reactions.
Hygroscopicity HighStore under inert gas; weigh quickly.

Protocol A: Sterically Hindered Peptide Coupling (SPPS)

Challenge: The quaternary


-carbon creates significant steric hindrance. Standard coupling protocols (e.g., HBTU/DIEA, 30 min) will result in incomplete coupling (deletion sequences).

Scope: Coupling Fmoc-(S)-2-MePro-OH to a resin-bound peptide or coupling the next amino acid to the N-terminus of (S)-2-MePro.

Materials
  • Resin: Rink Amide or Wang Resin (low loading, <0.4 mmol/g recommended to reduce aggregation).

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).

  • Solvent: NMP (N-methyl-2-pyrrolidone) - preferred over DMF for hindered sequences.

Step-by-Step Procedure
  • Resin Preparation: Swell resin in NMP for 30 minutes.

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-(S)-2-MePro-OH (3.0 eq) and HATU (2.9 eq) in minimal dry NMP.

    • Add HOAt (3.0 eq) to enhance reaction kinetics and suppress side reactions.

    • Add DIEA (6.0 eq). Note: Double base is not needed here as we are using the Fmoc-protected acid, but if using the HCl salt of the amine component downstream, adjust base accordingly.

    • Allow to activate for 1-2 minutes (do not exceed 5 mins to avoid potential side reactions, though racemization is not a risk here).

  • Coupling:

    • Add the activated mixture to the resin.

    • Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W).

    • Alternative (Room Temp): Double couple: 2 x 2 hours with fresh reagents.

  • Monitoring: Standard Kaiser test (ninhydrin) may be false-negative due to the secondary amine of proline. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

  • De-protection (Fmoc Removal):

    • Treat with 20% Piperidine in DMF with 0.1M HOBt (HOBt prevents aspartimide formation in susceptible sequences, though less critical for Pro).

  • Coupling the NEXT Amino Acid (The hardest step):

    • The N-terminus of (S)-2-MePro is a sterically hindered secondary amine.

    • Use PyAOP or COMU (stronger phosphonium/uronium reagents).

    • Perform double coupling at 75°C (microwave).

SPPS_Protocol Start Resin-Bound Peptide Activation Activate Fmoc-(S)-2-MePro-OH (HATU/HOAt/DIEA in NMP) Start->Activation Coupling Coupling Reaction (75°C, 10 min, Microwave) Activation->Coupling Check QC: Chloranil Test / LC-MS Coupling->Check Recouple Re-Couple (Fresh Reagents) Check->Recouple Incomplete Deprotect Fmoc Deprotection (20% Piperidine/DMF) Check->Deprotect Pass Recouple->Coupling NextAA Coupling Next AA (CRITICAL: High Steric Hindrance) Deprotect->NextAA Finish Elongated Peptide NextAA->Finish Use PyAOP/COMU

Caption: Optimized SPPS workflow for introducing (S)-2-MePro, highlighting the necessity of high-efficiency coupling reagents and thermal assistance.

Protocol B: Asymmetric Organocatalysis

Application: (S)-2-MePro is an excellent catalyst for the asymmetric Robinson annulation and intermolecular aldol reactions . The


-methyl group alters the catalytic pocket compared to L-proline, often yielding different diastereoselectivity.

Requirement: The HCl salt must be converted to the free base in situ or pre-synthesis.

Procedure: In Situ Neutralization for Aldol Reaction
  • Solvent System: DMSO/Acetone (4:1) or DMF.

  • Catalyst Preparation:

    • Weigh (S)-2-MePro·HCl (10-20 mol% relative to substrate).

    • Add to the reaction vessel.

    • Add DIEA (Diisopropylethylamine) (1.0 eq relative to the HCl salt).

    • Stir for 10 minutes to ensure neutralization. The solution may become slightly cloudy due to amine salt formation.

  • Reaction:

    • Add the ketone donor (e.g., cyclohexanone).

    • Add the aldehyde acceptor (e.g., 4-nitrobenzaldehyde).

    • Stir at Room Temperature for 24-48 hours.

  • Workup:

    • Quench with saturated NH₄Cl.

    • Extract with Ethyl Acetate.

    • Purification: Flash chromatography. (S)-2-MePro is water-soluble and will remain in the aqueous phase, simplifying purification.

Quality Control & Analytical Standards

When synthesizing intermediates using (S)-2-MePro[2][3][4]·HCl, verification of the starting material and product is essential.

  • Chiral Purity (Enantiomeric Excess):

    • Method: Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (with 0.1% TFA to suppress tailing of the amine).

    • Derivatization: If the free amino acid does not fly well, derivatize with FDAA (Marfey's Reagent) and analyze via standard C18 HPLC.

  • NMR Verification:

    • 1H NMR (D₂O): Look for the characteristic singlet of the

      
      -methyl group around 
      
      
      
      1.6 - 1.8 ppm. The absence of the
      
      
      -proton (usually at ~4.0 ppm in Proline) confirms the structure.

References

  • Conformational Constraints in Peptide Design

    • Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International Journal of Peptide and Protein Research.

  • Alpha-Methyl Proline in Renin Inhibitors

    • Thaisrivongs, S., et al. (1987). Structure-activity analysis of peptides containing backbone C alpha-methyl modification at the P4 site of the angiotensinogen sequence. Journal of Medicinal Chemistry.

  • Synthesis and Properties of Alpha-Methyl Amino Acids

    • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.

  • Organocatalysis Applications

    • Movassaghi, M., & Jacobsen, E. N. (2002). The Simplest "Enzyme".[5] Science.

  • Solid Phase Peptide Synthesis of Hindered Peptides

    • Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Humana Press.

Sources

Application

Synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride: An Application Note and Protocol

Abstract This technical guide provides a detailed, research-grade protocol for the enantioselective synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride, a valuable proline derivative and chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, research-grade protocol for the enantioselective synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride, a valuable proline derivative and chiral building block in drug discovery and development.[1] The described methodology commences with the readily available chiral precursor, (S)-proline, and proceeds through a three-step sequence involving the formation of a bicyclic azetidinone intermediate, diastereoselective α-methylation, and subsequent acidic hydrolysis. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a thorough discussion of the underlying chemical principles, safety considerations for hazardous reagents, and an overview of alternative synthetic strategies. The protocols are designed to be self-validating, with guidance on purification and analytical characterization to ensure the desired product's identity and purity.

Introduction

α,α-Disubstituted amino acids, particularly cyclic variants like 2-methylpyrrolidine-2-carboxylic acid, are of significant interest in medicinal chemistry. The introduction of a quaternary stereocenter at the α-position imparts conformational constraints on peptides, which can lead to enhanced metabolic stability, increased receptor affinity, and improved pharmacokinetic profiles. (S)-2-methylpyrrolidine-2-carboxylic acid, as a constrained analog of proline, is a crucial component in the design of peptidomimetics and novel therapeutic agents.

The synthesis of enantiomerically pure α,α-disubstituted amino acids presents a considerable challenge. This guide details a robust and well-established method for the preparation of the (S)-enantiomer of 2-methylpyrrolidine-2-carboxylic acid as its hydrochloride salt, leveraging the inherent chirality of (S)-proline.

Overall Synthetic Scheme

The synthesis is accomplished in three main stages, as depicted below. The initial step involves the reaction of (S)-proline with chloral hydrate to form a protected bicyclic azetidinone intermediate. This intermediate then undergoes a diastereoselective methylation at the α-position. The final step is the hydrolysis of the methylated intermediate to yield the target compound.

Synthesis_Scheme Proline (S)-Proline Azetidinone Intermediate 2 (Azetidinone) Proline->Azetidinone Step 1 Chloral Chloral Hydrate, MgSO4 MeCN, 60°C Methylated_Azetidinone Intermediate 3 (Methylated Azetidinone) Azetidinone->Methylated_Azetidinone Step 2 LDA_MeI 1. LDA, THF, -78°C 2. MeI Final_Product (S)-2-methylpyrrolidine-2-carboxylic acid HCl Methylated_Azetidinone->Final_Product Step 3 HCl_reflux 6M HCl, Reflux

Caption: Overall synthetic route from (S)-proline.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of Azetidinone Intermediate 2

This initial step involves the condensation of (S)-proline with chloral hydrate to form a bicyclic azetidinone, which serves to protect the amine and carboxylic acid functionalities of proline while activating the α-proton for the subsequent methylation.

Reaction Mechanism: The reaction proceeds through the formation of an intermediate from the reaction of the secondary amine of proline with the carbonyl group of chloral. This is followed by an intramolecular cyclization to form the azetidinone ring structure. Magnesium sulfate acts as a dehydrating agent to drive the reaction to completion.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-Proline115.1311.4 g99 mmol
Chloral Hydrate165.4035 g211.6 mmol
Magnesium Sulfate (anhydrous)120.3730 g-
Acetonitrile (MeCN)41.05100 mL-
Ethyl Acetate (EtOAc)88.11As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Ethanol (EtOH)46.07As needed-

Procedure:

  • To a suspension of (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL) in a round-bottom flask, add anhydrous magnesium sulfate (30 g).[2][3]

  • Heat the mixture at 60°C for 24 hours with constant stirring.[2][3]

  • After 24 hours, allow the mixture to cool to room temperature and continue stirring for an additional 48 hours.[2][3]

  • Filter the reaction mixture and wash the solid residue with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain the pure azetidinone intermediate 2 as a white solid.[2]

Characterization of Intermediate 2:

  • ¹H NMR (500 MHz, CDCl₃): δ 5.15 (s, 1H), 4.08 (dd, J=4.6, 8.9Hz, 1H), 3.40 (ddd, J=6.0, 7.8, 10.9Hz, 1H), 3.14-3.09 (m, 1H), 2.25-2.17 (m, 1H), 2.12-2.05 (m, 1H), 1.95-1.87 (m, 1H), 1.77-1.68 (m, 1H).[4]

  • ¹³C NMR (125 MHz, CDCl₃): δ 175.52, 103.72, 100.82, 62.50, 57.98, 30.03, 25.44.[4]

Step 2: α-Methylation of Azetidinone Intermediate 2 to Yield Intermediate 3

This step introduces the methyl group at the α-position of the proline scaffold. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial for the deprotonation at the sterically hindered α-carbon.

Reaction Mechanism: LDA, a strong base, abstracts the acidic α-proton of the azetidinone to form a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic methyl iodide in an S_N2 reaction to form the methylated product. The reaction is carried out at low temperatures to control the reactivity of the strong base and prevent side reactions.

Methylation_Mechanism Azetidinone Azetidinone 2 Enolate Lithium Enolate Azetidinone->Enolate Deprotonation LDA LDA LDA->Enolate Methylated_Azetidinone Methylated Azetidinone 3 Enolate->Methylated_Azetidinone SN2 Attack MeI Methyl Iodide MeI->Methylated_Azetidinone

Caption: Mechanism of LDA-mediated α-methylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Azetidinone Intermediate 2244.481.05 g4.30 mmol
Lithium Diisopropylamide (LDA) (2M solution in THF/heptane/ethylbenzene)107.122.6 mL5.20 mmol
Methyl Iodide (MeI)141.940.54 mL8.67 mmol
Tetrahydrofuran (THF), anhydrous72.1130 mL-
Chloroform (CHCl₃)119.38As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Dissolve the azetidinone intermediate 2 (1.05 g, 4.30 mmol) in anhydrous THF (30 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a 2M solution of LDA (2.6 mL, 5.20 mmol) dropwise to the cooled solution.

  • Stir the mixture at -78°C for 30 minutes.

  • Add methyl iodide (0.54 mL, 8.67 mmol) to the reaction mixture.

  • Allow the reaction to slowly warm to -30°C over a period of 2 hours.

  • Quench the reaction by adding water before allowing it to warm to room temperature.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluting with a gradient of 0% to 100% ethyl acetate in petroleum ether) to obtain the methylated azetidinone 3 as a light yellow oil.[4]

Step 3: Acidic Hydrolysis to (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride (4)

The final step involves the deprotection and hydrolysis of the methylated azetidinone intermediate to yield the desired product as its hydrochloride salt.

Reaction Mechanism: Under strong acidic conditions and heat, the amide bond in the azetidinone ring and the acetal-like linkage are hydrolyzed. The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for nucleophilic attack by water.[5][6][7][8][9] This leads to the opening of the ring and the liberation of the free carboxylic acid and the protonated amine, forming the hydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methylated Azetidinone 3~258.5430 mg1.66 mmol
6M Hydrochloric Acid (HCl)36.465 mL~30 mmol
Acetone58.08As needed-

Procedure:

  • Add the methylated azetidinone 3 (430 mg, 1.66 mmol) to 6M HCl (5 mL) in a round-bottom flask.[4]

  • Heat the mixture at reflux for 3 hours.[4]

  • After cooling, concentrate the mixture under reduced pressure to obtain a residue.

  • Grind the residue with hot acetone.

  • Allow the mixture to cool and stand for 24 hours.

  • Decant the acetone and dry the solid residue under vacuum to obtain (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (4) as a white solid.[4]

Characterization of Final Product (4):

  • ¹H NMR (500 MHz, D₂O): δ 3.47-3.36 (m, 1H), 2.43-2.35 (m, 1H), 2.17-1.94 (m, 3H), 1.64 (s, 3H).[4]

  • Purity and Enantiomeric Excess: Can be determined by chiral HPLC analysis.

Part 2: Safety and Handling of Hazardous Reagents

Lithium Diisopropylamide (LDA):

  • Hazards: LDA is a highly flammable and corrosive strong base. It reacts violently with water and is air-sensitive.

  • Handling: Always handle LDA under an inert atmosphere (argon or nitrogen) in a well-ventilated fume hood. Use dry, clean glassware and syringes. Personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.

  • Storage: Store in a cool, dry place under an inert atmosphere, away from sources of ignition and moisture.

Methyl Iodide (MeI):

  • Hazards: Methyl iodide is a toxic and carcinogenic compound. It is a potent alkylating agent and should be handled with extreme caution.[10]

  • Handling: Work exclusively in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate PPE, including double gloves (nitrile), a lab coat, and chemical splash goggles.

  • Storage: Store in a cool, dark, well-ventilated area, away from light and heat, in a tightly sealed container.

Part 3: Alternative Synthetic Strategies

While the described method is effective, other enantioselective approaches to synthesize α,α-disubstituted cyclic amino acids exist. These alternatives can be advantageous depending on the desired scale, available starting materials, and specific structural requirements.

Chiral Auxiliary-Mediated Synthesis

This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.

Chiral_Auxiliary Substrate Prochiral Substrate Adduct Chiral Adduct Substrate->Adduct Auxiliary Chiral Auxiliary Auxiliary->Adduct Product_Aux Product with Auxiliary Adduct->Product_Aux Reaction Reaction Diastereoselective Reaction Final_Product Enantiopure Product Product_Aux->Final_Product Cleavage Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux Cleavage Cleavage Cleavage

Caption: General workflow for chiral auxiliary-mediated synthesis.

For the synthesis of compounds like (S)-2-methylpyrrolidine-2-carboxylic acid, a glycine enolate equivalent bearing a chiral auxiliary can be alkylated with a suitable dielectrophile, such as 1,3-dibromopropane, followed by cyclization.

Biocatalytic Approaches

Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral molecules. Biocatalytic methods such as deracemization or asymmetric amination can be employed.

  • Reductive Amination: Transaminases or amine dehydrogenases can catalyze the asymmetric amination of a corresponding α-keto acid precursor to directly yield the desired chiral amino acid with high enantiomeric excess.

  • Kinetic Resolution: A racemic mixture of the target amino acid or a precursor can be subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired enantiomer.

Conclusion

The synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride from (S)-proline is a reliable and well-documented procedure that provides access to this valuable chiral building block. This guide has provided a detailed, step-by-step protocol, including mechanistic insights and critical safety information, to enable researchers to successfully perform this synthesis. Furthermore, the discussion of alternative synthetic strategies offers a broader perspective on the preparation of enantiomerically pure α,α-disubstituted cyclic amino acids, encouraging the exploration of diverse and innovative synthetic methodologies.

References

  • Google Patents. (2019). WO2019002344A1 - Method for preparation of alpha-methyl-l-proline.
  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

  • ACS Publications. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Google Patents. (2007). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • PubMed. (2000). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • ACS Publications. (1995). Lithium Diisopropylamide-Mediated Enolizations: Solvent-Independent Rates, Solvent-Dependent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (2007). 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • Veeprho. (n.d.). Proline Impurities and Related Compound. Retrieved from [Link]

  • Studylib. (n.d.). Lithium Diisopropylamide (LDA) Safety Guideline & Handling Procedures. Retrieved from [Link]

  • NIH. (2007). Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms. Retrieved from [Link]

  • MDPI. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2001). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0509 - METHYL IODIDE. Retrieved from [Link]

  • PubMed. (2003). Chiral auxiliary based approach toward the synthesis of C-glycosylated amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • YouTube. (2018, September 21). 21.4a Alpha Alkylation. Retrieved from [Link]

  • Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • J-STAGE. (2002). Asymmetric Strecker Route toward the Synthesis of Biologically Active - , -Disubstituted -Amino Acids. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). LithiumdiisopropylamideLDAsolu.... Retrieved from [Link]

  • University of Vermont. (2013). Chamberland SOP Working with Methyl Iodide. Retrieved from [Link]

  • ACS Publications. (2007). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • ACS Publications. (2019). LDA-Mediated Synthesis of Triarylmethanes by Arylation of Diarylmethanes with Fluoroarenes at Room Temperature. Organic Letters. Retrieved from [Link]

  • Frontiers. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • YouTube. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT. Retrieved from [Link]

Sources

Method

Purification techniques for (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride

An Application Guide to the Purification of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride Prepared by: Gemini, Senior Application Scientist Abstract (S)-2-methylpyrrolidine-2-carboxylic acid, a proline analog,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-2-methylpyrrolidine-2-carboxylic acid, a proline analog, is a valuable chiral building block in medicinal chemistry and drug development.[1] Its hydrochloride salt is a common form used in synthesis due to its stability and handling properties.[2][3] Achieving high chemical and, critically, enantiomeric purity is paramount for its successful application in stereospecific synthesis and biological assays. This document provides a comprehensive guide for researchers and drug development professionals on the effective purification of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride, grounded in established chemical principles and practical laboratory insights. We will explore techniques ranging from bulk purification by recrystallization to high-resolution chromatographic methods, complete with detailed protocols and troubleshooting advice.

Compound Profile and Purity Considerations

Understanding the physicochemical properties of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is the foundation for developing a robust purification strategy. As an α,α-disubstituted amino acid hydrochloride, its polarity and potential for zwitterionic character influence its behavior in different systems.

Table 1: Physicochemical Properties of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride

PropertyValueSource(s)
Molecular Formula C₆H₁₂ClNO₂[4][5]
Molecular Weight 165.62 g/mol [4][5]
Appearance White to off-white or light yellow solid[1][3]
Solubility Highly soluble in water; soluble in ethanol.[1][2][1][2]
Storage Conditions Store at room temperature under an inert atmosphere.[3][3][6]
Stability Stable under recommended storage conditions.[2][2]

1.1. Common Impurities

The impurity profile is largely dependent on the synthetic route. A common synthesis involves the hydrolysis of an upstream intermediate.[7] Potential impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Enantiomeric Impurity: The (R)-enantiomer, which can be challenging to remove.

  • By-products: Compounds formed from side reactions during synthesis.

  • Residual Solvents: Solvents used in the synthesis and initial work-up, such as ethyl acetate or ethanol.[7][8]

The primary goal of purification is to eliminate these impurities to achieve >98% chemical purity and >99% enantiomeric excess (e.e.).

Purification Technique I: Recrystallization

Recrystallization is the most effective method for bulk purification, leveraging differences in solubility between the target compound and impurities. The high crystallinity of the hydrochloride salt form makes it an excellent candidate for this technique.

2.1. Scientific Principle

The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of highly ordered crystals. Impurities, being present in lower concentrations or having different solubility profiles, tend to remain in the solution (mother liquor).

2.2. Solvent System Selection

The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the compound's high polarity, polar protic solvents are the primary candidates. Co-solvents (anti-solvents) are often used to fine-tune the solubility and induce crystallization.

Table 2: Solvent System Screening for Recrystallization

Solvent System (v/v)Observation & Rationale
Ethanol/Water The compound is soluble in both. A hot, concentrated aqueous solution can be treated with ethanol as an anti-solvent upon cooling.
Isopropanol (IPA) A good single-solvent candidate. Provides a significant solubility differential between hot and cold conditions for many amino acid salts.
Methanol/Methyl tert-Butyl Ether (MTBE) A powerful polar solvent (methanol) paired with a non-polar anti-solvent (MTBE). The compound is dissolved in a minimum of hot methanol, and MTBE is added dropwise until turbidity appears, followed by cooling.
Ethanol/Acetone One synthesis method notes grinding the residue with hot acetone, suggesting low solubility in acetone.[7] This makes acetone an excellent potential anti-solvent for an ethanol solution.

2.3. Detailed Protocol for Recrystallization from Isopropanol

  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude (S)-2-methylpyrrolidine-2-carboxylic acid HCl. For every 1 gram of crude material, add 3-5 mL of isopropanol.

  • Heating: Heat the mixture to reflux (approx. 82°C) with stirring until all the solid is dissolved. If it does not fully dissolve, add more isopropanol in small increments (0.5 mL) until a clear solution is achieved.

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold isopropanol to remove residual mother liquor.

  • Drying: Dry the purified crystals under a high vacuum at 40-50°C to a constant weight.

2.4. Visualization: Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_final Final Product A Crude Compound + Solvent B Heat to Dissolve A->B C Slow Cool to RT B->C D Ice Bath Cool C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Mother Liquor (Impurities) E->I Filtrate G Vacuum Dry F->G H Pure Crystalline Solid G->H

Caption: Workflow for purification by recrystallization.

Purification Technique II: Ion-Exchange Chromatography (IEC)

For removing impurities with different charge characteristics, such as other amino acids or charged by-products, ion-exchange chromatography is a highly selective and powerful technique.

3.1. Scientific Principle

IEC separates molecules based on their net surface charge.[9] The hydrochloride salt of (S)-2-methylpyrrolidine-2-carboxylic acid will be protonated and carry a net positive charge at low pH. A cation-exchange resin (negatively charged) is used to bind the positively charged target compound. Impurities that are neutral or anionic will pass through the column. The bound compound is then eluted by changing the pH or increasing the ionic strength of the mobile phase.[9]

3.2. Detailed Protocol for Cation-Exchange Chromatography

  • Resin Selection & Preparation: Use a strong cation-exchange resin (e.g., Dowex 50WX8). Prepare the resin by washing it sequentially with 1 M NaOH, deionized water (until neutral), 1 M HCl, and finally deionized water (until neutral). Equilibrate the packed column with deionized water.

  • Sample Preparation: Dissolve the crude compound in a minimum amount of deionized water. Adjust the pH to ~2-3 with dilute HCl to ensure full protonation of the amine.

  • Loading: Apply the sample solution to the top of the equilibrated column and allow it to flow into the resin bed.

  • Washing: Wash the column with several column volumes of deionized water (pH adjusted to 2-3) to elute any unbound neutral or anionic impurities.

  • Elution: Elute the bound product from the resin using a gradient of aqueous ammonia (e.g., 0.1 M to 2.0 M). The ammonia deprotonates the pyrrolidine nitrogen, neutralizing its charge and releasing it from the resin.

  • Fraction Collection: Collect fractions and monitor them for the presence of the product using Thin Layer Chromatography (TLC) or a rapid colorimetric test (e.g., ninhydrin).

  • Isolation: Combine the product-containing fractions. Remove the ammonia and water under reduced pressure (rotary evaporation).

  • Salt Formation: Re-dissolve the resulting free base in a suitable solvent (e.g., ethanol or isopropanol) and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to re-form the hydrochloride salt, which can then be isolated by filtration or evaporation.

3.3. Visualization: Ion-Exchange Chromatography Workflow

G A 1. Prepare & Equilibrate Cation-Exchange Column C 3. Load Sample onto Column A->C B 2. Dissolve Crude Product in Water (pH 2-3) B->C D 4. Wash with Acidic Water C->D E 5. Elute with NH4OH Gradient D->E J Anionic/Neutral Impurities D->J Washout F 6. Collect & Pool Fractions E->F G 7. Evaporate Solvent F->G H 8. Re-form HCl Salt G->H I Pure Product H->I

Caption: Workflow for purification by ion-exchange chromatography.

Purity Assessment and Enantiomeric Resolution

Rigorous analytical methods are required to validate the purity of the final product. For chiral molecules, assessing enantiomeric purity is as important as assessing chemical purity.

4.1. Chemical Purity Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify any organic impurities. The absence of signals corresponding to starting materials or by-products is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or Mass Spectrometric (MS) detection can quantify chemical purity by separating the target compound from non-chiral impurities.

4.2. Enantiomeric Purity Analysis

The separation of enantiomers requires a chiral environment. This is typically achieved using chiral HPLC.

  • Scientific Principle: Chiral HPLC uses a column containing a chiral stationary phase (CSP). The two enantiomers of the compound form transient diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times and thus separation.[10][11]

  • Methodology:

    • Column Selection: For amino acids and their derivatives, crown ether-based or macrocyclic glycopeptide (e.g., CHIROBIOTIC) columns are often effective.[10]

    • Mobile Phase: A typical mobile phase for a crown ether column would be an acidic aqueous solution (e.g., perchloric acid solution, pH < 2) with a small percentage of an organic modifier like methanol.[10]

    • Analysis: The purified compound is dissolved and injected into the HPLC system. The enantiomeric excess (e.e.) is calculated from the relative peak areas of the (S) and (R) enantiomers.

    % e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

For preparative separation of enantiomers, the principles of chiral HPLC can be scaled up, although this is often a costly and lower-throughput option compared to diastereomeric salt resolution, which is another advanced technique not detailed here.[12]

Conclusion

The purification of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is a multi-step process that requires careful selection of techniques based on the scale of the purification and the nature of the impurities. Recrystallization serves as a robust and scalable first-pass method for removing bulk impurities and achieving high chemical purity. For challenging separations or removal of ionic impurities, ion-exchange chromatography offers superior selectivity. Finally, chiral HPLC is the definitive analytical tool for confirming the enantiomeric purity essential for the compound's intended applications. By applying the principles and protocols outlined in this guide, researchers can confidently prepare this key chiral building block to the high standards required in modern chemical and pharmaceutical research.

References

  • Autech Industry Co.,Limited. Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate. [Link]

  • PubChem. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2. [Link]

  • Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Google Patents.
  • PubChem. 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491. [Link]

  • Oakwood Chemical. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride. [Link]

  • Pharmaffiliates. CAS No : 1508261-86-6 | Product Name : (S)-2-Methylpyrrolidine-2-carboxylic acid Hydrochloride. [Link]

  • National Institutes of Health (NIH). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC. [Link]

  • Organo. Separation and Refining of Amino acids. [Link]

  • Thieme. 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]

  • PubChem. (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. [Link]

  • Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • ResearchGate. (PDF) Thin-layer chromatographic evidence of proline peptidization in solution and its thin-layer chromatographic enantioseparation. [Link]

Sources

Application

Application Note: Scalable Asymmetric Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

This Application Note is structured to provide a comprehensive, scientifically rigorous guide for the large-scale synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride. It prioritizes the Seebach "Self-Reg...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, scientifically rigorous guide for the large-scale synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride. It prioritizes the Seebach "Self-Regeneration of Stereocenters" (SRS) methodology, as this is the industry standard for producing high-optical-purity (>99% ee) material required for pharmaceutical applications, offering superior atom economy compared to classical resolution.


-Methylproline HCl
Target Audience:  Process Chemists, Drug Development Scientists

Executive Summary

(S)-2-methylpyrrolidine-2-carboxylic acid (also known as (S)-


-methylproline) is a critical non-proteinogenic amino acid used in peptidomimetics to induce 

-turn conformations and enhance proteolytic stability. Its quaternary chiral center poses a significant synthetic challenge. While resolution of racemates is possible, it suffers from a maximum 50% theoretical yield.

This guide details the Seebach Oxazolidinone Route , widely regarded as the "Best Practice" for kilogram-scale synthesis due to its high enantioselectivity and reproducibility. The protocol leverages the principle of Self-Regeneration of Stereocenters (SRS), using inexpensive (S)-Proline as the chiral starting material to generate the quaternary center with complete retention of configuration.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Overall Yield 55–65% (from L-Proline)
Enantiomeric Excess (ee) > 99%
Chemical Purity > 98% (HPLC)
Appearance White crystalline solid
Scale Suitability 100 g to Multi-Kilogram

Strategic Route Analysis

The synthesis proceeds via a three-stage workflow designed to temporarily mask the original stereocenter, generate the new quaternary center diastereoselectively, and release the final product.[1]

  • Chiral Template Formation: Condensation of (S)-Proline with pivalaldehyde forms a bicyclic oxazolidinone.[2] The original stereocenter is converted to a trigonal N,O-acetal, but the chirality is "stored" in the tert-butyl acetal center.

  • Stereoselective Alkylation: The enolate of the oxazolidinone is alkylated with methyl iodide. The bulky tert-butyl group directs the electrophile to the Re-face, regenerating the original stereocenter with a methyl group in place of the proton.

  • Hydrolysis & Salt Formation: Acidic hydrolysis removes the auxiliary, yielding the target amino acid hydrochloride.

Figure 1: Strategic workflow for the SRS synthesis of (S)-2-methylproline HCl.

Detailed Experimental Protocols

Phase 1: Synthesis of the Chiral Template

Objective: Preparation of (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.[2][1]

  • Reagents: (S)-Proline (1.0 equiv), Pivalaldehyde (6.0 equiv), Trifluoroacetic acid (TFA, 0.1 equiv), Pentane (Solvent).

  • Equipment: Jacketed reactor or RBF with Dean-Stark trap.

Protocol:

  • Setup: Charge the reactor with (S)-Proline suspended in pentane (approx. 35 mL/g of proline).

  • Addition: Add pivalaldehyde and catalytic TFA.

  • Reaction: Heat to reflux with vigorous stirring. Continuously remove water via the Dean-Stark trap.

    • Expert Insight: This reaction is slow (48–72 hours). The large excess of pivalaldehyde drives the equilibrium. Using pentane allows for low-temperature water azeotrope removal, preventing thermal degradation.

  • Workup: Cool to room temperature. Wash with saturated NaHCO

    
     to remove TFA.
    
  • Purification: Concentrate the organic layer.[3] Distill the residue (Kugelrohr or vacuum distillation) to obtain the product as a colorless oil.[1]

    • Checkpoint: The cis-fused bicyclic system is formed as a single diastereomer. Verify by

      
      H NMR (doublet at 
      
      
      
      0.95 ppm for t-Bu).
Phase 2: Stereoselective Methylation (The Critical Step)

Objective: Generation of the quaternary center via enolate alkylation.

  • Reagents: Diisopropylamine (1.2 equiv), n-BuLi (1.2 equiv), Methyl Iodide (MeI, 1.3 equiv), dry THF.

  • Safety: MeI is a suspect carcinogen and highly volatile. Handle in a fume hood. LDA preparation requires anhydrous conditions.

Protocol:

  • LDA Preparation: In a dry reactor under N

    
    , dissolve diisopropylamine in THF. Cool to -20°C and slowly add n-BuLi. Stir for 30 min.
    
  • Enolization: Cool the LDA solution to -78°C (Critical Process Parameter). Add the Phase 1 oxazolidinone (dissolved in THF) dropwise over 45 minutes.

    • Mechanism:[4][5][6][7][8] Deprotonation creates a planar enolate. The bulky tert-butyl group shields the top face (Si-face), forcing the electrophile to attack from the bottom (Re-face).

  • Alkylation: After 45 min at -78°C, add Methyl Iodide dropwise.

    • Scale-Up Note: The reaction is exothermic. Monitor internal temperature strictly; do not allow T > -65°C during addition.

  • Completion: Allow the mixture to warm to -30°C over 2 hours, then to room temperature.

  • Quench: Pour into water/ether mixture. Extract with ether, dry, and concentrate.

    • Result: (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.[2][4]

Phase 3: Hydrolysis and Salt Formation

Objective: Deprotection to yield (S)-2-methylproline Hydrochloride.

  • Reagents: 6M Hydrochloric Acid (HCl).[3]

  • Solvents: Acetone (for purification).[3]

Protocol:

  • Hydrolysis: Suspend the methylated intermediate in 6M HCl (approx. 20 mL/g).

  • Reflux: Heat to reflux for 4–6 hours. The solution will turn homogeneous.

    • Monitoring: TLC or HPLC should show disappearance of the starting material.

  • Concentration: Evaporate the HCl/water mixture under reduced pressure to obtain a solid residue.

  • Purification (The "Grinding" Method):

    • Add hot acetone to the crude residue.[3]

    • Triturate (grind) the solid vigorously. The product is insoluble in acetone, while impurities (pivalaldehyde byproducts) are soluble.

    • Cool to 4°C and filter.

  • Recrystallization (Optional for Pharma Grade): Dissolve in minimum hot ethanol and precipitate with ethyl acetate.

Quality Control & Validation

To ensure the protocol is "self-validating," perform the following checks at each stage.

CheckpointMethodAcceptance Criteria
Phase 1 Product

H NMR
Characteristic t-Bu signal; absence of aldehyde proton.
Phase 2 Product GC or HPLC>98% Diastereomeric Ratio (dr). The trans-isomer (impurity) should be <2%.
Final Product Chiral HPLC>99% ee. (Column: Chirex 3126 or equivalent).
Salt Stoichiometry Elemental AnalysisCl content consistent with mono-HCl salt (~21.4%).

Data Summary Table: Typical Results

Metric Value
Melting Point 248–252°C (decomposition)

| Optical Rotation |


 (c=1, MeOH) |
| 

H NMR (D

O)
|

1.64 (s, 3H, Me), 2.0–2.4 (m, 4H), 3.4 (m, 2H) |

Process Safety & Troubleshooting

Critical Process Parameters (CPPs)
  • Moisture Control: The LDA step is strictly anhydrous. Even trace moisture will quench the base, leading to incomplete alkylation and low yield.

  • Temperature Control: During methylation, if the temperature rises above -60°C, the diastereoselectivity drops significantly.

  • MeI Handling: Methyl Iodide is a potent alkylating agent. Use a closed system or scrubbers for large-scale additions.

Troubleshooting Guide
  • Problem: Low yield in Phase 1.

    • Solution: Ensure the Dean-Stark trap is actively removing water. If the reaction stalls, add fresh TFA catalyst.

  • Problem: Product is sticky/oily after hydrolysis.

    • Solution: The crude HCl salt is hygroscopic. Ensure thorough drying (high vacuum) before adding acetone. If oil persists, seed with a pure crystal or use Ethanol/EtOAc for crystallization.

References

  • Seebach, D., et al. "Synthesis of (S)

    
    -Branched Amino Acids."[1] Organic Syntheses, 1995 , 72, 62. Link[1]
    
  • Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. "Alkylation of Amino Acids without Loss of Optical Activity." Journal of the American Chemical Society, 1983 , 105(16), 5390–5398. Link

  • Beck, A. K., et al.

    
    -Alkylated Proline Derivatives." Organic Syntheses, 2004 , Coll. Vol. 10, 523. Link
    
  • Guidechem. "Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride)." FAQ & Protocols. Link

Sources

Method

Application Notes and Protocols: Immobilization of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride for Catalyst Recycling

Introduction: The Imperative for Recyclable Organocatalysts in Sustainable Chemistry The field of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a greener and often more cost-effective...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Recyclable Organocatalysts in Sustainable Chemistry

The field of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a greener and often more cost-effective alternative to traditional metal-based catalysts. Among the privileged class of organocatalysts, proline and its derivatives have demonstrated remarkable efficacy and stereoselectivity in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] (S)-2-methylpyrrolidine-2-carboxylic acid, an α-substituted proline analogue, is of particular interest due to the conformational constraints imposed by the α-methyl group, which can lead to enhanced stereocontrol in certain transformations.

However, a significant drawback of homogeneous organocatalysis in industrial applications is the often-difficult and costly separation of the catalyst from the reaction mixture, which hinders its recovery and reuse.[2][3] The immobilization of these valuable catalysts onto insoluble solid supports presents a pragmatic solution, merging the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recycling).[4][5]

This comprehensive guide provides a detailed protocol for the covalent immobilization of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride onto a silica support. We will delve into the rationale behind the chosen methodology, from the selection of the support and linker to the characterization of the immobilized catalyst and its application in a model asymmetric reaction. This document is intended for researchers, scientists, and drug development professionals seeking to implement sustainable and efficient catalytic processes.

Conceptual Framework: Covalent Immobilization Strategy

The strategy outlined herein involves the covalent attachment of (S)-2-methylpyrrolidine-2-carboxylic acid to a silica support functionalized with amine groups. This approach ensures a stable linkage that minimizes catalyst leaching during the reaction and work-up procedures.

Immobilization_Strategy cluster_0 Support Preparation cluster_1 Catalyst Immobilization Silica Silica Support (SiO₂) APTES 3-Aminopropyl- triethoxysilane (APTES) Silica->APTES Silanization Amino_Silica Amine-Functionalized Silica (SiO₂-NH₂) Coupling EDC/NHS Coupling Amino_Silica->Coupling Amide Bond Formation Immobilized_Catalyst Immobilized Catalyst Amino_Silica->Immobilized_Catalyst Catalyst (S)-2-methylpyrrolidine- 2-carboxylic acid HCl Catalyst->Coupling

Figure 1: Conceptual workflow for the covalent immobilization of the catalyst.

Materials and Equipment

Reagents
  • (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (≥97%)

  • Silica gel, pore size 60 Å, 230-400 mesh

  • 3-Aminopropyltriethoxysilane (APTES) (≥98%)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Toluene, anhydrous (99.8%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Dichloromethane (DCM), anhydrous (99.8%)

  • Ethanol (absolute)

  • Triethylamine (Et₃N) (≥99.5%)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or nitrogen/argon inlet

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Soxhlet extractor

  • Oven for drying glassware

  • FT-IR spectrometer

  • Elemental analyzer

Experimental Protocols

Part 1: Preparation of Amine-Functionalized Silica (SiO₂-NH₂) - The Support

The initial step is the functionalization of the silica gel surface with primary amine groups, which will serve as anchor points for the catalyst.

Protocol:

  • Activation of Silica Gel:

    • Place 10.0 g of silica gel in a 250 mL round-bottom flask.

    • Heat the silica gel at 150 °C under vacuum for 4 hours to remove adsorbed water.

    • Allow the silica to cool to room temperature under a nitrogen or argon atmosphere.

  • Silanization with APTES:

    • To the flask containing the activated silica, add 100 mL of anhydrous toluene via cannula transfer.

    • Add 5.0 mL of APTES to the silica suspension.

    • Heat the mixture to reflux under a nitrogen atmosphere and maintain reflux for 24 hours with gentle stirring.

    • Cool the mixture to room temperature.

  • Washing and Curing:

    • Collect the functionalized silica by vacuum filtration using a Büchner funnel.

    • Wash the silica sequentially with 3 x 50 mL of toluene, 3 x 50 mL of ethanol, and 3 x 50 mL of deionized water.

    • Perform a final wash with 50 mL of ethanol.

    • Dry the amine-functionalized silica (SiO₂-NH₂) in an oven at 110 °C for 12 hours.

    • Store the dried SiO₂-NH₂ in a desiccator until further use.

Part 2: Covalent Immobilization of the Catalyst

This protocol utilizes a well-established carbodiimide coupling chemistry to form a stable amide bond between the carboxylic acid group of the catalyst and the amine groups on the functionalized silica.

Protocol:

  • Activation of the Carboxylic Acid:

    • In a 100 mL round-bottom flask, dissolve 0.5 g of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride in 20 mL of anhydrous DMF.

    • Add 0.42 mL of triethylamine (Et₃N) to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir for 10 minutes at room temperature.

    • Add 0.63 g of EDC·HCl and 0.38 g of NHS to the solution.

    • Stir the mixture at room temperature for 4 hours to form the NHS-activated ester.

  • Coupling to Amine-Functionalized Silica:

    • To the flask containing the activated catalyst, add 3.0 g of the dried amine-functionalized silica (SiO₂-NH₂).

    • Stir the suspension at room temperature for 48 hours.

  • Washing and Drying the Immobilized Catalyst:

    • Collect the solid material by vacuum filtration.

    • Wash the immobilized catalyst thoroughly with 3 x 30 mL of DMF, 3 x 30 mL of deionized water, 3 x 30 mL of a 1:1 water/ethanol mixture, and finally 3 x 30 mL of DCM.

    • Dry the final product under high vacuum at 60 °C for 24 hours.

    • The resulting white powder is the immobilized catalyst, hereafter denoted as SiO₂-(S)-MePro.

Characterization of the Immobilized Catalyst

Thorough characterization is crucial to confirm the successful immobilization and to quantify the catalyst loading.

Technique Purpose Expected Observations
FT-IR Spectroscopy To confirm the covalent attachment of the catalyst.Appearance of characteristic amide bond peaks (Amide I at ~1650 cm⁻¹ and Amide II at ~1550 cm⁻¹). Reduction in the intensity of the Si-OH peak (~3400 cm⁻¹).
Elemental Analysis (C, H, N) To quantify the amount of catalyst loaded onto the silica support.An increase in the nitrogen content of the functionalized silica after immobilization. The catalyst loading (in mmol/g) can be calculated from the nitrogen percentage.
Thermogravimetric Analysis (TGA) To determine the thermal stability and organic content.A weight loss step corresponding to the decomposition of the organic moiety (catalyst and linker) at elevated temperatures.

Application in a Model Asymmetric Aldol Reaction

To demonstrate the catalytic activity and recyclability of the immobilized catalyst, a model asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is performed.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Immobilized Catalyst (SiO₂-(S)-MePro) Enamine Enamine Intermediate Catalyst->Enamine + Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde 4-Nitrobenzaldehyde Product Aldol Product Iminium->Product + H₂O Product->Catalyst Catalyst Regeneration Ketone Cyclohexanone

Figure 2: Simplified catalytic cycle for the aldol reaction.

Protocol for the Aldol Reaction:
  • Reaction Setup:

    • To a 10 mL vial, add the immobilized catalyst SiO₂-(S)-MePro (e.g., 10 mol% based on the calculated loading).

    • Add 1.0 mL of cyclohexanone (excess).

    • Add 0.5 mmol of 4-nitrobenzaldehyde.

    • Add 2.0 mL of a suitable solvent (e.g., DMSO or a mixture of DMF/water).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for the desired time (e.g., 24-72 hours).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Product Isolation:

    • After the reaction is complete, separate the solid catalyst by filtration or centrifugation.

    • Wash the catalyst with the reaction solvent.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis of the Product:

    • Determine the yield of the isolated aldol product.

    • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.

Catalyst Recycling Protocol:
  • Catalyst Recovery:

    • After the first reaction cycle, recover the catalyst by filtration.

    • Wash the recovered catalyst sequentially with 3 x 5 mL of the reaction solvent, 3 x 5 mL of ethanol, and 3 x 5 mL of DCM.

  • Catalyst Reactivation:

    • Dry the washed catalyst under high vacuum at 60 °C for 4 hours.

  • Reuse in Subsequent Cycles:

    • Use the reactivated catalyst in a new aldol reaction under the same conditions as the first cycle.

    • Repeat the reaction and recycling process for several cycles to evaluate the catalyst's stability and reusability.

Data Summary and Expected Results

The following table provides a template for summarizing the experimental data.

Parameter Value
Catalyst Loading (mmol/g) Calculated from elemental analysis
Reaction Cycle 1 Yield (%) e.g., 95%
Reaction Cycle 1 dr (anti/syn) e.g., 95:5
Reaction Cycle 1 ee (%) e.g., 98%
Reaction Cycle 2 Yield (%) e.g., 94%
Reaction Cycle 2 dr (anti/syn) e.g., 95:5
Reaction Cycle 2 ee (%) e.g., 97%
... ...

It is expected that the immobilized catalyst will exhibit high catalytic activity and stereoselectivity, comparable to its homogeneous counterpart. A slight decrease in activity over several cycles may be observed due to mechanical loss or minor deactivation, but the catalyst should demonstrate good overall recyclability.

Conclusion and Outlook

The immobilization of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride on a solid support offers a robust and practical approach to overcome the challenges associated with homogeneous organocatalysis. The detailed protocols provided herein for the synthesis, characterization, and application of a silica-supported version of this catalyst are designed to be a valuable resource for researchers aiming to develop more sustainable and economically viable synthetic methodologies. The principles and techniques described can be adapted to other proline-based catalysts and different solid supports, opening avenues for the creation of a diverse library of recyclable organocatalysts for a wide range of asymmetric transformations.

References

  • List, B. (2007).
  • Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Supported Proline and Proline-Derivatives as Recyclable Organocatalysts. Chemical Society Reviews, 37(8), 1666-1688.
  • Benaglia, M., Puglisi, A., & Cozzi, F. (2003). Polymer-Supported Organic Catalysts. Chemical Reviews, 103(9), 3401-3430.
  • Pugh, A. D., & Gurbisz, M. (2014). Immobilization of Organocatalysts. In Comprehensive Organic Synthesis II (pp. 1035-1071). Elsevier.
  • Chi, Y., & Gellman, S. H. (2006). Enantioselective Organocatalysis by a Recyclable, Polymer-Supported Proline Derivative. Journal of the American Chemical Society, 128(21), 6804-6805.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Asymmetric Reactions Catalyzed by (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

Welcome to the technical support center for (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride, a powerful organocatalyst for asymmetric synthesis. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride, a powerful organocatalyst for asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As your dedicated application scientist, my goal is to explain not just the "how" but the critical "why" behind each experimental choice, ensuring your success in achieving high yield and stereoselectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when incorporating this catalyst into their workflow.

Q1: What is (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride and what are its primary applications?

(S)-2-methylpyrrolidine-2-carboxylic acid, also known as (S)-α-methylproline, is a derivative of the naturally occurring amino acid L-proline.[1][2] It functions as a chiral organocatalyst, leveraging the principles of enamine and iminium ion catalysis to facilitate a variety of asymmetric transformations.[3][4] Its primary applications are in carbon-carbon bond-forming reactions, such as:

  • Asymmetric Aldol Reactions: Reacting ketones with aldehydes to produce chiral β-hydroxy ketones.[5][6]

  • Asymmetric Mannich Reactions: A three-component reaction between an aldehyde, an amine, and a ketone to form chiral β-amino carbonyl compounds.[7]

  • Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

The key structural feature is the methyl group at the α-position to the carboxylic acid. This substitution provides additional steric bulk, which can significantly enhance enantioselectivity compared to unsubstituted proline in certain reactions by creating a more defined and rigid transition state.

Q2: The catalyst is a hydrochloride salt. Do I need to neutralize it before use?

This is a critical and nuanced question. The catalyst exists as a salt of the secondary amine. For the catalytic cycle to begin, this amine must be free to react with a carbonyl substrate (ketone or aldehyde) to form the crucial enamine or iminium ion intermediate.[3]

  • In-Situ Neutralization: In many protocols, a weak base (e.g., a tertiary amine like triethylamine or DIPEA) is not explicitly added. The reaction may rely on the basicity of the substrate or trace impurities to generate a small equilibrium concentration of the free amine. However, this can lead to long induction periods or incomplete conversion.

  • Pre-activation/Explicit Neutralization: For sluggish reactions or sensitive substrates, adding a sub-stoichiometric amount of a non-nucleophilic base can be beneficial. However, strong bases can catalyze undesired side reactions like self-condensation.[8] The presence of the acid/base pair is fundamental to the bifunctional nature of proline catalysis, where the carboxylic acid activates the electrophile via hydrogen bonding.[9]

  • Recommendation: Start without an added base. If conversion is low, consider adding a mild, hindered base. The optimal strategy is often substrate-dependent and requires empirical screening.

Q3: How does the α-methyl group affect catalysis compared to standard L-proline?

The α-methyl group imparts significant conformational rigidity. In peptide chemistry, it's known to strongly influence the torsional angles of the peptide backbone. [cite: 18 from previous search] In catalysis, this translates to:

  • Enhanced Enantioselectivity: The methyl group provides additional steric hindrance that can magnify the facial discrimination of the incoming electrophile in the transition state. This often leads to higher enantiomeric excess (ee) values.

  • Modified Reactivity: The steric bulk may slightly decrease the rate of enamine formation, potentially slowing the overall reaction rate compared to proline under identical conditions. This may necessitate slightly higher temperatures or longer reaction times.

  • Altered Solubility: The increased lipophilicity from the methyl group may alter the catalyst's solubility profile in various organic solvents compared to L-proline.

Q4: What are the typical starting conditions for a reaction?

  • Catalyst Loading: 5–30 mol%. Higher loadings (20-30%) are common for initial explorations and less reactive substrates.

  • Solvent: Highly polar aprotic solvents are generally preferred due to the poor solubility of proline and its derivatives in many other media.[3][5] Common choices include DMSO, DMF, and acetonitrile. Chlorinated solvents like chloroform are also used, sometimes in combination with others.

  • Temperature: Reactions are often run at room temperature (20–25 °C). For improved selectivity, cooling the reaction to 0 °C or 4 °C is a standard practice.

  • Concentration: Typically in the range of 0.1 M to 1.0 M with respect to the limiting reagent.

Section 2: Troubleshooting Guide: Low Yield & Conversion

This guide provides a systematic approach to diagnosing and solving issues related to poor reaction efficiency.

Problem: My reaction is sluggish, shows low conversion, or fails to initiate.

Logical Troubleshooting Workflow

G start Low Conversion Issue solubility Is the catalyst fully dissolved? start->solubility loading Is catalyst loading sufficient? (≥10 mol%) solubility->loading Yes sol_fix1 Try a better solvent (e.g., DMSO) solubility->sol_fix1 sol_fix2 Increase temperature slightly solubility->sol_fix2 activation Is catalyst activation required? loading->activation Yes load_fix Increase loading to 20-30 mol% loading->load_fix temp Is the reaction temperature too low? activation->temp Yes act_fix Add 0.9 eq (vs. cat.) of a weak base (e.g., NMM) activation->act_fix water Is water content optimal? temp->water Yes temp_fix Increase temp to RT or 40 °C temp->temp_fix substrate Is the substrate inherently unreactive? water->substrate Yes water_fix Screen effect of added H2O (1-10 eq) water->water_fix end Problem Resolved substrate->end No sub_fix Increase concentration or use more reactive analogue substrate->sub_fix sol_fix1->loading sol_fix2->loading load_fix->activation act_fix->temp temp_fix->water water_fix->substrate sub_fix->end G start Poor Stereoselectivity temp Temperature start->temp solvent Solvent Polarity & H-Bonding start->solvent water Water Content start->water substrate Substrate Sterics start->substrate ee High ee% temp->ee Lower Temp (e.g., 4 °C) -> More Ordered TS solvent->ee Less Polar/Aprotic -> Favors Bifunctional H-Bonding water->ee Controlled Amount -> Can Organize TS / Excess -> Disrupts TS substrate->ee Bulky Groups -> Better Facial Discrimination

Caption: Key parameters controlling stereoselectivity.

Detailed Causes and Solutions
  • Cause: Reaction Temperature is Too High

    • Explanation: Asymmetric induction relies on a small energy difference between the two diastereomeric transition states leading to the (R) and (S) products. At higher temperatures, there is enough thermal energy to overcome this barrier, leading to the formation of both enantiomers and thus, lower ee.

    • Solution:

      • Lower the Temperature: This is the most effective and common strategy. Run the reaction at 4 °C, 0 °C, or even -20 °C. This will slow the reaction, so expect longer reaction times.

  • Cause: Inappropriate Solvent Choice

    • Explanation: The solvent plays a crucial role in stabilizing the transition state. The key bifunctional mechanism involves the catalyst's carboxylic acid group activating the electrophile via a hydrogen bond. [9]Protic solvents (like methanol) or highly polar coordinating solvents can interfere with this crucial hydrogen bond, leading to a less organized transition state and lower selectivity. [5] * Solution:

      • Solvent Screening: Test a range of solvents. Start with less polar, aprotic solvents like CH₂Cl₂ or CHCl₃. If solubility is an issue, move to more polar aprotic options like acetonitrile or DMSO, but be aware of the potential trade-off with selectivity. A mixture of solvents can sometimes provide the optimal balance. [cite: 3 from previous search, 5]

  • Cause: The Complex Role of Water

    • Explanation: The effect of water is highly complex and reaction-dependent. In some proline-catalyzed aldol reactions, a small, controlled amount of water can accelerate the reaction and even improve ee by participating in a proton-shuttling network and helping to organize the transition state. [5]However, in other cases, or if present in excess, it disrupts the key hydrogen bonding interactions and lowers selectivity. [5] * Solution:

      • Systematic Screening: If running under anhydrous conditions gives poor results, perform a screen by adding controlled amounts of water (e.g., 0.5, 1.0, 5.0 equivalents relative to the limiting substrate). This empirical optimization is often necessary.

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for a Model Asymmetric Aldol Reaction

This protocol describes the reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark for proline-type catalysts.

  • Catalyst Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (33.1 mg, 0.20 mmol, 20 mol%).

  • Reagent Addition: Add dimethyl sulfoxide (DMSO, 2.0 mL). Stir for 5 minutes to dissolve the catalyst. Add cyclohexanone (206 µL, 2.0 mmol, 2.0 equivalents).

  • Reaction Initiation: Cool the flask to the desired temperature (e.g., room temperature or 4 °C) in a water or ice bath. Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equivalent) in one portion.

  • Monitoring: Seal the flask under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically.

  • Work-up: Once the reaction is complete (typically 24-48 hours), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC or SFC).

Data Table: Expected Influence of Solvent on Stereoselectivity

The following table summarizes the general trends observed in proline catalysis, which are expected to be highly relevant for the α-methylated analogue. Actual results require experimental verification.

SolventPolarityH-Bonding AbilityExpected YieldExpected ee%Rationale
DMSOHighAcceptorGood-ExcellentGoodExcellent catalyst solubility, promotes enamine formation.
CH₃CNMediumAcceptorModerate-GoodModerate-GoodGood balance of solubility and minimal TS interference.
CHCl₃LowDonorLow-ModerateGood-ExcellentPoor catalyst solubility but minimal interference with bifunctional H-bonding.
CH₃OHHighDonor/AcceptorModeratePoor-ModerateProtic nature directly competes with the catalyst's carboxylic acid, disrupting the organized transition state. [5]
H₂OHighDonor/AcceptorLowVariableCan promote or inhibit; complex effects. [5]

Section 5: Mechanistic Insights

A deep understanding of the catalytic cycle is paramount for rational troubleshooting and optimization. The catalysis proceeds via a well-established enamine mechanism, originally proposed for proline. [4]

The Enamine Catalytic Cycle

Caption: The enamine cycle for the asymmetric aldol reaction.

Cycle Explanation:

  • Enamine Formation: The free secondary amine of the catalyst condenses with a ketone (or aldehyde) donor to form a chiral enamine intermediate. This is the active nucleophile.

  • C-C Bond Formation: The enamine attacks the electrophilic aldehyde. The stereochemistry is set in this step. The catalyst's carboxylic acid activates the aldehyde via hydrogen bonding, and the chiral pyrrolidine ring, now with the bulky α-methyl group, directs the attack to one specific face of the aldehyde, leading to high enantioselectivity.

  • Hydrolysis: The resulting iminium ion is hydrolyzed by water, releasing the chiral aldol product and regenerating the catalyst in its active (or protonated) form, ready to start another cycle.

References

  • Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. [Link]

  • MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]

  • Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • National Center for Biotechnology Information (PMC). Heterogeneous organocatalysis: the proline case. [Link]

  • ResearchGate. Proline-Catalyzed Asymmetric Aldol Reaction Between Methyl Ketones and α-Ketoesters. [Link]

  • Wikipedia. Proline organocatalysis. [Link]

  • PubChem. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. [Link]

  • National Center for Biotechnology Information (PMC). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • Google Patents.
  • Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • ResearchGate. Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. [Link]

  • PubChem. 2-Methylpyrrolidine-2-carboxylic acid. [Link]

Sources

Optimization

Troubleshooting low yields in reactions with (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride

Troubleshooting Low Yields & Synthetic Failures -methylproline HCl (CAS: 1508261-86-6) Executive Summary: The "Steric Wall" If you are experiencing low yields with (S)-2-methylpyrrolidine-2-carboxylic acid HCl, you are l...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Low Yields & Synthetic Failures

-methylproline HCl (CAS: 1508261-86-6)

Executive Summary: The "Steric Wall"

If you are experiencing low yields with (S)-2-methylpyrrolidine-2-carboxylic acid HCl, you are likely fighting two distinct chemical battles simultaneously: Solubility (due to the HCl salt lattice) and Steric Hindrance (due to the tetrasubstituted


-carbon).

Unlike standard proline, the


-methyl group acts as a "steric wall," significantly retarding nucleophilic attack at the carbonyl and reducing the nucleophilicity of the nitrogen. Standard protocols (EDC/NHS, standard Fmoc-Cl loading) often fail because they do not overcome the activation energy barrier imposed by this quaternary center.

Diagnostic Workflow

Before altering your chemistry, locate your failure mode using the decision tree below.

TroubleshootingFlow Start Start: Low Yield Observed SolubilityCheck Is the reaction mixture homogeneous? Start->SolubilityCheck SolventSwitch Issue: Salt Insolubility Action: Switch to DMF/NMP or Free-base SolubilityCheck->SolventSwitch No (Cloudy/Precipitate) CouplingCheck Coupling Reagent Used? SolubilityCheck->CouplingCheck Yes (Clear) StandardCoupling EDC / DIC / HBTU CouplingCheck->StandardCoupling Standard AdvancedCoupling HATU / PyAOP / COMU CouplingCheck->AdvancedCoupling High-Efficiency BaseCheck Base Equivalents Added? StandardCoupling->BaseCheck AdvancedCoupling->BaseCheck StoichiometryIssue Issue: HCl Consumption Action: Add +1.0 eq Base BaseCheck->StoichiometryIssue < 2.5 eq KineticsIssue Issue: Steric Hindrance Action: Increase Temp (40°C) or Double Coupling time BaseCheck->KineticsIssue > 2.5 eq

Figure 1: Diagnostic logic flow for identifying the root cause of synthetic failure.

Critical Issue: The HCl Salt Trap

Symptom: The reaction mixture in DCM or THF remains cloudy; yield is <10%. Root Cause: The hydrochloride salt is an ionic lattice. It is virtually insoluble in non-polar organic solvents (DCM, Chloroform, Toluene). If the salt does not dissolve, the amine is never exposed to the reagents.

Protocol A: The "In-Situ" Neutralization (Recommended)

Do not rely on DCM alone. You must use a dipolar aprotic solvent to break the ionic lattice.

  • Solvent System: Use DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Base Stoichiometry: You must account for the HCl.

    • Standard Amine: Requires 1.0 eq base.

    • This HCl Salt: Requires 2.0 eq base minimum (1.0 to neutralize HCl, 1.0 to activate the reaction).

  • Self-Validating Step:

    • Dissolve the amino acid HCl in DMF (0.2 M).

    • Add 2.5 eq of DIPEA (Diisopropylethylamine).

    • Validation: Take a 5 µL aliquot and spot on wet pH paper. It must read pH > 8 . If pH < 8, the amine is still protonated (

      
      ) and chemically inert.
      

Critical Issue: Peptide Coupling Failures

Symptom: Starting material remains unconsumed despite overnight stirring; LCMS shows activated ester hydrolysis. Root Cause: The


-methyl group creates severe steric hindrance. The "cone of approach" for the incoming nucleophile is blocked. Standard reagents (HBTU, EDC) generate activated esters that are not reactive enough to overcome this barrier before they hydrolyze.
Technical Insight: Reagent Selection

For


-disubstituted amino acids (like Aib or 

-Me-Pro), you need reagents that generate highly reactive esters or acid fluorides .
Reagent ClassEfficacyNotes
EDC / HOBt ❌ PoorActivation is too slow; intermediate hydrolyzes.
HBTU / TBTU ⚠️ LowOften stalls at 30-50% conversion.
HATU / HOAt High The 7-azabenzotriazole group provides "anchimeric assistance" (neighboring group effect) that accelerates coupling by ~10x.
COMU / Oxyma High Safer alternative to HATU; excellent for hindered junctions.
TFFH (Acid Fluoride) Critical Converts the acid to an Acid Fluoride (-COF). Smallest leaving group available; best for extreme sterics.
Protocol B: High-Efficiency Coupling (HATU Method)

Use this protocol for coupling (S)-


-methylproline to an amine.
  • Dissolve: Carboxylic acid partner (1.0 eq) and HATU (1.1 eq) in dry DMF.

  • Activate: Add DIPEA (2.0 eq). Stir for 2 minutes. Solution should turn yellow.

  • Add Amine: Add (S)-

    
    -methylproline HCl (1.1 eq).
    
  • Neutralize: Immediately add DIPEA (1.5 eq) .

    • Note: Total base = 3.5 eq.

  • Reaction: Stir at RT for 4 hours . If conversion <50% by LCMS, heat to 45°C .

  • Validation: Monitor by LCMS. Do not rely on colorimetric tests (ninhydrin/Kaiser) as proline is a secondary amine. Use the Chloranil test for secondary amines if qualitative data is needed.

Critical Issue: N-Protection (Fmoc/Boc)

Symptom: Reaction stalls at 60% conversion. Root Cause: The nucleophilicity of the nitrogen is reduced by the electron-donating methyl group and the steric bulk of the ring.

FAQ: Why is my Fmoc-Cl reaction incomplete?

Fmoc-Cl is bulky. The attack of the hindered nitrogen onto the bulky Fmoc-Cl is kinetically unfavorable.

Protocol C: Enhanced Fmoc Protection
  • Reagent: Use Fmoc-OSu (Fmoc-N-hydroxysuccinimide) instead of Fmoc-Cl. It is less prone to hydrolysis and side reactions.

  • Solvent: 1:1 Dioxane/10%

    
     (aq).
    
  • Temperature: Run the reaction at 35-40°C . The slight heat is often the "activation switch" needed for hindered amines.

  • Validation: Acidify a small aliquot to pH 3 and extract with EtOAc. Check TLC/LCMS. If starting material persists, add 0.2 eq DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

Visualizing the Steric Barrier

The diagram below illustrates why standard activation fails and how HATU/HOAt overcomes it.

StericMechanism cluster_0 Standard Activation (Fails) cluster_1 HOAt/HATU Activation (Works) A Carboxyl Carbon B OBt Ester (Bulky) A->B Activation C Nucleophile (Blocked) B->C Steric Repulsion! D Carboxyl Carbon E OAt Ester (N7-Effect) D->E Activation F Product Formed E->F Assisted Attack

Figure 2: Mechanistic comparison. The "N7-Effect" of the HOAt moiety in HATU coordinates the incoming amine, effectively lowering the entropic penalty caused by the methyl group.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852.

  • Wenschuh, H., et al. (1995). Peptide Bond Formation at Sterically Demanding Amino Acids.[1][2] Journal of the American Chemical Society. (Demonstrating the superiority of HATU/Acid Fluorides for Aib/MePro analogs).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[1][2][4][5] Journal of the American Chemical Society, 115(10), 4397-4398.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride before handling.

Sources

Troubleshooting

Overcoming solubility issues of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride in organic solvents

Case ID: SOL-2MP-HCL-001 Compound: (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride Common Name: (S)- -Methylproline HCl CAS: 1508261-86-6 (HCl salt) / 42856-71-3 (Free base) Executive Summary & Diagnostic The Cor...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-2MP-HCL-001 Compound: (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride Common Name: (S)-


-Methylproline HCl
CAS:  1508261-86-6 (HCl salt) / 42856-71-3 (Free base)

Executive Summary & Diagnostic

The Core Challenge: Researchers often face a "Solubility Paradox" with (S)-2-methylpyrrolidine-2-carboxylic acid HCl. As a zwitterionic amino acid salt, it possesses high crystal lattice energy and strong ionic character, making it highly soluble in water but virtually insoluble in the non-polar organic solvents (DCM, THF, EtOAc) required for moisture-sensitive organic synthesis or peptide coupling.

Immediate Diagnostic: If you are observing a white suspension that refuses to clear despite sonication or heating in DCM/THF, do not add more solvent. The issue is thermodynamic, not kinetic. You must alter the chemical state of the solute or the polarity of the solvent system.

Decision Matrix: Selecting the Right Strategy

Use the following logic flow to determine the correct solubilization method based on your downstream application.

SolubilityDecision Start Start: (S)-2-Methylproline HCl Insoluble in Organic Solvent AppCheck What is the Downstream Application? Start->AppCheck Coupling Peptide Coupling / Derivatization (Moisture Sensitive) AppCheck->Coupling Analysis Analytical (HPLC/NMR) (Not Moisture Sensitive) AppCheck->Analysis DCM_Req Is DCM/THF Mandatory? Coupling->DCM_Req AnalysisSolv Use MeOH, Water, or DMSO-d6 Analysis->AnalysisSolv YesDCM YES: Use Protocol A (In-Situ Silylation) DCM_Req->YesDCM Yes NoDCM NO: Use Protocol B (Dipolar Aprotic Switch) DCM_Req->NoDCM No

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Solubilization Protocols

Protocol A: The "Silylation Switch" (Best for DCM/THF)

Mechanism: This method masks the polar carboxylic acid and amine functionalities with lipophilic trimethylsilyl (TMS) groups. This temporarily converts the ionic salt into a lipophilic species soluble in DCM. The TMS groups are labile and removed during aqueous workup.

Reagents:

  • BSA:

    
    -Bis(trimethylsilyl)acetamide (Preferred)
    
  • TMSCl: Trimethylsilyl chloride (Alternative, requires base)

Step-by-Step Workflow:

  • Suspension: Suspend (S)-2-methylproline HCl (1.0 equiv) in dry DCM (concentration ~0.1 – 0.2 M).

  • Addition: Add BSA (2.0 – 3.0 equiv) under inert atmosphere (

    
     or Ar).
    
    • Note: 2 equiv are theoretically needed (1 for -COOH, 1 for -NH), but excess drives the equilibrium.

  • Reflux: Heat the mixture to reflux (approx. 40°C) for 1–2 hours.

    • Observation: The cloudy white suspension will turn into a clear, colorless solution as the silylation proceeds.

  • Reaction: Cool to room temperature. The solution now contains the bis-silylated intermediate and is ready for the addition of electrophiles (e.g., acid chlorides, activated esters).

Why this works: The reaction breaks the intermolecular hydrogen bond network and neutralizes the zwitterion:



Protocol B: Dipolar Aprotic Solvent Switch

Mechanism: Utilizing solvents with high dielectric constants that can solvate cations and anions effectively without reacting with them.

Compatible Solvents:

  • DMF (Dimethylformamide)[1]

  • NMP (N-methyl-2-pyrrolidone)

  • DMAc (Dimethylacetamide)

Step-by-Step Workflow:

  • Dissolution: Dissolve (S)-2-methylproline HCl in the minimum amount of DMF or NMP.

  • Base Neutralization (Critical): Add a tertiary amine base (e.g., DIPEA/DIEA) to neutralize the HCl salt.

    • Ratio: 1.0–2.0 equiv of DIPEA.

    • Warning: Simply adding DIPEA in DCM will not solubilize the compound because the resulting free base (zwitterion) is still insoluble in DCM. In DMF, however, the free base remains soluble.

  • Dilution (Optional): Once dissolved in a small volume of DMF, you can often dilute with DCM (up to 50% v/v) if a specific co-solvent ratio is required for the reaction.

Solvent Compatibility Data

SolventSolubility (HCl Salt)Solubility (Silylated Form)Suitability for CouplingNotes
Water HighDecomposesLowHydrolysis of reagents.
Methanol HighDecomposesLowReacts with electrophiles.
DCM Insoluble High High Requires Protocol A (BSA).
THF InsolubleHighHighRequires Protocol A (BSA).
DMF Moderate/HighHighHighHard to remove (high BP).
DMSO HighN/ALowOxidizes sensitive residues (Cys/Met).

Frequently Asked Questions (FAQs)

Q1: Why can't I just add Triethylamine (TEA) to dissolve it in DCM? A: Adding TEA neutralizes the Hydrochloride (HCl), converting the molecule into its "free base" form. However, amino acids exist as zwitterions (


) in their neutral state. This zwitterionic form is highly polar and remains insoluble in non-polar solvents like DCM. You must "mask" the charges (via silylation or esterification) to achieve true organic solubility.

Q2: I am trying to couple this amino acid, but the yield is very low. Is this a solubility issue? A: It is likely a combination of solubility and steric hindrance . The


-methyl group creates significant steric bulk, making the amine a poor nucleophile and the carboxylic acid difficult to activate.
  • Solution: Ensure complete solubility using Protocol A (BSA). Use high-efficiency coupling reagents like HATU or PyBOP rather than standard EDC/NHS. Extended reaction times (12–24h) are often required.

Q3: Can I use DMSO for the reaction? A: While DMSO dissolves the HCl salt well, it is generally discouraged for peptide coupling if the sequence contains Cysteine (Cys) or Methionine (Met) due to oxidation risks. Furthermore, DMSO is difficult to remove during workup. DMF or NMP are superior alternatives.

Q4: Does the HCl salt affect the stoichiometry of my coupling reagents? A: Yes. The HCl consumes one equivalent of the base (e.g., DIPEA) added to the reaction. You must account for this. If your protocol calls for 2 equiv of base, use 3 equiv when starting with the HCl salt.

Mechanistic Visualization

The following diagram illustrates the transformation of the insoluble lattice into a soluble reactive species via Silylation (Protocol A).

SilylationMechanism cluster_0 Result Insoluble Insoluble Salt (Lattice Energy High) Intermediate Transition State (Breaking H-Bonds) Insoluble->Intermediate Reflux in DCM BSA + BSA (Silylating Agent) BSA->Intermediate Soluble Soluble TMS-Ester (Lipophilic) Intermediate->Soluble - Acetamide

Figure 2: Mechanistic pathway of BSA-mediated solubilization, converting the ionic lattice to a lipophilic species.

References

  • CEM Corporation. (2014). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[2] CEM Application Notes. [Link]

Sources

Optimization

Side reactions in (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride catalyzed transformations

This guide functions as a specialized Technical Support Center for researchers utilizing (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride (also known as (S)- -methylproline HCl ) in asymmetric organocatalysis. Tec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride (also known as (S)-


-methylproline HCl ) in asymmetric organocatalysis.

Technical Support Center: (S)- -Methylproline HCl Catalysis

Status: Operational | Tier: Advanced Chemical Support Ticket Subject: Troubleshooting Side Reactions & Optimization in Enamine/Iminium Catalysis

System Overview: The "Quaternary" Advantage

Unlike standard (S)-proline, (S)-


-methylproline  possesses a quaternary carbon at the 

-position. This structural modification is not merely cosmetic; it is a functional "lock" that prevents the catalyst from racemizing via enolization.
  • Primary Use Case: Hajos-Parrish-Eder-Sauer-Wiechert reactions, Robinson annulations, and

    
    -functionalization of aldehydes.
    
  • The Trade-off: The added methyl group increases steric hindrance, often resulting in slower reaction rates compared to proline. Users frequently misdiagnose this kinetic lag as catalyst deactivation.

Diagnostic Hub: Troubleshooting Side Reactions

Select the symptom that best matches your experimental observation.

Issue A: Reaction Fails to Initiate (0% Conversion)

Diagnosis: The "Salt Trap" (Catalyst Lockout) The reagent is supplied as a Hydrochloride (HCl) salt for stability. In this form, the nitrogen is protonated (


) and cannot condense with the carbonyl substrate to form the active enamine/iminium species.
  • The Fix: You must perform an in situ neutralization or a free-basing step.

  • Protocol: Add a stoichiometric amount of base (e.g., Triethylamine or DIPEA) to the reaction mixture.

    • Caution: Excess base can racemize sensitive substrates.

    • Recommendation: Use a biphasic system (Water/Organic) where the free amino acid partitions into the aqueous phase, or use a basic buffer.

Issue B: Formation of Enone instead of Ketol (Over-Reaction)

Diagnosis: Uncontrolled Dehydration (Elimination) In Hajos-Parrish-type cyclizations, the target is often the


-hydroxy ketone (Ketol). However, (S)-

-methylproline can drive the reaction further to the

-unsaturated ketone (Enone) via water elimination.
  • Mechanism: The carboxylate group of the catalyst assists in the elimination of the hydroxyl group.

  • The Fix:

    • Temperature Control: Lower the reaction temperature to 0°C or -10°C. Elimination has a higher activation energy than the aldol addition.

    • Water Content: Add a controlled amount of water (1-5 eq.). Water stabilizes the zwitterionic intermediate and disfavors the dehydration equilibrium.

Issue C: Low Yield with Aldehydes (The "Parasitic" Pathway)

Diagnosis: Oxazolidinone Sequestration While the


-methyl group sterically hinders this pathway compared to proline, reactive aldehydes can still condense with the catalyst to form stable oxazolidinones. This removes the catalyst from the active cycle.
  • The Fix:

    • Slow Addition: Add the aldehyde slowly (syringe pump) to keep its concentration low relative to the enamine.

    • Solvent Switch: Avoid DMSO if possible; oxazolidinone formation is often reversible in protic solvents or chloroform.

Mechanistic Visualization

The following diagram illustrates the Active Catalytic Cycle versus the Parasitic Off-Cycle Trap . Note how the "Salt Activation" step is the gatekeeper for the entire process.

AlphaMethylProline_Cycle HCl_Salt (S)-α-Me-Pro · HCl (Inactive Storage Form) Free_Cat (S)-α-Me-Pro (Active Catalyst) HCl_Salt->Free_Cat  + Base (TEA/DIPEA)  - HCl Enamine Enamine Intermediate (Nucleophilic) Free_Cat->Enamine  + Substrate  - H2O Oxazolidinone Parasitic Oxazolidinone (Catalyst Sink) Free_Cat->Oxazolidinone  + Aldehyde (Fast) Substrate Ketone/Aldehyde Substrate Iminium Iminium Intermediate (Electrophilic) Enamine->Iminium  + Electrophile  (C-C Bond Formation) Product_Ketol Product: Ketol (Aldol Adduct) Iminium->Product_Ketol  Hydrolysis (+H2O)  Recycles Catalyst Product_Enone Side Product: Enone (Dehydration) Product_Ketol->Product_Enone  - H2O  (Over-reaction) Oxazolidinone->Free_Cat  Reversible in  Protic Solvents

Figure 1: The catalytic landscape of (S)-


-methylproline. The critical activation step (Red to Green) and the parasitic oxazolidinone trap (Red node) are highlighted.

Optimization Protocols

Standard Activation Protocol (The "Free-Basing" Step)

Use this protocol if your reaction shows no conversion after 4 hours.

StepActionTechnical Rationale
1 Suspend (S)-

-methylproline HCl in the reaction solvent (e.g., DMF, DMSO, or DCM).
The salt is likely insoluble; this is normal.
2 Add 1.0 equivalent of Triethylamine (TEA) or DIPEA.Neutralizes the HCl. The mixture may become homogeneous or change appearance as the free amino acid is liberated.
3 Stir for 15-30 minutes before adding the substrate.Ensures the active catalytic species is available immediately, preventing substrate self-condensation.
4 Optional: Add 5-10 mol% of water.Water aids in the hydrolysis of the iminium intermediate, closing the catalytic cycle.
Comparative Data: Proline vs. -Methylproline

Why switch to the methyl variant?

Feature(S)-Proline(S)-

-Methylproline
Catalyst Stability Prone to racemization over long reaction times.Racemization-free (Quaternary center).
Reaction Rate Fast.Slow (Steric hindrance).
Stereoselectivity Good (often syn in Mannich).High (often anti in Mannich due to fixed conformation).
Solubility Moderate in organic solvents.Poor (Zwitterionic character is stronger); requires polar solvents or additives.

Frequently Asked Questions (FAQ)

Q: I see a white precipitate forming during the reaction. Is this the product? A: Likely not. If you used the HCl salt and neutralized it with TEA, the precipitate is likely Triethylamine Hydrochloride (TEA·HCl) . This is a byproduct of the activation step and is generally inert. You can filter it off or proceed if the stirring is unimpeded.

Q: Can I use this catalyst for reactions requiring high temperatures (>80°C)? A: Yes. This is the primary advantage over proline. Proline can degrade (decarboxylate/racemize) at high temperatures. (S)-


-methylproline is significantly more thermally stable, allowing you to push difficult substrates that require heat.

Q: My ee% is lower than reported in literature. Why? A: Check your water content.

  • Too dry: The iminium hydrolysis is slow, leading to reversible steps that erode stereochemistry.

  • Too wet: Non-specific background hydrolysis occurs. Target: A defined water concentration (e.g., 2 equivalents relative to catalyst) is often the "sweet spot."

References

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry.

  • Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition.

  • List, B. (2002). Proline-catalyzed asymmetric reactions.[1][2][3][4][5] Tetrahedron.[6]

  • Movassaghi, M., & Jacobsen, E. N. (2002). The Simplest "Enzyme".[2] Science.

  • Seebach, D., et al. (2006). On the Mechanism of the Proline-Catalyzed Aldol Reaction: The Oxazolidinone Pathway.[7] Helvetica Chimica Acta.

Sources

Troubleshooting

Purification challenges of products from (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride reactions

This technical guide addresses the specific purification and handling challenges associated with (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride (also known as (S)- -methylproline HCl). This molecule presents a "...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific purification and handling challenges associated with (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride (also known as (S)-


-methylproline HCl).

This molecule presents a "double trouble" scenario for chemists:

  • Steric Hindrance: The quaternary

    
    -carbon severely restricts nucleophilic attack and coupling efficiency.[1][2]
    
  • Solubility Paradox: As a zwitterionic salt, it is highly water-soluble, making standard aqueous workups disastrous, yet it is poorly soluble in non-polar organic solvents used for chromatography.[1][2][3]

Module 1: The Solubility Paradox (Workup & Extraction)

The Core Issue: The hydrochloride salt of (S)-2-methylpyrrolidine-2-carboxylic acid is extremely hygroscopic and water-soluble (>100 mg/mL).[2] A standard liquid-liquid extraction (e.g., EtOAc vs. Water) will result in >90% product loss into the aqueous phase.[2][3]

Troubleshooting Protocol: The "Salting-Out" Extraction

Do not use pure Ethyl Acetate or Diethyl Ether.[1][2] You must increase the polarity of the organic phase to capture the zwitterion/salt.

Reagent Cocktail:

  • Solvent A: Chloroform (

    
    ) or Dichloromethane (DCM)[2][3]
    
  • Solvent B: Isopropyl Alcohol (IPA)[1][2][3]

  • Ratio: 3:1 (

    
    :IPA)[1][2][3]
    

Step-by-Step Procedure:

  • Saturation: Saturate your aqueous reaction mixture with solid NaCl (brine is not enough; add solid salt until it stops dissolving). This forces the organic product out ("salting out").[2][3]

  • Extraction: Extract with the 3:1

    
    :IPA cocktail (
    
    
    
    equal volumes).
  • Drying: The organic phase will carry some water.[1] Dry vigorously with anhydrous

    
     (Sodium Sulfate) for at least 30 minutes.
    
  • Concentration: Evaporate at

    
    C. The product will likely form a foam or oil, not a crystal, due to the methyl group disrupting lattice packing.[1][3]
    
Alternative: Resin-Based Desalting (Free-Basing)

If the HCl salt interferes with subsequent chemistry (e.g., acid-sensitive coupling), convert to the free base (zwitterion) without aqueous extraction.[2][3]

  • Dissolve crude HCl salt in minimal Methanol (MeOH).[1][2][3]

  • Pass through a column of Amberlyst A21 (weakly basic resin).[1][2][3]

  • Elute with MeOH.[1][2] The resin traps the HCl; the zwitterion elutes.

  • Concentrate to obtain the free amine.[1]

WorkupLogic Figure 1: Workup Decision Tree for Alpha-Methylproline Derivatives Start Crude Reaction Mixture ((S)-alpha-methylproline HCl) Decision Is the product protected (Boc/Fmoc)? Start->Decision Protected Yes (Hydrophobic) Decision->Protected Yes Unprotected No (Zwitterionic/Salt) Decision->Unprotected No Standard Standard Extraction (EtOAc / weak acid wash) Protected->Standard Special Salting-Out Method (NaCl Saturation) Unprotected->Special Resin Alternative: Amberlyst A21 Desalting Unprotected->Resin If HCl removal needed Solvent Use 3:1 CHCl3:IPA Avoid pure EtOAc Special->Solvent

Module 2: Overcoming Steric Hindrance (Coupling Efficiency)

The Core Issue: The


-methyl group acts as a shield, blocking the approach of incoming nucleophiles (for esterification) or electrophiles (for peptide coupling).[3] Standard reagents like EDC/NHS or DCC often fail or result in slow kinetics, leading to unreacted starting material that complicates purification.[1][3]
Critical Analysis of Coupling Reagents
Reagent ClassRecommendationTechnical Rationale
Carbodiimides (EDC/DCC) AVOID Kinetics are too slow for the hindered

-carbon.[1][2] High risk of N-acylurea side products.[1][2]
Phosphoniums (PyBOP) MODERATE Better than EDC, but generates HMPA (carcinogen) or requires difficult phosphorus removal.[1][2][3]
Uroniums (HATU/HBTU) HIGH HATU is the gold standard here.[1][2][3] The HOAt leaving group assists in pre-organization, overcoming the steric barrier.[3]
Acid Fluorides EXPERT If HATU fails, convert the amino acid to an Acid Fluoride (using TFFH). The small radius of Fluorine allows attack even in sterically congested centers.
Protocol: The "Double-Coupling" Strategy

For solid-phase or difficult solution-phase couplings involving (S)-2-methylproline:

  • Activation: Use HATU (1.2 eq) and HOAt (1.2 eq) with DIEA (2.5 eq).

  • Solvent: Use minimal DMF (high concentration drives kinetics).

  • Time: Extend reaction time to 4–12 hours (vs. standard 1 hour).

  • Re-couple: Filter/wash and repeat the coupling step with fresh reagents.[1] Do not rely on a single pass.

Module 3: Purification Strategies

Separating the hindered product from unreacted starting material is the primary chromatographic challenge.

Scenario A: Protected Intermediate (Non-polar)
  • Method: Flash Chromatography (Silica).[1][2][3][4]

  • Challenge: The product often streaks due to the tertiary amide rotamers (cis/trans isomerization is slow on the NMR/Column timescale).

  • Modification: Add 1% Triethylamine (if acid stable) or 0.5% Acetic Acid to the eluent to sharpen peaks.[1][2][3]

  • Eluent: 0-100% EtOAc in Hexanes is usually insufficient.[1][2] Use DCM/MeOH gradients (e.g., 0-10% MeOH in DCM) for better resolution of the polar protected amine.[2][3]

Scenario B: Final Deprotected Product (Polar)
  • Method: Preparative HPLC (Reverse Phase C18).[1][2][3]

  • Buffer Choice:

    • Acidic (0.1% TFA): Standard. Keeps the amine protonated (

      
      ).[2][3] Good peak shape. Note: Product will be a TFA salt.
      
    • Basic (10mM

      
      , pH 10):  Use "XTerra" or "Gemini" high-pH stable columns. This keeps the amine neutral and the carboxylic acid ionized (
      
      
      
      ).[2]
  • Elution Profile: (S)-2-methylproline is more hydrophobic than native proline.[1][2] Expect it to elute later than Proline impurities.[1][2]

PurificationFlow Figure 2: Purification Workflow based on Solubility Crude Crude Product Check Check Solubility Crude->Check OrgSol Soluble in DCM/EtOAc (Protected) Check->OrgSol AqSol Water Soluble Only (Free Amino Acid) Check->AqSol Flash Flash Chromatography (Silica) OrgSol->Flash Add 1% Et3N Prep Prep HPLC (C18 Reverse Phase) AqSol->Prep Preferred IonEx Ion Exchange (Dowex/SCX) AqSol->IonEx For Salt Removal

FAQ: Troubleshooting & Myths

Q1: I am worried about racemization during coupling. Should I use lower temperatures?

  • Answer: Paradoxically, (S)-2-methylproline is less prone to racemization than standard amino acids.[1][2]

  • Why? The primary mechanism of racemization involves proton abstraction from the

    
    -carbon to form an oxazolone intermediate. Since (S)-2-methylproline has a methyl group instead of a proton at the 
    
    
    
    -position, this pathway is blocked.[2] You can use more vigorous coupling conditions (HATU, longer times) without fear of losing chirality.[1][2][3]

Q2: My product is an oil/foam, but the literature says "solid." Why?

  • Answer: The

    
    -methyl group disrupts the crystal lattice packing.[2] Unless you have the exact same salt form (e.g., HCl vs. TFA vs. free base) and hydration state, it will likely remain an amorphous foam.[1][3] Lyophilization from water/acetonitrile is the best way to get a handleable powder.[1]
    

Q3: The NMR shows double peaks. Is it impure?

  • Answer: Likely not.[1][2][5] Proline derivatives exhibit cis/trans isomerization around the amide bond.[1] The

    
    -methyl group exacerbates this, creating two distinct rotamer populations that are visible on the NMR timescale. Run the NMR at elevated temperature (
    
    
    
    C) or in DMSO-
    
    
    ; if the peaks coalesce, it is a single pure compound.[2]

References

  • Synthesis & Properties: GuideChem. (n.d.).[1][2][3] (S)-2-Methylpyrrolidine-2-carboxylic acid (Hydrochloride) Properties and Synthesis. Link

  • Coupling Reagents: National Institutes of Health (NIH). (2023).[1][2][3] Suppression of alpha-carbon racemization in peptide synthesis. Link

  • Steric Hindrance in Proline Derivatives: PubMed Central. (2009).[1][2][3] Proline Editing: Analysis of Steric versus Stereoelectronic Effects. Link

  • Solubility Data: MedChemExpress. (S)-2-Methylpyrrolidine-2-carboxylic acid Product Data Sheet. Link

  • General Peptide Synthesis: Sigma-Aldrich.[1][2] Overcoming Aggregation and Steric Hindrance in Solid-phase Peptide Synthesis. Link

Sources

Optimization

Enhancing the catalytic activity of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride

Topic: Enhancing Catalytic Activity & Troubleshooting Status: Operational | Expert Level: Senior Application Scientist Core Technical Overview Reagent Identity: (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride Com...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Catalytic Activity & Troubleshooting

Status: Operational | Expert Level: Senior Application Scientist

Core Technical Overview

Reagent Identity: (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride Common Names: (S)-


-Methylproline HCl, (S)-2-Me-Pro 

HCl Primary Application: Asymmetric Organocatalysis (Aldol, Mannich, Michael,

-functionalization).

The "Alpha-Methyl" Paradox: Unlike standard L-Proline, this analog possesses a quaternary carbon at the


-position.
  • The Advantage: It is non-racemizable . The quaternary center prevents the catalyst from racemizing via enolization, a common failure mode in standard proline catalysis. It also imposes rigid stereocontrol.

  • The Challenge (Why you are here): The extra methyl group adds significant steric bulk .[1] This drastically reduces the rate of enamine formation (kinetics), often resulting in sluggish reactions compared to simple proline.

Objective: This guide details how to unlock the high enantioselectivity of this reagent while recovering reaction velocity.

Catalyst Activation (Critical Step)

Issue: Users often add the HCl salt directly to the reaction, resulting in 0% conversion. Mechanism: The HCl salt protonates the secondary amine (


). The catalytic cycle requires a free amine (

) to attack the carbonyl substrate.
Protocol: In-Situ Neutralization

Do not perform aqueous extraction to free the base; the zwitterion is water-soluble and difficult to recover. Use this in-situ method.

  • Solvent Choice: Select a solvent capable of dissolving the salt (e.g., DMSO, DMF, or MeOH) or use a biphasic system (CHCl

    
    /H
    
    
    
    O).
  • Base Addition: Add 1.0 equivalent of a tertiary amine base relative to the catalyst.

    • Recommended: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Avoid: Inorganic bases (NaOH, KOH) unless using a specific phase-transfer protocol, as they can induce side reactions with sensitive substrates.

  • Equilibration: Stir for 15 minutes before adding the electrophile/nucleophile to ensure the free amine is generated.

ActivationCycle Salt (S)-2-Me-Pro HCl (Inactive) Base Add Base (e.g., TEA, 1.0 eq) Salt->Base FreeBase Free Amine Catalyst (Active Nucleophile) Base->FreeBase Deprotonation Enamine Enamine Intermediate (Catalytic Species) FreeBase->Enamine + Ketone/Aldehyde - H2O Enamine->FreeBase Cycle Completes

Figure 1: Activation Workflow. The transition from the inactive hydrochloride salt to the active enamine species.

Kinetic Enhancement: The "Water Effect"

Issue: Reaction is active but extremely slow (>48h for 50% conversion). Root Cause: The steric bulk of the


-methyl group hinders the formation of the enamine.[1] Furthermore, in dry organic solvents, the catalyst can form "parasitic" oxazolidinones (dead-end species) with the substrate.

The Solution: Controlled Water Addition. Water plays a dual role:

  • Proton Shuttle: It lowers the energy of the transition state by facilitating proton transfer.

  • Catalyst Regeneration: It accelerates the hydrolysis of the iminium intermediate, releasing the product and regenerating the catalyst.

Optimization Table: Solvent & Additive Effects
Solvent SystemAdditiveKinetic RateEnantioselectivity (

)
Recommendation
Anhydrous DMSO NoneSlowHighGood for very sensitive substrates.
DMSO 1-5 eq. H

O
Fast High Standard Starting Point.
CHCl

NoneVery SlowModeratePoor solubility of the zwitterion.
CHCl

Surfactant ModerateHigh"Emulsion Catalysis" (requires vigorous stirring).
Ionic Liquids NoneFastHighExcellent but expensive/hard to work up.
Mechanism of Water Enhancement

The diagram below illustrates how a water molecule bridges the transition state, allowing the reaction to bypass the high-energy direct proton transfer.

WaterEffect Substrate Aldehyde + Ketone DryTS Dry Transition State (High Energy/Strained) Substrate->DryTS Slow (Steric Clash) WetTS Water-Bridged TS (Proton Shuttle) Substrate->WetTS Fast (H-Bond Network) Product Product + Catalyst DryTS->Product WetTS->Product

Figure 2: The Water Effect. Water acts as a proton shuttle, stabilizing the transition state and accelerating turnover.

Troubleshooting Guide (FAQ)

Q1: My catalyst won't dissolve in Toluene or DCM.

Diagnosis: (S)-2-Me-Pro is a zwitterionic amino acid. It is highly polar and insoluble in non-polar aromatics or chlorinated solvents. Solution:

  • Switch Solvents: Use DMSO, DMF, or wet THF.

  • Biphasic System: If you must use Toluene, add a small amount of water (creating a biphasic mixture) and use high-speed stirring. The reaction occurs at the interface or in the aqueous droplet.

Q2: I see high conversion but low enantioselectivity ( ).

Diagnosis:

  • Background Reaction: If using a base to neutralize the HCl, excess base might be catalyzing a non-selective racemic background reaction.

  • Temperature: Room temperature might be too high for this sterically hindered catalyst to maintain rigid control. Solution:

  • Reduce Base: Ensure you use exactly 1.0 equivalent of base relative to the HCl salt.

  • Lower Temperature: Cool the reaction to 0°C or -20°C. Note: This will slow the reaction further, so increase catalyst loading (up to 20-30 mol%) to compensate.

Q3: The reaction stops at 60% conversion.

Diagnosis: Product Inhibition or Catalyst Deactivation. Solution:

  • Check pH: As the reaction progresses, acidic byproducts may accumulate. Verify the system remains slightly basic/neutral.

  • Add More Water: As the product concentration increases, the hydrolysis step (releasing product) becomes the rate-limiting step. Adding 2-5% volume of water can push the equilibrium forward.

Experimental Protocol: Optimized Aldol Reaction

Context: Typical Aldol reaction between Acetone and 4-Nitrobenzaldehyde.

  • Preparation: In a vial, weigh (S)-2-methylpyrrolidine-2-carboxylic acid HCl (20 mol%).

  • Activation: Add DMSO (1.0 M concentration relative to aldehyde). Add Triethylamine (20 mol%, 1.0 eq to catalyst). Stir for 10 mins.

  • Substrate A: Add Acetone (20 equivalents). Note: Large excess of the ketone donor drives kinetics.

  • Enhancement: Add Water (5 equivalents relative to aldehyde).

  • Substrate B: Add 4-Nitrobenzaldehyde (1.0 equivalent).

  • Monitoring: Stir at Room Temperature. Monitor by TLC/HPLC.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

  • Seebach, D., et al. (1988). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 27(12), 1624-1654. Link

  • Mase, N., et al. (2006). Organocatalytic direct asymmetric aldol reaction in aqueous media. Journal of the American Chemical Society, 128(3), 734-735. Link

  • Sigma-Aldrich. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride Product Page.[2] Link

Sources

Reference Data & Comparative Studies

Validation

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride vs other chiral pyrrolidine catalysts

Executive Summary: The Quaternary Advantage In the landscape of organocatalysis, L-Proline is the foundational benchmark. However, its application is frequently limited by "parasitic" side reactions—specifically oxazolid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Advantage

In the landscape of organocatalysis, L-Proline is the foundational benchmark. However, its application is frequently limited by "parasitic" side reactions—specifically oxazolidinone formation—and solubility constraints. (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride (also known as (S)-


-methylproline ) is not merely a derivative; it is a mechanistic problem-solver.

By introducing a methyl group at the


-carbon (the quaternary center), this catalyst introduces a "conformational lock" and a steric block.[1] This guide details how this structural modification prevents catalyst deactivation, enhances stereocontrol in sterically demanding manifolds, and provides a robust alternative when standard proline protocols fail.

Part 1: Mechanistic Differentiation

The "Parasitic" Oxazolidinone Trap

To understand the value of (S)-


-methylproline, one must first understand the failure mode of L-Proline. In aldehyde-rich environments, L-Proline reacts with the substrate to form a stable oxazolidinone intermediate. This is a "parasitic" off-cycle species that sequesters the catalyst, halting the reaction cycle.

(S)-


-methylproline  effectively eliminates this pathway. The quaternary methyl group sterically hinders the ring closure required to form the oxazolidinone, forcing the equilibrium back toward the active enamine/iminium species.
Diagram 1: The Catalytic Cycle & The Oxazolidinone Block

The following diagram illustrates the standard enamine cycle and explicitly highlights where (S)-


-methylproline blocks the deactivation pathway that plagues L-Proline.

CatalyticCycle cluster_legend Mechanism Legend Catalyst (S)-alpha-Me-Proline (Active Catalyst) Iminium Iminium Ion (Intermediate) Catalyst->Iminium + Substrate (-H2O) Substrate Carbonyl Substrate Enamine Enamine (Nucleophile) Iminium->Enamine Tautomerization Oxazolidinone Parasitic Oxazolidinone (Catalyst Sink) Iminium->Oxazolidinone BLOCKED by Quaternary Methyl Product Chiral Product Enamine->Product + Electrophile / Hydrolysis Product->Catalyst Cycle Complete key Blue: Active Catalyst | Green: Productive Cycle | Red: Parasitic Pathway (Blocked)

Figure 1: The catalytic cycle demonstrating how the


-methyl group prevents the formation of the parasitic oxazolidinone sink, a common failure mode in L-Proline catalysis.

Part 2: Comparative Performance Analysis

The following data matrix compares (S)-


-methylproline against the two most common alternatives: L-Proline (General purpose) and MacMillan Imidazolidinones (High reactivity).
Table 1: Catalyst Performance Matrix
Feature(S)-

-Methylproline
L-Proline MacMillan Catalyst (Gen 1)
Primary Activation Bifunctional (Enamine + H-Bond)Bifunctional (Enamine + H-Bond)Iminium / Enamine (Monofunctional)
Oxazolidinone Formation Negligible (Sterically blocked)High (Major deactivation pathway)Low (Different mechanism)
Solubility (Organic Solvents) High (Lipophilic methyl group)Low (Often requires DMSO/DMF)Moderate to High
Reaction Rate Moderate (Steric bulk slows attack)Fast (unless deactivated)Fast
Stereocontrol (ee) Excellent (Rigid quaternary center)Good (Substrate dependent)Excellent
Ideal Use Case

-Functionalization, Aldol with reactive aldehydes
Simple Aldol/Mannich reactionsDiels-Alder, Friedel-Crafts
Key Experimental Insight:

In direct asymmetric aldol reactions involving electron-deficient aldehydes (e.g., chloral or nitro-benzaldehydes), L-Proline often yields <30% conversion due to rapid oxazolidinone formation. Under identical conditions, (S)-


-methylproline maintains >85% conversion  because the catalyst remains active in the cycle [1, 2].

Part 3: Experimental Protocols

Handling the Hydrochloride Salt

(S)-2-methylpyrrolidine-2-carboxylic acid is supplied as an HCl salt to ensure shelf stability. It is catalytically inactive in this form. You must perform an in situ neutralization (free-basing) to release the active secondary amine.

Protocol: In Situ Neutralization for Asymmetric Aldol

Objective: Catalytic activation without isolating the unstable free amino acid.

  • Preparation:

    • Weigh (S)-2-methylpyrrolidine-2-carboxylic acid HCl (20 mol%) into the reaction vessel.

    • Add the solvent (e.g., DMF, DMSO, or DCM depending on substrate solubility).

  • Neutralization (The Critical Step):

    • Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (20 mol%, equimolar to the catalyst).

    • Note: Do not use inorganic bases (KOH/NaOH) if water is not the solvent, as solubility issues will prevent complete neutralization.

    • Stir for 10–15 minutes at room temperature. The solution may become slightly cloudy due to amine-salt formation.

  • Reaction Initiation:

    • Add the Ketone donor (e.g., Cyclohexanone) first. Stir for 5 minutes to allow enamine pre-formation.

    • Add the Aldehyde acceptor slowly.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc.[2] The catalyst remains in the aqueous phase (or can be recovered via ion-exchange chromatography if cost is a factor).

Part 4: Strategic Selection (Decision Matrix)

Use this logic flow to determine when to deploy the


-methyl variant versus standard proline.
Diagram 2: Catalyst Selection Flowchart

DecisionMatrix Start Select Reaction Type Q1 Is the substrate an Aldehyde prone to hydration? Start->Q1 LProline Use L-Proline (Standard Benchmark) Q1->LProline No (Simple Ketones) CheckSterics Is the desired product a Quaternary Center? Q1->CheckSterics Yes (Reactive Aldehydes) AlphaMe Use (S)-alpha-Methylproline (Robustness Required) LProline->AlphaMe If Low Yield/Conversion (Parasitic Failure) CheckSterics->AlphaMe Yes (e.g., alpha-alkylation) MacMillan Use MacMillan Catalyst (Reactivity Required) CheckSterics->MacMillan No (Standard functionalization)

Figure 2: Decision matrix for selecting the optimal pyrrolidine-based catalyst based on substrate reactivity and structural goals.

References

  • Seebach, D., et al. (2007). "Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis?". Helvetica Chimica Acta.[3]

  • List, B. (2002). "Proline-catalyzed asymmetric reactions". Tetrahedron.

  • PubChem. (2025).[4][5] "(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride Compound Summary". National Library of Medicine. [4]

  • Grob, J., et al. (2019). "Method for preparation of alpha-methyl-l-proline". Google Patents (WO2019002344A1).

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride

This guide provides an in-depth comparison of analytical methodologies for the validation of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride, a chiral active pharmaceutical ingredient (API). As a cyclic amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride, a chiral active pharmaceutical ingredient (API). As a cyclic amino acid analog, this compound presents unique analytical challenges, primarily related to its stereoisomeric purity and lack of a strong UV chromophore. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] This is a mandatory requirement in the pharmaceutical industry, governed by international guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6] For a chiral molecule such as (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride, the analytical methods must not only quantify the active ingredient but also ensure the control of its enantiomeric counterpart, the (R)-isomer, which could have different pharmacological or toxicological properties.

Regulatory Framework: The Foundation of Validation

Analytical method validation is underpinned by a robust regulatory framework. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is a cornerstone document that outlines the necessary validation characteristics.[7][8] These are complemented by the USP General Chapter <1225> "Validation of Compendial Procedures" and various FDA guidances, which together establish the requirements for demonstrating a method's suitability.[1][3][4][9] Recently, the ICH has moved towards a lifecycle approach with the introduction of ICH Q14 and the revision of Q2(R2), emphasizing a continuous understanding of the method throughout its use.[10][11][12]

The core validation parameters that must be assessed depend on the type of analytical procedure. For a quantitative assay of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride and the determination of its enantiomeric impurity, the following parameters are critical:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

cluster_Lifecycle Analytical Method Lifecycle cluster_Params Key Validation Parameters Dev Method Development Val Method Validation (ICH Q2) Dev->Val Establishes Fitness for Purpose Ver Method Verification/Transfer Val->Ver Implementation for Routine Use Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOQ LOQ / LOD Rob Robustness

Caption: The Analytical Method Validation Workflow.

Comparison of Key Analytical Methods

The selection of an analytical method is driven by the physicochemical properties of the analyte. For (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride, the key considerations are its chiral nature, high polarity, and the absence of a significant UV chromophore.

MethodPrincipleSuitability for (S)-2-methylpyrrolidine-2-carboxylic acid HClProsCons
Chiral HPLC with UV/ELSD/CAD Differential partitioning of enantiomers on a Chiral Stationary Phase (CSP).[13][14][15] Detection via UV (low wavelength), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD).Primary Method. Ideal for both assay (quantification of the S-enantiomer) and determination of the R-enantiomer (enantiomeric purity).High specificity for enantiomers; excellent precision and accuracy; can be made stability-indicating.Requires specialized, expensive chiral columns; method development can be complex; requires sensitive detectors due to poor UV absorbance.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in a gaseous mobile phase.[16][17] Often requires derivatization to increase volatility and improve peak shape for amines.[18][19]Secondary/Impurity Method. Suitable for volatile impurities (e.g., residual solvents) or for the main analyte after derivatization. Can be used with chiral columns for enantiomeric separation.[20]High sensitivity, especially with MS detection; excellent for volatile organic impurities.Derivatization adds complexity and potential for error; amines can exhibit poor peak shape (tailing) on standard columns.[16]
Potentiometric Titration Neutralization reaction between the hydrochloride salt (an acid) and a standardized basic titrant, or titration of the amine base after neutralization.[21]Orthogonal Assay Method. Excellent for determining the overall purity/assay of the bulk API as a hydrochloride salt. It provides a result based on a different chemical principle than chromatography.High precision and accuracy; inexpensive and rapid; based on a primary chemical property (basicity/acidity).Non-specific; it cannot distinguish between the analyte and other basic or acidic impurities and cannot determine enantiomeric purity.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[22][23][24]Characterization/Trace Analysis. Primarily for reference standard characterization, impurity identification, and quantification of trace-level impurities or metabolites in complex matrices.Unparalleled sensitivity and selectivity; provides structural information for unknown impurities.High instrument cost and complexity; not typically used for routine release testing of bulk API unless required for specific impurities.

In-Depth Validation Protocol: A Chiral HPLC Case Study

This section provides a detailed, step-by-step methodology for the validation of a stability-indicating chiral HPLC method for the assay and enantiomeric purity of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride.

Experimental Protocol: Chiral HPLC Method
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[13]

  • Mobile Phase: n-hexane:ethanol:diethylamine (85:15:0.1, v/v/v). Rationale: Normal phase chromatography often provides better selectivity for chiral separations on polysaccharide CSPs. Diethylamine is a basic modifier added to prevent peak tailing of the amine analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm. Rationale: The lack of a strong chromophore necessitates detection at low wavelengths where the carboxyl and amine groups show some absorbance.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL for the assay and enantiomeric purity determination.

Validation Parameter 1: Specificity and Stability-Indicating Properties

Specificity is demonstrated by showing that the method can separate the (S)-enantiomer from its (R)-enantiomer and any potential degradation products. This is achieved through forced degradation studies.[3]

Protocol:

  • Prepare solutions of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride at 1.0 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid API at 105°C for 48 hours.

    • Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.

  • Analyze a blank (mobile phase), a reference standard solution, a sample of the (R)-enantiomer, and all stressed samples.

  • Evaluate peak purity for the main (S)-enantiomer peak in all stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The (S)-enantiomer is baseline resolved from the (R)-enantiomer (Resolution > 2.0).

  • No co-elution of degradation peaks with the main peak (peak purity angle should be less than the purity threshold).

  • The method is deemed "stability-indicating" if it can resolve all degradation products from the main analyte peak.

cluster_Stress Forced Degradation Conditions API (S)-API Solution Acid Acid (0.1M HCl) API->Acid Base Base (0.1M NaOH) API->Base Ox Oxidation (3% H2O2) API->Ox Heat Thermal (105°C) API->Heat Light Photolytic (ICH Q1B) API->Light Analysis Chiral HPLC Analysis Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Result Specificity Demonstrated: - (S)-Peak Resolved - Degradants Separated - Peak Purity Passes Analysis->Result

Caption: Workflow for demonstrating method specificity.

Validation Parameters 2-5: Linearity, Range, Accuracy, and Precision

These parameters are evaluated to ensure the method provides reliable quantitative results over a specified concentration range.

Protocol:

  • Linearity: Prepare a series of at least five concentrations of the (S)-enantiomer reference standard across the proposed range (e.g., 80% to 120% of the nominal concentration for assay; LOQ to 200% of the impurity limit for the (R)-enantiomer). Plot peak area versus concentration and perform linear regression.

  • Accuracy: Analyze samples with a known amount of spiked analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. This is often done by spiking the API into a placebo matrix if validating for a drug product.

  • Precision (Repeatability): Perform at least six replicate injections of a single sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, or on a different instrument.

Summary of Acceptance Criteria and Representative Data

The following table summarizes typical acceptance criteria based on ICH guidelines and provides a set of representative (hypothetical) experimental data for the validation of the chiral HPLC method.

Validation ParameterAcceptance CriteriaRepresentative Data for (S)-Enantiomer (Assay)Representative Data for (R)-Enantiomer (Impurity)
Linearity (r²) Coefficient of determination (r²) ≥ 0.999r² = 0.9995r² = 0.9992
Range 80% - 120% of nominal concentration (Assay)LOQ - 120% of specification limit (Impurity)0.8 - 1.2 mg/mL0.0005 - 0.0018 mg/mL (for a 0.15% limit)
Accuracy (% Recovery) 98.0% - 102.0% of the true valueAverage Recovery = 99.7%Average Recovery = 101.2%
Precision - Repeatability (%RSD) Relative Standard Deviation (RSD) ≤ 2.0% (Assay)RSD ≤ 10.0% (Impurity at limit)%RSD = 0.85% (n=6)%RSD = 4.5% (n=6)
Precision - Intermediate (%RSD) RSD ≤ 2.0% (Assay)RSD ≤ 10.0% (Impurity at limit)%RSD = 1.1% (results from two days, two analysts)%RSD = 6.8% (results from two days, two analysts)
LOQ Signal-to-Noise ratio ≥ 10; must be determined with acceptable precision and accuracy.N/A for Assay0.05% of nominal concentration (0.0005 mg/mL) with RSD < 10% and Recovery 80-120%
Robustness No significant impact on results from minor changes (e.g., flow rate ±10%, temp ±2°C).Resolution between enantiomers remained > 2.0; Assay results changed by < 2.0%.N/A

References

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][3][9]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. [Link][1][4][25]

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5][8]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][10]

  • uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link][1]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link][11]

  • Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link][12]

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link][26]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][2]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link][27]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link][6]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link][13]

  • MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. [Link][18]

  • IJCRT.org. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. [Link][14]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. [Link][16]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link][15]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link][20]

  • MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link][23]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link][17]

  • ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. [Link][19]

  • Harvey, D. Analytical Chemistry 2.0. [Link][21]

Sources

Validation

A Comparative Guide to Organocatalysis: Benchmarking (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the selection of an optimal organocatalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an optimal organocatalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of an asymmetric synthesis. Among the pantheon of privileged proline-based catalysts, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-α-methylproline hydrochloride, has emerged as a potent and often superior alternative to its parent amino acid, (S)-proline. This guide provides an in-depth technical comparison of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride against other widely used organocatalysts, supported by experimental data, mechanistic insights, and detailed protocols to inform your catalyst selection process.

The Rise of a Superior Catalyst: Understanding the α-Methyl Advantage

(S)-Proline has long been a cornerstone of organocatalysis, lauded for its simplicity, availability, and ability to facilitate a wide array of asymmetric transformations through enamine and iminium ion intermediates. However, the introduction of a methyl group at the α-position of the pyrrolidine ring in (S)-2-methylpyrrolidine-2-carboxylic acid brings about a significant enhancement in catalytic performance.

The key to this improvement lies in the conformational rigidity imparted by the α-methyl group. This steric hindrance locks the prolyl amide bond in a trans conformation, which is crucial for achieving high levels of stereocontrol. This conformational locking minimizes competing reaction pathways and transition states, leading to a more defined and stereoselective catalytic cycle. A density functional theory study has provided a compelling explanation for the remarkable increase in enantioselectivity observed when using 2-methylproline over proline. The study suggests that the methyl group influences the stability of the anti and syn transition states to different extents, thereby amplifying the energy difference between the pathways leading to the major and minor enantiomers.[1]

This guide will now delve into a comparative analysis of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride's performance in key asymmetric reactions, benchmarking it against (S)-proline and other notable organocatalysts.

Comparative Performance in Asymmetric Transformations

The true measure of an organocatalyst lies in its performance across a range of synthetically important reactions. Here, we present a comparative analysis of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride in intramolecular α-alkylation of aldehydes, a reaction where its superiority has been demonstrably proven.

Intramolecular α-Alkylation of Aldehydes: A Case Study in Excellence

The intramolecular α-alkylation of aldehydes is a powerful method for the construction of cyclic systems with high enantiopurity. It is in this reaction that the advantages of the α-methyl group in (S)-2-methylpyrrolidine-2-carboxylic acid become strikingly clear.

In a seminal study by Benjamin List and his group, the performance of (S)-2-methylpyrrolidine-2-carboxylic acid ((S)-α-methyl proline) was directly compared to that of (S)-proline in the intramolecular alkylation of a halo-aldehyde. The results, summarized in the table below, unequivocally demonstrate the superiority of the α-methylated catalyst.

CatalystYield (%)Enantiomeric Excess (ee, %)
(S)-Proline8068
(S)-2-Methylpyrrolidine-2-carboxylic acid9295

Data sourced from a study by Benjamin List's research group.[2]

The data clearly shows that (S)-2-methylpyrrolidine-2-carboxylic acid not only provides a significantly higher yield but also a dramatic improvement in enantioselectivity, boosting the ee from a modest 68% to an excellent 95%.[2] This enhancement is attributed to the aforementioned conformational rigidity imparted by the α-methyl group, which leads to a more organized transition state and more effective transfer of chirality.

Experimental Protocols: A Guide to Practical Application

To ensure the reproducibility and reliability of your results, we provide a detailed, step-by-step methodology for a key experiment where (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride has demonstrated its exceptional performance.

Protocol: Enantioselective Intramolecular α-Alkylation of an Aldehyde

This protocol is adapted from the work of List and coworkers and is a testament to the practical utility of (S)-2-methylpyrrolidine-2-carboxylic acid as a superior organocatalyst.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve halo-aldehyde in Chloroform catalyst Add (S)-2-methylpyrrolidine- 2-carboxylic acid (10 mol%) start->catalyst base Add Triethylamine (1 equiv.) catalyst->base cool Cool to -30 °C base->cool stir Stir at -30 °C (Monitor by TLC) cool->stir Maintain Temperature quench Quench with aq. NH4Cl stir->quench Reaction Complete extract Extract with CH2Cl2 quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify

Caption: Workflow for the (S)-2-methylpyrrolidine-2-carboxylic acid catalyzed intramolecular α-alkylation.

Materials:

  • Halo-aldehyde substrate

  • (S)-2-Methylpyrrolidine-2-carboxylic acid (or its hydrochloride salt)

  • Triethylamine (Et3N)

  • Anhydrous Chloroform (CHCl3)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Solvents for flash chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the halo-aldehyde (1.0 mmol) in anhydrous chloroform (10 mL) is added (S)-2-methylpyrrolidine-2-carboxylic acid (0.1 mmol, 10 mol%).

  • Triethylamine (1.0 mmol, 1.0 equiv.) is then added to the mixture.

  • The reaction mixture is cooled to -30 °C and stirred at this temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired enantioenriched cyclic aldehyde.

Benchmarking Against Other Proline Derivatives

While (S)-proline is the most fundamental benchmark, a diverse array of proline derivatives have been developed, each with its own set of advantages. Among the most successful are the diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts.

Diagram of Catalyst Structures:

Sources

Comparative

A Comparative Guide to the Kinetic Performance of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride in Asymmetric Organocatalysis

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount to achieving desired efficiency, stereoselectivity, and scalability in asymmetric synthesis. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount to achieving desired efficiency, stereoselectivity, and scalability in asymmetric synthesis. This guide provides an in-depth analysis of the kinetic profile of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride, a second-generation organocatalyst. We will objectively compare its performance against its parent compound, (S)-proline, and provide the experimental framework necessary to validate these findings in your own laboratory.

Introduction: Beyond Proline, The Rationale for C2-Substitution

The discovery that simple amino acids, particularly (S)-proline, could catalyze asymmetric transformations marked a paradigm shift in synthesis, establishing the field of organocatalysis.[1] Proline's effectiveness stems from its bifunctional nature: the secondary amine forms a nucleophilic enamine intermediate with carbonyl donors, while the carboxylic acid acts as an intramolecular Brønsted acid to activate the electrophile and control the stereochemical outcome via a hydrogen-bonded transition state.[2][3]

Despite its utility, (S)-proline suffers from limitations, including modest solubility in many organic solvents and, in some cases, suboptimal enantioselectivity.[2] This spurred the development of derivatives to enhance its catalytic prowess. (S)-2-methylpyrrolidine-2-carboxylic acid is one such derivative, designed based on a key mechanistic insight.[4] The introduction of a methyl group at the C2 position, adjacent to the carboxylic acid, creates a more sterically hindered environment. This modification is not merely decorative; it is a strategic choice intended to increase the rigidity of the transition state assembly, thereby amplifying the facial discrimination of the electrophile and leading to higher levels of stereocontrol. This guide will explore the kinetic ramifications of this structural enhancement.

The Catalytic Cycle: An Enamine-Based Mechanism

Like its progenitor, (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride operates through an enamine-based catalytic cycle, primarily for reactions involving carbonyl compounds such as aldol and Michael additions.[1][3] The generally accepted mechanism proceeds as follows:

  • Enamine Formation: The secondary amine of the pyrrolidine ring condenses with a carbonyl donor (e.g., an aldehyde or ketone) to form a transient, chiral enamine intermediate.

  • Stereoselective C-C Bond Formation: The enamine, now acting as the nucleophile, attacks an electrophilic acceptor (e.g., a nitroolefin or another aldehyde). The stereochemistry of this step is directed by a highly organized transition state, stabilized by a hydrogen bond between the catalyst's carboxylic acid group and the electrophile. The C2-methyl group plays a crucial role here by sterically shielding one face of the enamine, further enforcing a specific trajectory of attack.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water, releasing the final product and regenerating the active catalyst, allowing it to re-enter the catalytic cycle.

Below is a diagram illustrating this fundamental pathway.

Catalytic_Cycle Catalyst (S)-2-methylpyrrolidine- 2-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H2O Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Product Chiral Product Iminium->Product + H2O Product->Catalyst - Catalyst (Regenerated)

Caption: The enamine catalytic cycle for reactions mediated by proline derivatives.

Comparative Kinetic and Performance Analysis

The true measure of a catalyst lies in its performance relative to established alternatives. The asymmetric Michael addition of aldehydes to nitroolefins is a benchmark reaction for evaluating enamine catalysis, as it is a vital C-C bond-forming reaction in synthetic chemistry.[5] We present a comparative summary of data, pitting (S)-2-methylpyrrolidine-2-carboxylic acid against the classic (S)-proline.

Table 1: Performance Comparison in the Asymmetric Michael Addition of Propanal to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)dr (syn:anti)
(S)-Proline 20DMSO48859293:7
(S)-2-methylpyrrolidine-2-carboxylic acid HCl 10CH2Cl22495>9998:2

Note: The data presented is representative and synthesized from typical outcomes reported in organocatalysis literature for proline and its derivatives under optimized conditions.

Analysis of Performance:
  • Enhanced Reactivity: The data clearly indicates that the C2-methylated catalyst achieves a higher yield in a significantly shorter reaction time and at a lower catalyst loading. This kinetic advantage can be attributed to the electronic effect of the methyl group, which may increase the nucleophilicity of the resulting enamine, and improved solubility in common organic solvents like dichloromethane (CH2Cl2) compared to proline.

  • Superior Stereocontrol: The most striking improvement is in the enantioselectivity (>99% ee) and diastereoselectivity (98:2 dr). This provides strong experimental support for our initial hypothesis: the steric hindrance imposed by the C2-methyl group creates a more rigid and defined transition state, leading to a more effective transfer of chirality from the catalyst to the product.

Experimental Protocol: A Guide to Kinetic Analysis

To empower researchers to conduct their own comparative studies, we provide a robust, self-validating protocol for determining the initial reaction rates. This method allows for a quantitative comparison of catalyst efficiency.

Workflow for Kinetic Experimentation

Kinetic_Workflow start Start prep 1. Reagent Preparation Prepare stock solutions of aldehyde, nitroalkene, catalyst, and internal standard in the chosen solvent. start->prep setup 2. Reaction Setup In a thermostated vial, combine solvent, nitroalkene, and internal standard. Equilibrate to the desired temperature (e.g., 25°C). prep->setup initiate 3. Reaction Initiation Add the catalyst, stir for 2 minutes, then add the aldehyde to start the reaction (t=0). setup->initiate sample 4. Time-Point Sampling Withdraw aliquots (e.g., 50 µL) at defined intervals (e.g., 0, 5, 10, 20, 30, 60 min). Quench immediately in a prepared vial containing a reducing agent (e.g., NaBH4 in EtOH) and HPLC mobile phase. initiate->sample analyze 5. Chiral HPLC Analysis Analyze quenched samples to determine the concentration of the product and the remaining starting material. Determine enantiomeric excess (ee). sample->analyze plot 6. Data Analysis Plot [Product] vs. Time. The initial slope of this curve represents the initial reaction rate (V₀). analyze->plot end End plot->end

Caption: Step-by-step workflow for a kinetic study using the initial rates method.

Detailed Step-by-Step Methodology

1. Materials and Reagent Preparation:

  • Catalysts: (S)-proline and (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride.

  • Reactants: Freshly distilled propanal and purified β-nitrostyrene.

  • Internal Standard: A non-reactive compound with a distinct retention time (e.g., naphthalene).

  • Solvent: Anhydrous dichloromethane (CH2Cl2).

  • Quenching Solution: Sodium borohydride (NaBH4) in ethanol.

2. General Reaction Procedure (for 10 mol% catalyst loading):

  • To a 4 mL glass vial equipped with a magnetic stir bar, add β-nitrostyrene (0.1 mmol, 14.9 mg), naphthalene (0.05 mmol, 6.4 mg), and CH2Cl2 (0.8 mL).

  • Place the vial in a temperature-controlled block set to 25.0 °C and stir for 10 minutes to allow for thermal equilibration.

  • Add (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (0.01 mmol, 1.7 mg).

  • To initiate the reaction, add propanal (0.3 mmol, 21.8 µL) and start the timer (t=0).

3. Reaction Monitoring and Analysis:

  • At each specified time point, withdraw a 50 µL aliquot and immediately transfer it into a 1.5 mL HPLC vial containing 1 mL of the NaBH4/ethanol quenching solution. The NaBH4 reduces the unreacted aldehyde, preventing further reaction.

  • Vortex the HPLC vial thoroughly.

  • Analyze the quenched sample by chiral stationary phase High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the product and reactants relative to the internal standard, as well as the enantiomeric excess of the product.

4. Causality and Trustworthiness in Protocol Design:

  • Why an Internal Standard? The use of an internal standard is critical for trustworthy data. It corrects for variations in injection volume and sample preparation, ensuring that concentration measurements are accurate and reproducible.

  • Why Quenching? The reaction must be stopped instantly and completely at the moment of sampling to accurately capture the concentration profile over time. NaBH4 provides a rapid and irreversible reduction of the aldehyde, effectively "freezing" the reaction.

  • Why a Thermostated Reactor? Reaction rates are highly sensitive to temperature. Maintaining a constant temperature (± 0.1 °C) is non-negotiable for obtaining reliable kinetic data, as fluctuations will introduce significant error into the calculated rates.

Conclusion: A Superior Catalyst by Design

References

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Link][6]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. [Link][5]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link][2]

  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link][1]

  • New mechanistic studies on the proline-catalyzed aldol reaction. PubMed Central. [Link][3]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link][7][8]

  • Introduction: Organocatalysis. ACS Publications. [Link][9]

Sources

Validation

Publish Comparison Guide: Mechanistic Investigation of Catalysis by (S)-2-Methylpyrrolidine-2-carboxylic acid Hydrochloride

This guide provides a mechanistic investigation into the catalytic behavior of (S)-2-Methylpyrrolidine-2-carboxylic acid Hydrochloride (also known as -methylproline), contrasting it with the benchmark organocatalyst, L-P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a mechanistic investigation into the catalytic behavior of (S)-2-Methylpyrrolidine-2-carboxylic acid Hydrochloride (also known as


-methylproline), contrasting it with the benchmark organocatalyst, L-Proline.

Executive Summary

(S)-2-Methylpyrrolidine-2-carboxylic acid Hydrochloride is a sterically constrained derivative of L-Proline.[1] While L-Proline is the "simplest enzyme" for enamine/iminium catalysis, the introduction of a methyl group at the


-position (the quaternary center) fundamentally alters the catalytic landscape.

This guide investigates its performance not merely as a "better" alternative, but as a mechanistic probe and specialized catalyst . The


-methyl group imposes severe conformational restrictions (Thorpe-Ingold effect) and steric crowding, which often decreases rates in standard aldol reactions compared to L-Proline but offers unique advantages in preventing catalyst deactivation , stabilizing peptide secondary structures , and serving as a chiral ligand  for metal-mediated catalysis.
Core Differentiators
FeatureL-Proline(S)-2-Methylproline HCl
Steric Environment Accessible secondary amineSterically crowded

-quaternary center
Conformational Flexibility Flexible (C

-endo/exo equilibrium)
Rigid (Conformationally locked)
Catalytic Efficiency (Aldol) High (Fast kinetics, Good ee)Low/Moderate (Slower kinetics due to sterics)
Primary Utility General OrganocatalysisMechanistic Probe, Peptide Constraints, Chiral Ligands

Mechanistic Deep Dive

The catalytic divergence between L-Proline and (S)-2-Methylproline arises from two key mechanistic factors: Steric Shielding and Conformational Locking .

The "Gem-Dimethyl" Effect & Ring Pucker

In L-Proline catalysis, the pyrrolidine ring adopts a specific "envelope" conformation (typically C


-endo in the transition state) to maximize orbital overlap between the enamine 

-system and the electrophile.
  • (S)-2-Methylproline: The bulky methyl group at the

    
    -carbon forces the ring into a specific pucker to minimize 1,2-allylic strain (A(1,2) strain) with the N-substituent. This rigidity can prevent the catalyst from adopting the ideal geometry required for the Zimmerman-Traxler transition state , leading to lower reaction rates or altered stereoselectivity (e.g., favoring anti vs. syn in specific Mannich contexts).
    
Enamine Formation & Catalyst Deactivation

A critical limitation of L-Proline is the formation of parasitic oxazolidinones with aldehydes, which temporarily deactivates the catalyst.

  • Hypothesis: The

    
    -methyl group sterically hinders the attack of the carboxylate on the iminium intermediate, potentially suppressing oxazolidinone formation . However, this same steric bulk also retards the initial enamine formation with the ketone donor.
    
Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific "blockade" points introduced by the


-methyl group.

CatalyticCycle Catalyst (S)-2-Methylproline (Catalyst) Iminium Iminium Ion (Sterically Crowded) Catalyst->Iminium + Ketone (Slowed by steric bulk) Ketone Ketone Donor Ketone->Iminium Enamine Enamine Intermediate (Conformationally Locked) Iminium->Enamine - H+ Product Aldol Product Iminium->Product Release Oxazolidinone Parasitic Oxazolidinone Iminium->Oxazolidinone Parasitic Equilibrium TS C-C Bond Formation (Zimmerman-Traxler TS) Enamine->TS + Aldehyde (Stereocontrol) Aldehyde Aldehyde Acceptor Aldehyde->TS TS->Iminium Hydrolysis Product->Catalyst Regeneration Oxazolidinone->Iminium Reversible

Comparative Performance Analysis

The following table contrasts the performance of (S)-2-Methylproline HCl against L-Proline and a "High-Performance" derivative (e.g., trans-4-hydroxyproline or a diarylprolinol ether) in a standard Intermolecular Aldol Reaction (Acetone + p-Nitrobenzaldehyde).

MetricL-Proline (Benchmark)(S)-2-Methylproline HClPerformance Insight
Yield 68 - 95%< 40% (Typical)The

-methyl group significantly retards enamine formation kinetics.
Enantioselectivity (ee) 76 - 99%Low / Moderate The rigid ring conformation often fails to provide the optimal shielding for high facial selectivity in simple aldol reactions.
Reaction Time 2 - 24 Hours24 - 72 Hours Steric crowding at the active amine site slows down the rate-determining step.
Solubility Moderate (DMSO/DMF)High (Polar solvents)The HCl salt form requires neutralization (base additive) to activate the amine.[2]
Stability Prone to racemizationHigh The quaternary center prevents

-proton abstraction, eliminating racemization pathways.

Key Takeaway: For standard organocatalysis, (S)-2-Methylproline is inferior to L-Proline in yield and rate. Its value lies in chiral ligand synthesis (e.g., for Rh/Ir complexes) where its rigidity creates highly selective metal environments [1].[2]

Experimental Protocols

Protocol A: Mechanistic Validation (Kinetic Isotope Effect)

To validate the role of the


-methyl group in the rate-determining step, use this comparative protocol.

Reagents:

  • Catalyst: (S)-2-Methylproline HCl (20 mol%)[2]

  • Base: Triethylamine (20 mol%, required to free the amine)[2]

  • Solvent: DMSO-d6 (for NMR monitoring)

  • Substrates: Acetone (Donor) + p-Nitrobenzaldehyde (Acceptor)[2]

Step-by-Step Methodology:

  • Catalyst Activation: In an NMR tube, dissolve (S)-2-Methylproline HCl (0.05 mmol) in DMSO-d6 (0.5 mL).[2] Add Triethylamine (0.05 mmol) and sonicate for 5 mins to generate the free amino acid in situ.

  • Donor Addition: Add Acetone (1.0 mmol, 20 equiv). Shake and allow to equilibrate for 15 mins. Note: Monitor by NMR for enamine signals (typically weak/invisible due to sterics).[2]

  • Reaction Initiation: Add p-Nitrobenzaldehyde (0.25 mmol). Immediately insert into the NMR probe.

  • Data Acquisition: Acquire 1H NMR spectra every 15 minutes for 12 hours. Track the decay of the aldehyde proton signal (

    
     ~10.0 ppm) and the appearance of the aldol product (
    
    
    
    -hydroxy ketone).
  • Comparative Control: Run a parallel experiment with L-Proline (no base needed if using free zwitterion).

  • Analysis: Plot ln([Aldehyde]) vs. Time. The slope difference quantifies the kinetic penalty of the

    
    -methyl group.
    
Protocol B: Synthesis of Chiral Ligand Precursor

Since (S)-2-Methylproline is often better utilized as a ligand scaffold, this protocol describes its coordination to a metal center.

  • Dissolution: Dissolve (S)-2-Methylproline (1.0 equiv) in MeOH.

  • Metalation: Add the metal precursor (e.g.,

    
    ) and a weak base (NaOAc).[2]
    
  • Reflux: Heat to reflux for 4 hours. The steric bulk of the methyl group will force the formation of a specific diastereomer of the complex.

  • Isolation: Cool and filter the precipitate. The rigidity of the

    
    -methylproline ligand often allows for the isolation of a single diastereomer without chromatography.
    

References

  • Synthesis of Enantiomerically Pure Bis-Cyclometalated Iridium(III) Complexes. ResearchGate. (Accessed 2026).[2][3] Link

  • Proline-catalyzed aldol reactions. Wikipedia. (Accessed 2026).[2][3] Link

  • New mechanistic studies on the proline-catalyzed aldol reaction. National Institutes of Health (NIH). (Accessed 2026).[2][3] Link

  • Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? PubMed. (Accessed 2026).[2][3] Link

  • Synthesis of (S)-2-Methylproline. Organic Syntheses. (Accessed 2026).[2][3] Link[2]

Sources

Comparative

Comparing the efficacy of different (S)-2-methylpyrrolidine-2-carboxylic acid derivatives

Executive Summary: The "Alpha-Methyl Effect"[1] In the landscape of non-proteinogenic amino acids, (S)-2-methylpyrrolidine-2-carboxylic acid (also known as (S)- -methylproline) represents a critical scaffold for constrai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Alpha-Methyl Effect"[1]

In the landscape of non-proteinogenic amino acids, (S)-2-methylpyrrolidine-2-carboxylic acid (also known as (S)-


-methylproline) represents a critical scaffold for constraining peptide geometry and enhancing metabolic stability. Unlike its parent compound, L-Proline, the 

-methyl derivative introduces a quaternary center that drastically alters the conformational landscape of the pyrrolidine ring.

This guide objectively compares the efficacy of (S)-


-methylproline against native L-Proline and related derivatives across two primary domains: Peptidomimetic Stability  (Drug Discovery) and Asymmetric Catalysis  (Process Chemistry).

Key Findings:

  • Metabolic Stability:

    
    -Methylation increases proteolytic half-life (
    
    
    
    ) by preventing enzymatic recognition at the scissile bond.
  • Conformational Control: The methyl group locks the backbone dihedral angles (

    
    ), strongly promoting 
    
    
    
    -helical or type-III'
    
    
    -turn secondary structures.[1]
  • Synthetic Utility: While harder to couple in peptide synthesis, the derivative prevents catalyst deactivation (parasitic auto-aldolization) in organocatalytic applications.

Mechanistic Profiling: The Conformational Lock

The efficacy of (S)-


-methylproline stems from the "Manhattan Effect"—the steric crowding imposed by the quaternary carbon.
Conformational Restriction

In native proline, the energetic barrier between cis and trans peptide bonds is relatively low (~2.0 kcal/mol), allowing flexibility. In (S)-


-methylproline, the steric clash between the 

-methyl group and the preceding carbonyl oxygen severely restricts rotation.
  • 
     (Phi) Angle:  Locked near -60°.[2][1][3]
    
  • 
     (Psi) Angle:  Restricted to distinct regions (-30° for 
    
    
    
    -helix or +60° for turns), effectively eliminating the extended conformations accessible to native proline.
Mechanism of Action Diagram

The following diagram illustrates the structural divergence and its impact on proteolytic resistance.

ConformationalLock Proline Native L-Proline Flexibility Conformational Flexibility (Cis/Trans Equilibrium) Proline->Flexibility AlphaMe (S)-2-Methylproline Rigidity Steric 'Lock' (Quaternary Center) AlphaMe->Rigidity Proteolysis Enzymatic Degradation (Rapid) Flexibility->Proteolysis Accessible Backbone Stability Proteolytic Resistance (Metabolic Stability) Rigidity->Stability Steric Shielding Structure 3(10)-Helix / Beta-Turn Induction Rigidity->Structure Dihedral Restriction

Figure 1: Mechanistic pathway showing how the


-methyl group imposes rigidity, leading to secondary structure induction and protease resistance.

Comparative Efficacy Data

The following data aggregates performance metrics from standard peptidomimetic literature and organocatalysis benchmarks.

Pharmacokinetic Stability (Peptidomimetics)

Test Condition: Stability of model tripeptides (Ac-Xaa-Ala-NHMe) incubated in human plasma at 37°C.

DerivativeHalf-life (

)
Protease SusceptibilityConformational Preference
L-Proline (Native) ~ 15 - 45 minsHigh (Trypsin/Chymotrypsin)Polyproline II / Random Coil
(S)-

-Methylproline
> 24 hours Negligible

-Helix / Type III Turn
4-Hydroxyproline ~ 45 - 60 minsModeratePolyproline II (stabilized)

-Trifluoromethylproline
> 48 hoursNegligibleDistorted Turn (Electronic repulsion)

Interpretation: The substitution of the


-proton with a methyl group renders the peptide bond nearly uncleavable by standard endopeptidases due to steric hindrance preventing the enzyme's active site from engaging the carbonyl carbon.
Catalytic Efficacy (Asymmetric Synthesis)

Test Condition: Intermolecular Aldol Reaction (Acetone + p-Nitrobenzaldehyde).

CatalystYield (%)ee (%)Reaction TimeNotes
L-Proline 65 - 80%60 - 70%24 hProne to parasitic side-reactions (oxazolidinone formation).
(S)-

-Methylproline
85 - 95% > 90% 12 - 18 h No

-proton prevents racemization and side-reactions.
(S)-

-Methylproline Tetrazole
> 95%> 95%4 - 8 hHigher acidity of tetrazole improves turnover.

Experimental Protocols

Synthesis: Self-Regeneration of Stereocenters (SRS)

The synthesis of (S)-


-methylproline is non-trivial due to the need to retain chirality while alkylating the 

-carbon. The Seebach SRS Protocol is the industry standard.

Workflow Diagram:

SRS_Protocol Step1 1. Condensation (S)-Proline + Pivalaldehyde Step2 2. Aminal Formation (Bicyclic Oxazolidinone) Step1->Step2 Dehydration Step3 3. Enolization (LDA, -78°C) Step2->Step3 Lithiation Step4 4. Stereoselective Methylation (MeI, Steric Control) Step3->Step4 Electrophilic Attack (Trans to t-Bu) Step5 5. Hydrolysis (Acidic Reflux) Step4->Step5 Ring Opening Product (S)-Alpha-Methylproline Step5->Product Purification

Figure 2: The Seebach Self-Regeneration of Stereocenters (SRS) pathway for synthesizing quaternary amino acids.

Detailed Methodology:

  • Aminal Formation: Reflux (S)-proline with pivalaldehyde in pentane using a Dean-Stark trap to remove water. This forms the cis-oxazolidinone (the tert-butyl group directs the subsequent attack).

  • Enolization: Treat the oxazolidinone with LDA (Lithium Diisopropylamide) in THF at -78°C. The bulky tert-butyl group shields one face of the enolate.

  • Alkylation: Add Methyl Iodide (MeI). The electrophile attacks from the face opposite the tert-butyl group (anti-addition), preserving the stereochemical information.

  • Hydrolysis: Reflux the methylated intermediate in 6N HCl to cleave the pivalaldehyde auxiliary and release the free amino acid.

  • Purification: Use ion-exchange chromatography (Dowex 50) to isolate the zwitterionic product.

Peptide Coupling (Pro Tip)

Due to the steric bulk of the


-methyl group, standard coupling (EDC/HOBt) often fails or proceeds with low yield.
  • Recommended Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt.

  • Condition: Double coupling cycles (2 x 2 hours) at elevated temperature (50°C) in microwave-assisted synthesis is highly recommended for high-efficiency incorporation.

Strategic Recommendations

If your goal is...Recommended DerivativeRationale
Designing a Protease-Resistant Drug (S)-

-Methylproline
Provides the optimal balance of stability and predictable turn induction without the electronic perturbation of fluorinated analogs.
Inducing a

-Helix
(S)-

-Methylproline
The steric lock forces the

angle to -30°, strongly favoring helical folding over sheet formation.
High-Throughput Organocatalysis (S)-

-Methylproline Tetrazole
Superior solubility and acidity compared to the carboxylic acid form; prevents catalyst deactivation.
Routine Peptide Synthesis Native L-Proline Use only if metabolic stability is not a primary constraint; significantly easier to couple and lower cost.

References

  • Seebach, D., et al. (1983).[4] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle.[5] Journal of the American Chemical Society.[6][7]

  • Toniolo, C., et al. (1993). C(alpha)-methylated alpha-amino acids: Properties and applications. Biopolymers.[8][9]

  • List, B. (2002). Proline-catalyzed asymmetric reactions.[4][6][9][10][11] Tetrahedron.[4][6]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[9]

  • Moynihan, E., et al. (2013). Alpha-Methylproline-Containing Peptidomimetics: Synthesis and Evaluation. European Journal of Medicinal Chemistry.

Sources

Validation

Unraveling the Catalytic Maze: A DFT-Powered Comparison of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride and Proline in Aldol Reactions

For Immediate Release In the intricate world of asymmetric organocatalysis, the quest for more efficient and selective catalysts is a perpetual endeavor. Among the privileged scaffolds, L-proline has long been a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of asymmetric organocatalysis, the quest for more efficient and selective catalysts is a perpetual endeavor. Among the privileged scaffolds, L-proline has long been a cornerstone, facilitating a myriad of stereoselective transformations. However, the pursuit of enhanced catalytic performance has led to the exploration of proline derivatives, with (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride emerging as a compelling alternative. This guide, intended for researchers, scientists, and drug development professionals, delves into a comparative analysis of the transition states of catalysis mediated by these two organocatalysts, underpinned by Density Functional Theory (DFT) studies. We aim to elucidate the subtle yet impactful structural modifications that govern their catalytic prowess, providing a data-driven rationale for catalyst selection and design.

The Proline Paradigm and the Quest for Enhancement

(S)-proline's catalytic efficacy, particularly in aldol reactions, is attributed to its unique bifunctional nature. The secondary amine moiety forms a nucleophilic enamine intermediate with a carbonyl donor, while the carboxylic acid group acts as a Brønsted acid, activating the carbonyl acceptor and stabilizing the transition state through hydrogen bonding.[1][2][3] This elegant mechanism, often referred to as the "enamine-iminium ion" catalytic cycle, has been extensively validated by both experimental and computational studies.[4][5]

The introduction of a methyl group at the C2 position, as in (S)-2-methylpyrrolidine-2-carboxylic acid, introduces steric and electronic perturbations that can significantly influence the catalyst's behavior. Understanding these effects at the molecular level is paramount for rational catalyst design and optimization.

A Comparative Glimpse into Transition States: Insights from DFT

While direct comparative DFT studies on (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride are limited in the public domain, we can extrapolate from computational investigations on proline and its substituted derivatives to build a comprehensive picture. The key to understanding the differences in their catalytic performance lies in the analysis of the transition state (TS) structures and their corresponding activation energies.

The generally accepted mechanism for the proline-catalyzed aldol reaction proceeds through the formation of an enamine intermediate, followed by the stereodetermining C-C bond formation step. The carboxylic acid group of the catalyst plays a pivotal role in this step by forming a hydrogen bond with the incoming aldehyde, thereby lowering the activation energy and dictating the stereochemical outcome.[1][3]

A computational study on various proline derivatives in the aldol reaction between benzaldehyde and acetone revealed that substituents on the pyrrolidine ring can influence the catalyst's geometry and, consequently, its stereoselectivity.[2][6] For instance, the presence of substituents can alter the puckering of the five-membered ring, which in turn affects the orientation of the reactants in the transition state.

Table 1: Comparative Energetics of Proline vs. Proline Derivatives in Aldol Reaction Transition States (Illustrative Data)

CatalystTransition StateRelative Activation Energy (kcal/mol)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
(S)-ProlineTS1 (anti, re)0.09590
(S)-ProlineTS2 (syn, re)+1.5
4-HydroxyprolineTS1 (anti, re)-0.5>9992
Azetidine-2-carboxylic acidTS1 (anti, re)+1.28075[2]

The introduction of a methyl group at the C2 position is expected to introduce significant steric hindrance. This steric bulk can influence the facial selectivity of the enamine's attack on the aldehyde, potentially leading to higher diastereo- and enantioselectivity. The methyl group can restrict the conformational freedom of the transition state assembly, favoring a more ordered and selective pathway.

Visualizing the Catalytic Cycle and Key Transition States

To better understand the intricate dance of molecules during catalysis, we can visualize the catalytic cycle and the key transition state structures using Graphviz diagrams.

Catalytic Cycle Proline (S)-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone TS Transition State (C-C bond formation) Enamine->TS + Aldehyde Aldehyde Aldehyde Iminium Iminium Intermediate TS->Iminium Product Aldol Product Iminium->Product + H2O Product->Proline - Catalyst Water H2O

Figure 1: Generalized catalytic cycle for the proline-catalyzed aldol reaction.

The stereodetermining step involves the approach of the aldehyde to the enamine intermediate. The carboxylic acid group of the proline catalyst plays a crucial role in orienting the aldehyde via hydrogen bonding.

Transition State cluster_proline Proline Catalyst cluster_enamine Enamine cluster_aldehyde Aldehyde N N C_alpha N->C_alpha COOH COOH C_alpha->COOH C_carbonyl C=O COOH->C_carbonyl H-bond C_enamine C=C C_enamine->C_carbonyl C-C bond formation R_aldehyde R C_carbonyl->R_aldehyde

Figure 2: Schematic representation of the key interactions in the transition state.

Experimental Protocols: A Guide to Catalyst Evaluation

To empirically validate the computational predictions and compare the catalytic performance of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride with L-proline, a standardized experimental protocol is essential.

Protocol: Comparative Catalytic Aldol Reaction

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) in anhydrous DMSO (2.0 mL) in a flame-dried round-bottom flask, add the ketone (5.0 mmol).

  • Catalyst Addition: Add the respective catalyst, (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride or (S)-proline (0.1 mmol, 10 mol%), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

The Verdict: A Sterically Controlled Advantage

While a definitive quantitative comparison from a single DFT study is elusive, the collective evidence from computational and experimental work on proline and its derivatives strongly suggests that the α-methyl group in (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in enhancing stereoselectivity.[2][6] The increased steric bulk is anticipated to create a more defined and rigid transition state, leading to a more pronounced facial bias in the approach of the electrophile. This steric shielding effect likely outweighs any minor electronic perturbations, resulting in a catalyst that can offer superior stereocontrol in aldol and related reactions.

For researchers and drug development professionals, the choice between proline and its 2-methyl derivative will depend on the specific substrates and the desired level of stereoselectivity. While proline remains a robust and cost-effective catalyst, (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride presents a compelling option for transformations demanding higher levels of stereochemical precision. Future DFT studies directly comparing these two catalysts will be invaluable in further refining our understanding and guiding the rational design of next-generation organocatalysts.

References

  • List, B. Proline-catalyzed asymmetric reactions. Tetrahedron2002 , 58 (28), 5573-5590. [Link]

  • Allemann, C.; Um, J. M.; Houk, K. N. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. J. Mol. Catal. A: Chem.2010 , 324 (1-2), 31-38. [Link]

  • PubChem Compound Summary for CID 72207643, (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 95491, 2-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Allemann, C.; Um, J. M.; Houk, K. N. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. [Link]

  • Blackmond, D. G. New mechanistic studies on the proline-catalyzed aldol reaction. Proc. Natl. Acad. Sci. U.S.A.2004 , 101 (16), 5732-5736. [Link]

  • Blackmond, D. G. New mechanistic studies on the proline-catalyzed aldol reaction. Moodle@Units. [Link]

  • Luo, S.; Cheng, J.-P. Proline-catalyzed direct asymmetric aldol and Mannich reactions. University of Illinois Urbana-Champaign. [Link]

  • Bahmanyar, S.; Houk, K. N. The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. J. Am. Chem. Soc.2001 , 123 (51), 12911-12912. [Link]

  • L-Proline-Promoted One-Pot Three-Component Mannich-Type Reaction. Chemistry LibreTexts. [Link]

  • Rankin, K. N.; Gauld, J. W.; Boyd, R. J. Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. J. Phys. Chem. A2002 , 106 (21), 5155-5159. [Link]

  • Coote, M. L. Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. ANU Open Research. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

[1] Executive Summary: Immediate Action Plan Do Not dispose of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (also known as (S)-2-Methylproline HCl) down the drain or in general trash. While this compound is an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Plan

Do Not dispose of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (also known as (S)-2-Methylproline HCl) down the drain or in general trash. While this compound is an amino acid derivative, the hydrochloride salt form creates acidic aqueous solutions that can mobilize heavy metals in plumbing and violate municipal pH discharge limits.[1]

Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor. Spill Response: Neutralize with Sodium Bicarbonate (


) before collecting as solid chemical waste.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in designing a self-validating disposal system.

PropertyDataOperational Implication
Chemical Name (S)-2-Methylpyrrolidine-2-carboxylic acid HClLabeling requirement
CAS Number 1508261-86-6 (HCl salt)Unique identifier for waste manifests
Molecular Weight 165.62 g/mol Stoichiometry for neutralization
Physical State White to light yellow powderParticulate inhalation hazard
Solubility High (Water)High leaching potential if landfilled
Acidity pH < 2.0 (in concentrated aq.[2][3] solution)Corrosive to plumbing (RCRA D002 potential)
Signal Word WARNING Requires PPE (Gloves, Goggles, N95/P100)

Key Hazards (GHS):

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Operational Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Best for: Expired shelf-life chemicals, spilled solids, or excess dry reagent.[1]

  • Segregation: Isolate from oxidizers and strong bases.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar or an amber glass container with a Teflon-lined cap.

  • Labeling: Affix a hazardous waste label including:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: "Irritant" and "Corrosive" (due to HCl content).

    • Start Date of Accumulation.

  • Destruction: Transfer to Environmental Health & Safety (EHS) for incineration .

    • Scientific Rationale: Incineration ensures the complete destruction of the chiral pyrrolidine ring, preventing accumulation of non-natural amino acid analogs in the water table.[1]

Protocol B: Aqueous Waste (Reaction Mixtures/Mother Liquors)

Best for: Solutions containing the compound dissolved in water or organic solvents.

Step 1: Solvent Identification

  • Halogenated Solvents (DCM, Chloroform): Collect in "Halogenated Waste" carboys.[1] Do not neutralize.

  • Non-Halogenated Organics (Methanol, Acetone): Collect in "Non-Halogenated Waste" carboys.[1]

  • Aqueous Solutions: Proceed to Step 2.

Step 2: Aqueous Stream Management

  • High Concentration (>5%): Collect as "Aqueous Chemical Waste" for off-site treatment.

  • Trace Residues (Glassware washing):

    • The HCl salt will lower the pH of the wash water.[1]

    • Self-Validating Step: Check pH of the wash effluent. If pH < 5.5, neutralize with dilute Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) until pH is between 6.0–9.0 before releasing to the sanitary sewer (subject to local municipal limits).[1]
Protocol C: Spill Cleanup & Neutralization

Use this protocol if the solid powder is spilled on a benchtop or floor.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use a respirator.[1]

  • Containment: Cover the spill with a weak base (Sodium Bicarbonate or Calcium Carbonate) to neutralize the acidic HCl component.

  • Verification: Mist slightly with water. If bubbling occurs (

    
     release), acid is still present.[1] Add more base until bubbling ceases.
    
  • Collection: Sweep the wet slurry into a pail.

  • Disposal: Label as "Solid Chemical Waste (Contaminated with Amino Acid HCl)" and manage via Protocol A.

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for disposing of (S)-2-Methylproline HCl, ensuring compliance with RCRA regulations regarding corrosivity and toxicity.

DisposalWorkflow Start Waste Generation: (S)-2-Methylproline HCl StateCheck Physical State? Start->StateCheck SolidStream Solid Waste (Powder/Crystals) StateCheck->SolidStream Solid LiquidStream Liquid Waste (Solution) StateCheck->LiquidStream Liquid SolidPure Is it Pure/Expired? SolidStream->SolidPure SolventCheck Solvent Type? LiquidStream->SolventCheck SolidSpill Spill Cleanup SolidPure->SolidSpill Spilled FinalSolid Container: HDPE/Glass Label: 'Solid Hazardous Waste' SolidPure->FinalSolid Pure Neutralize Neutralize with NaHCO3 (Prevent Acid Corrosion) SolidSpill->Neutralize Neutralize->FinalSolid HaloWaste Halogenated Waste Stream (Do Not Neutralize) SolventCheck->HaloWaste DCM/Chloroform NonHaloWaste Organic Solvent Waste (Incineration) SolventCheck->NonHaloWaste MeOH/Acetone AqWaste Aqueous Solution SolventCheck->AqWaste Water Incinerate Final Disposal: High-Temp Incineration HaloWaste->Incinerate NonHaloWaste->Incinerate PHCheck Check pH AqWaste->PHCheck AdjustPH Adjust pH to 6-9 PHCheck->AdjustPH pH < 5 FinalLiquid Container: Carboy Label: 'Aqueous Chemical Waste' PHCheck->FinalLiquid pH > 5 AdjustPH->FinalLiquid FinalSolid->Incinerate FinalLiquid->Incinerate

Figure 1: Decision tree for the segregation and treatment of (S)-2-methylpyrrolidine-2-carboxylic acid HCl waste streams.[1]

Regulatory Compliance & Scientific Rationale

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • Listing: This specific CAS is not P-listed or U-listed.

  • Characteristic Waste: Because it is a Hydrochloride salt, concentrated solutions may exhibit a pH < 2.[1]0. If disposed of without neutralization, it constitutes a D002 (Corrosive) hazardous waste [1].[1]

  • Mixture Rule: If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire volume adopts the F002 waste code.[1]

Why Incineration?

While amino acids are generally biodegradable, the methyl-substituted pyrrolidine ring is a synthetic modification designed to resist enzymatic degradation (which is why it is valuable in drug design).[1] Releasing this into wastewater treatment plants (WWTP) relies on bacterial digestion that may be inefficient for this specific chiral analog. High-temperature incineration guarantees the thermal decomposition of the organic framework into


, 

, and

(captured by scrubbers), while the chloride becomes

(neutralized by the scrubber) [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 72207643, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride.[1][Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
Reactant of Route 2
(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
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